Product packaging for Avellanin B(Cat. No.:CAS No. 110297-46-6)

Avellanin B

Cat. No.: B1666145
CAS No.: 110297-46-6
M. Wt: 547.6 g/mol
InChI Key: QMLRGCQMEXZWGZ-UADCXJISSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Avellanin B has been reported in Hamigera avellanea with data available.
from Hamigera avellanea stolk et Samson;  increases blood pressure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H37N5O5 B1666145 Avellanin B CAS No. 110297-46-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110297-46-6

Molecular Formula

C30H37N5O5

Molecular Weight

547.6 g/mol

IUPAC Name

(2S)-N-[(2R,5S)-1-(2-aminophenyl)-5-[[(2R)-2-aminopropanoyl]amino]-2-formyl-6-methyl-1,4-dioxo-3-phenylhept-6-en-2-yl]-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C30H37N5O5/c1-18(2)25(34-28(39)19(3)31)26(37)24(20-11-6-5-7-12-20)30(17-36,27(38)21-13-8-9-14-22(21)32)35(4)29(40)23-15-10-16-33-23/h5-9,11-14,17,19,23-25,33H,1,10,15-16,31-32H2,2-4H3,(H,34,39)/t19-,23+,24?,25+,30+/m1/s1

InChI Key

QMLRGCQMEXZWGZ-UADCXJISSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](C(=C)C)C(=O)C(C1=CC=CC=C1)[C@@](C=O)(C(=O)C2=CC=CC=C2N)N(C)C(=O)[C@@H]3CCCN3)N

Canonical SMILES

CC(C(=O)NC(C(=C)C)C(=O)C(C1=CC=CC=C1)C(C=O)(C(=O)C2=CC=CC=C2N)N(C)C(=O)C3CCCN3)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

avellanin B
cyclo(N-Me-Phe-Ala-Val-2-aminobenzoyl-Pro)

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Avellanin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avellanin B, a cyclic pentapeptide of fungal origin, has garnered interest within the scientific community for its distinct biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside available quantitative data and experimental methodologies for its study. Visual diagrams generated using Graphviz are included to illustrate its structure and the general workflow for its isolation and characterization, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Chemical Structure of this compound

This compound is a fungal metabolite characterized as a cyclic peptide.[1][2] Its molecular formula is C30H37N5O5, and it has a molecular weight of 547.65 g/mol .[1] The structure consists of five amino acid residues linked in a cyclic arrangement.

The chemical structure of this compound can be represented by the following diagram, which illustrates the sequence and connectivity of its constituent amino acid residues.

Avellanin_B_Structure cluster_avellanin_b This compound Residue_1 N-Methyl-L-Phenylalanine Residue_2 L-Alanine Residue_1->Residue_2 Peptide Bond Residue_3 L-Valine Residue_2->Residue_3 Peptide Bond Residue_4 Anthranilic Acid Residue_3->Residue_4 Peptide Bond Residue_5 L-Proline Residue_4->Residue_5 Peptide Bond Residue_5->Residue_1 Peptide Bond

Figure 1: Chemical structure representation of this compound.

Quantitative Data

The following table summarizes the key quantitative data available for this compound and the related compound, Avellanin A.

CompoundMolecular FormulaMolecular Weight ( g/mol )Biological Activity
This compound C30H37N5O5547.65[1]Pressor effect[1]
Avellanin A C31H39N5O5561.7[3]Increases blood pressure[3]

Experimental Protocols

The isolation and structural elucidation of Avellanins typically involve a series of chromatographic and spectroscopic techniques, as described in studies of related compounds.[4]

Isolation of Avellanins

A general protocol for the isolation of Avellanins from fungal cultures is as follows:

  • Cultivation: The producing fungus, such as Hamigera avellanea, is cultivated in a suitable liquid medium on a rotary shaker.[5]

  • Extraction: The whole culture broth is extracted with an organic solvent, typically ethyl acetate.[2][5]

  • Chromatography: The crude extract is subjected to column chromatography, followed by High-Performance Liquid Chromatography (HPLC) for purification of the individual Avellanin compounds.[5]

Structural Elucidation

The determination of the chemical structure of Avellanins involves the following analytical methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization time-of-flight mass spectrometry (HR-ESITOFMS) is used to determine the exact molecular weight and molecular formula.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data provide detailed information about the chemical environment of the atoms within the molecule, which is crucial for determining the connectivity of the amino acid residues.[5]

  • Marfey's Method: This method is employed to determine the absolute stereochemistry of the constituent amino acids after acid hydrolysis of the cyclic peptide.[4]

The general workflow for the isolation and characterization of Avellanins is depicted in the following diagram.

Isolation_Workflow cluster_workflow General Workflow for Avellanin Isolation and Characterization Start Fungal Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Purification Chromatography (Column, HPLC) Extraction->Purification Structure_Elucidation Spectroscopic Analysis (MS, NMR) Purification->Structure_Elucidation Stereochemistry Marfey's Method Structure_Elucidation->Stereochemistry End Identified Avellanin Structure Stereochemistry->End

Figure 2: Isolation and characterization workflow.

Biological Activity

This compound has been reported to exhibit a pressor effect, indicating it can increase blood pressure. Other members of the Avellanin family have demonstrated a range of biological activities, including insecticidal and antibacterial properties.[2][5] For instance, Avellanin C has been identified as an inhibitor of quorum-sensing signaling in Staphylococcus aureus.[5] More recently discovered Avellanins have also shown antimalarial activity.[4][6]

Further research into the specific mechanisms of action and potential signaling pathways affected by this compound is warranted to fully understand its pharmacological potential.

References

The Discovery of Avellanin B from Hamigera avellanea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avellanin B, a cyclic pentapeptide isolated from the fungus Hamigera avellanea, represents a class of natural products with potential pharmacological significance. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound. While quantitative data on the bioactivity of this compound is limited in publicly available literature, this document consolidates the existing knowledge and provides detailed experimental protocols for the assessment of its potential cytotoxic and anti-inflammatory activities. Furthermore, a plausible signaling pathway modulated by this class of compounds is illustrated, offering a foundation for future research and drug development endeavors.

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a broad spectrum of biological activities. The genus Hamigera has been shown to produce a variety of bioactive compounds, including polyketides and cyclic peptides. This compound, first reported in 1987, is a cyclic pentapeptide discovered from Hamigera avellanea.[1] Its structure, along with its analog Avellanin A, has garnered interest due to reported physiological effects, such as vasoconstriction and pressor activity.[1] This guide aims to provide a detailed technical resource for researchers interested in the isolation and characterization of this compound and similar fungal metabolites.

Isolation of this compound from Hamigera avellanea

Experimental Protocol: Isolation and Purification
  • Fermentation: Hamigera avellanea is cultured in a suitable liquid medium on a rotary shaker for several days to promote the production of secondary metabolites.[2]

  • Extraction: The entire culture broth is extracted with an organic solvent such as 1-butanol or ethyl acetate. The organic phase, containing the secondary metabolites, is then concentrated under reduced pressure.

  • Chromatographic Separation:

    • Silica Gel Chromatography: The crude extract is first subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) to separate fractions based on polarity.[3]

    • ODS Column Chromatography: Fractions containing the compounds of interest are further purified using reversed-phase chromatography on an octadecylsilane (ODS) column.[2]

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved by preparative HPLC, typically on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.[2]

Experimental Workflow for this compound Isolation

G cluster_0 Fermentation & Extraction cluster_1 Purification A Hamigera avellanea Culture B Liquid Fermentation A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Crude Extract C->D E Silica Gel Column Chromatography D->E F Fraction Collection E->F G Reversed-Phase (ODS) Column Chromatography F->G H Preparative HPLC (C18 Column) G->H I Pure this compound H->I

A general workflow for the isolation and purification of this compound.

Biological Activity of Avellanins

While specific quantitative data for the cytotoxicity and nitric oxide inhibition of this compound are not extensively reported, its close analog, Avellanin A, has been shown to possess biological activity. Most of the cyclic peptides have shown to exhibit a range of activities including antifungal, antibacterial, cytotoxic, and anti-inflammatory effects.[4]

Cytotoxicity

Avellanin A has demonstrated antiproliferative efficacy against the human prostate epithelial cell line RWPE-1.[5]

Table 1: Cytotoxicity of Avellanin A

Compound Cell Line Assay IC50 (µM) Reference

| Avellanin A | RWPE-1 | CCK-8 | 0.72 |[5] |

Note: Specific IC50 values for the cytotoxicity of this compound against cancer cell lines are not available in the reviewed literature.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Note: Quantitative data (IC50 or percentage inhibition) for the nitric oxide inhibitory activity of this compound is not available in the reviewed literature.

Experimental Protocols for Biological Assays

The following are detailed, standardized protocols for assessing the cytotoxicity and nitric oxide inhibitory activity of compounds like this compound.

Cytotoxicity Assay (MTT Protocol)

This protocol is designed to assess the effect of a compound on cell viability.

  • Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for MTT Cytotoxicity Assay

G A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

A standard workflow for determining cytotoxicity using the MTT assay.
Nitric Oxide (NO) Inhibition Assay (Griess Reagent Protocol)

This protocol measures the effect of a compound on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate in the dark at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples and calculate the percentage of NO inhibition.

Workflow for Nitric Oxide Inhibition Assay

G A Seed RAW 264.7 Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Griess Reagent Reaction E->F G Measure Absorbance at 540 nm F->G H Calculate NO Inhibition G->H PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes AvellaninB This compound AvellaninB->Akt Inhibits?

References

Unveiling Avellanin B: A Technical Guide to its Fungal Origin and Vasoactive Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Fungal-Derived Cyclic Peptide, Avellanin B, for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal source, isolation, and biological activity of this compound, a cyclic peptide with noted pressor effects. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Fungal Source and Production

This compound is a natural cyclic peptide produced by the fungus Hamigera avellanea.[1][2] This mitosporic fungus has been identified as the primary source of both Avellanin A and B. While other Avellanin analogs have been discovered from species such as Hamigera ingelheimensis and Aspergillus fumigatus, H. avellanea remains the definitive origin of this compound.[3][4]

Physicochemical Properties and Structure

This compound is structurally defined as cyclo-(N-methylphenylalanyl-alanylvalyl-2-aminobenzoyl-prolyl).[2] The following table summarizes its key physicochemical properties.

PropertyValueReference
Molecular FormulaC32H40N5O5[2]
Molecular Weight586.7 g/mol Calculated
AppearanceAmorphous powder[2]
SolubilitySoluble in methanol, ethyl acetateInferred from extraction protocols

Experimental Protocols

Fungal Fermentation

A detailed fermentation protocol for the production of this compound by Hamigera avellanea is outlined below, based on methodologies for related fungal metabolites.

  • Culture Medium: Prepare a suitable liquid culture medium such as Potato Dextrose Broth (PDB) or a custom defined medium supplemented with yeast extract and peptone to support fungal growth and secondary metabolite production.

  • Inoculation: Inoculate the sterile medium with a viable culture of Hamigera avellanea.

  • Incubation: Incubate the culture flasks at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure proper aeration and nutrient distribution.

  • Monitoring: Monitor the fungal growth and pH of the medium periodically. Secondary metabolite production often commences during the stationary phase of fungal growth.

Extraction and Purification

The following protocol details the extraction and purification of this compound from the fungal culture.

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Extraction:

    • Broth: Extract the filtered broth with an equal volume of ethyl acetate three times. Combine the organic layers.

    • Mycelium: Dry the mycelial mass and extract with methanol or a mixture of chloroform and methanol.

  • Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

    • Preparative HPLC: Further purify the fractions containing this compound using preparative reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.

  • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.

  • NMR Spectroscopy: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the connectivity of atoms and the stereochemistry of the amino acid residues.

Biological Activity: Pressor Effect

This compound has been demonstrated to exhibit a pressor effect, meaning it increases blood pressure.[1][2]

Experimental Protocol for Pressor Effect Assessment

The following is a generalized protocol for evaluating the pressor effect of this compound in a rat model.

  • Animal Model: Use male Wistar rats (250-300g).

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane).

  • Catheterization: Cannulate the carotid artery to monitor blood pressure and the jugular vein for intravenous administration of this compound.

  • Administration: Administer graded doses of this compound intravenously.

  • Data Acquisition: Record the mean arterial blood pressure continuously using a pressure transducer connected to a data acquisition system.

ParameterValue
Animal ModelMale Wistar Rat
Route of AdministrationIntravenous
Endpoint MeasuredMean Arterial Blood Pressure (mmHg)

Signaling Pathway

While the precise signaling pathway for this compound's pressor effect is not yet fully elucidated, the structurally similar Avellanin A has been shown to exert its antiproliferative effects through the PI3K-Akt signaling pathway. It is plausible that this compound's vasoactive properties may involve pathways that regulate vascular smooth muscle contraction, such as those involving calcium channels or adrenergic receptors. Further research is required to delineate the specific molecular mechanisms.

cluster_extraction Extraction & Purification Workflow Fungal_Culture Hamigera avellanea Culture Filtration Filtration Fungal_Culture->Filtration Mycelium Mycelium Filtration->Mycelium Broth Culture Broth Filtration->Broth Solvent_Extraction_M Solvent Extraction (Methanol/Chloroform) Mycelium->Solvent_Extraction_M Solvent_Extraction_B Solvent Extraction (Ethyl Acetate) Broth->Solvent_Extraction_B Crude_Extract_M Mycelial Crude Extract Solvent_Extraction_M->Crude_Extract_M Crude_Extract_B Broth Crude Extract Solvent_Extraction_B->Crude_Extract_B Combined_Extract Combined Crude Extract Crude_Extract_M->Combined_Extract Crude_Extract_B->Combined_Extract Silica_Gel Silica Gel Chromatography Combined_Extract->Silica_Gel Fractions This compound Fractions Silica_Gel->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Avellanin_B Pure this compound Prep_HPLC->Pure_Avellanin_B

Diagram 1: Experimental workflow for the extraction and purification of this compound.

cluster_pathway Hypothesized Signaling Pathway for Pressor Effect Avellanin_B This compound Receptor G-Protein Coupled Receptor (Hypothesized) Avellanin_B->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MLCK Myosin Light Chain Kinase (MLCK) Ca_Release->MLCK Activates Contraction Smooth Muscle Contraction PKC->Contraction Potentiates MLCK->Contraction Phosphorylates Myosin Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure

Diagram 2: A hypothesized signaling pathway for the pressor effect of this compound.

References

An In-depth Technical Guide to Avellanins A, B, and C for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of a Promising Class of Bioactive Cyclic Peptides

Avellanins A, B, and C are a group of cyclic pentapeptides of fungal origin that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of their chemical structures, biological functions, and mechanisms of action, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development who are interested in the therapeutic potential of these natural products.

Chemical Structures and Physicochemical Properties

Avellanins A, B, and C share a core cyclic pentapeptide structure with variations in their amino acid residues. These structural differences are responsible for their distinct biological activities.

Table 1: Chemical Structures and Properties of Avellanins A, B, and C

CompoundMolecular FormulaMolecular Weight ( g/mol )IUPAC Name
Avellanin A C₃₁H₃₉N₅O₅561.68cyclo(N-methyl-D-phenylalanyl-D-alanyl-L-isoleucyl-2-aminobenzoyl-L-prolyl)
Avellanin B C₃₀H₃₇N₅O₅547.65cyclo(N-methyl-D-phenylalanyl-D-alanyl-L-valyl-2-aminobenzoyl-L-prolyl)
Avellanin C C₃₄H₃₇N₅O₅595.7cyclo(L-leucyl-N-methyl-L-phenylalanyl-L-prolyl-(2-aminobenzoyl)-L-alanyl)

Biological Activities and Mechanisms of Action

The subtle structural variations among Avellanins A, B, and C give rise to a range of biological effects, from antiproliferative to quorum sensing inhibition.

Avellanin A: Antiproliferative and Anti-Benign Prostatic Hyperplasia Potential

Avellanin A has demonstrated significant antiproliferative effects, particularly in the context of benign prostatic hyperplasia (BPH). Its mechanism of action involves the modulation of the PI3K-Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Quantitative Data:

Table 2: Antiproliferative Activity of Avellanin A

Cell LineAssay TypeIC₅₀ (µM)Reference
RWPE-1 (human prostate epithelial)CCK-80.72[1]

Signaling Pathway:

Avellanin A exerts its antiproliferative effects by inhibiting the PI3K-Akt signaling pathway.[1] Treatment with Avellanin A leads to a dose-dependent decrease in the phosphorylation of both PI3K and Akt.[1] This upstream inhibition subsequently affects downstream targets, leading to the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax. Furthermore, Avellanin A has been shown to decrease the expression of Cyclin D1 while increasing the expression of the cell cycle inhibitors p21 and p53, ultimately leading to cell cycle arrest and apoptosis.[1]

Avellanin_A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates p21 p21 Akt->p21 Inhibits p53 p53 Akt->p53 Inhibits Bcl2 Bcl-2 Akt->Bcl2 Promotes CyclinD1 Cyclin D1 Akt->CyclinD1 Promotes expression CellCycle Cell Cycle Progression p21->CellCycle Inhibits Bax Bax p53->Bax Promotes Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits CyclinD1->CellCycle AvellaninA Avellanin A AvellaninA->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->Receptor

Fig. 1: Avellanin A inhibits the PI3K-Akt signaling pathway.
This compound: Pressor Effects

This compound has been reported to exhibit a pressor effect, meaning it tends to increase blood pressure. However, detailed quantitative data and the precise mechanism of action for this activity are not extensively documented in publicly available literature. Further research is required to elucidate its pharmacological profile.

Avellanin C: Quorum Sensing Inhibition in Staphylococcus aureus

Avellanin C has been identified as an inhibitor of the accessory gene regulator (agr) quorum-sensing system in Staphylococcus aureus.[2] The agr system is a key regulator of virulence factor production in this pathogenic bacterium. By disrupting this communication system, Avellanin C can attenuate the pathogenicity of S. aureus without exerting direct bactericidal effects, which may reduce the likelihood of developing resistance.

Quantitative Data:

While specific IC₅₀ values for the inhibition of the agr system by Avellanin C are not consistently reported, studies have demonstrated a dose-dependent inhibition of the agr-controlled signaling pathway.[3]

Signaling Pathway:

The agr system in Staphylococcus aureus is a complex signaling cascade. It involves the production of an autoinducing peptide (AIP) that, upon reaching a threshold concentration, activates the AgrC sensor kinase. This leads to the phosphorylation of the AgrA response regulator, which in turn upregulates the transcription of virulence factors. Avellanin C is believed to interfere with this process, although the exact molecular target within the pathway is still under investigation.

Avellanin_C_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AIP Autoinducing Peptide (AIP) AgrC AgrC (Sensor Kinase) AIP->AgrC Binds and Activates AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates Virulence Virulence Factor Production AgrA->Virulence Upregulates Transcription AvellaninC Avellanin C AvellaninC->AgrC Inhibits (Proposed)

Fig. 2: Proposed mechanism of Avellanin C in S. aureus quorum sensing.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of Avellanins.

Antiproliferative Activity of Avellanin A

a) Cell Culture and Treatment:

  • RWPE-1 human prostate epithelial cells are cultured in Keratinocyte-SFM supplemented with bovine pituitary extract and human recombinant EGF.

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well.

  • After 24 hours, cells are treated with varying concentrations of Avellanin A (e.g., 0.1 to 1.0 µM) for 48 hours.

b) CCK-8 Assay:

  • Following treatment, 10 µL of CCK-8 solution is added to each well and incubated for 2-4 hours.

  • The absorbance is measured at 450 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control group.

c) Colony Formation Assay:

  • Cells are seeded in 6-well plates at a low density (e.g., 500 cells/well) and treated with Avellanin A.

  • The medium is replaced every 2-3 days for approximately 1-2 weeks until colonies are visible.

  • Colonies are fixed with methanol and stained with crystal violet.

  • The number of colonies is counted to assess long-term proliferative capacity.

Antiproliferative_Assay_Workflow cluster_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis start Seed RWPE-1 cells treat Treat with Avellanin A start->treat cck8 CCK-8 Assay treat->cck8 colony Colony Formation Assay treat->colony viability Calculate Cell Viability (%) cck8->viability colony_count Count Colonies colony->colony_count ic50 Determine IC50 viability->ic50

Fig. 3: Workflow for assessing antiproliferative activity.
Quorum Sensing Inhibition by Avellanin C

a) Bacterial Strains and Reporter System:

  • A reporter strain of Staphylococcus aureus is used, typically one carrying a plasmid with a fluorescent or luminescent reporter gene (e.g., GFP, luciferase) under the control of an agr-responsive promoter (e.g., P3).

  • The reporter strain allows for the quantitative measurement of agr system activation.

b) Inhibition Assay:

  • The reporter strain is grown to the early exponential phase.

  • The bacterial culture is then exposed to varying concentrations of Avellanin C.

  • An autoinducing peptide (AIP) specific to the agr type of the reporter strain is added to induce the quorum-sensing response.

  • The culture is incubated for a defined period (e.g., 3-6 hours).

c) Measurement of Reporter Activity:

  • The fluorescence or luminescence of the culture is measured using a plate reader.

  • The percentage of inhibition is calculated by comparing the reporter signal in the presence of Avellanin C to the control (AIP-induced culture without inhibitor).

QS_Inhibition_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_measurement Measurement & Analysis start Grow S. aureus reporter strain treat_avc Add Avellanin C start->treat_avc induce Induce with AIP treat_avc->induce incubate Incubate induce->incubate measure Measure Reporter Signal incubate->measure analyze Calculate % Inhibition measure->analyze

Fig. 4: Workflow for quorum sensing inhibition assay.

Synthesis of Avellanins

The total synthesis of Avellanins is a complex process due to their cyclic nature and the presence of N-methylated amino acids. While specific, detailed protocols for the total synthesis of Avellanins A, B, and C are not widely available in the public domain, the general approach involves solid-phase peptide synthesis (SPPS) followed by cyclization.

General Synthetic Strategy:

  • Linear Peptide Assembly: The linear peptide sequence is assembled on a solid support (resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • N-methylation: The N-methylated amino acid residues are incorporated during the synthesis. This can be achieved by using pre-methylated Fmoc-amino acids or by on-resin methylation of the peptide backbone.

  • Cleavage: The fully assembled linear peptide is cleaved from the resin.

  • Cyclization: The linear peptide is then cyclized in solution, a step that is often challenging and requires optimization of reaction conditions to favor intramolecular cyclization over intermolecular polymerization.

Researchers interested in the synthesis of Avellanins and their analogues would typically adapt established protocols for cyclic peptide synthesis, particularly those that address the challenges of incorporating N-methylated residues and achieving efficient macrocyclization.

Future Perspectives

The diverse biological activities of Avellanins A, B, and C make them attractive lead compounds for drug discovery. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a broader range of Avellanin analogues to identify the key structural features responsible for their activities and to optimize their potency and selectivity.

  • Target Identification: Elucidation of the precise molecular targets of this compound and C to better understand their mechanisms of action.

  • In Vivo Studies: Evaluation of the efficacy and safety of Avellanins in relevant animal models to assess their therapeutic potential.

  • Optimization of Synthetic Routes: Development of more efficient and scalable synthetic routes to facilitate the production of Avellanins and their analogues for further preclinical and clinical development.

References

Unveiling the Therapeutic Potential of Avellanin B: A Guide to Investigating Synergistic Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide addresses the current state of knowledge regarding the biological activities of Avellanin B, a cyclic peptide of interest to the scientific community. While research has illuminated the bioactivities of related compounds, this compound's specific mechanisms of action remain largely unexplored in publicly available literature. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the limited existing information and a conceptual framework for investigating its potential synergistic effects with antineoplastic agents.

Current Understanding of the Avellanin Family

The Avellanins are a class of cyclic peptides that have demonstrated a range of biological activities. While specific data on this compound is sparse, studies on other members of this family provide a foundation for its potential therapeutic applications.

  • Avellanin A has been shown to possess antiproliferative effects.[1]

  • Avellanin C exhibits quorum-sensing inhibitory activity against Staphylococcus aureus.

  • A series of novel compounds, Avellanins D–O , have been identified with antimalarial properties, with one analogue showing potent activity with an IC50 value of 0.19 ± 0.09 μM.[2]

A singular mention in the literature suggests that This compound improves the activity of antineoplastic drugs , hinting at a potential role as a chemosensitizer or synergistic agent in cancer therapy. However, at present, there is a conspicuous absence of detailed studies, quantitative data, or elucidated mechanisms to support this claim.

Conceptual Framework for Investigating Synergistic Anticancer Effects

Given the suggestion of this compound's potential to enhance anticancer drug efficacy, a structured approach is necessary to validate and characterize this activity. The following sections outline the standard experimental workflows and methodologies employed in the field of drug synergy research.

In Vitro Synergy Screening

The initial step involves screening this compound in combination with a panel of known anticancer drugs against various cancer cell lines.

Experimental Protocol: Checkerboard Assay

  • Cell Culture: Culture selected cancer cell lines (e.g., representing different tumor types) under standard conditions.

  • Drug Preparation: Prepare serial dilutions of this compound and a partner anticancer drug.

  • Assay Plate Setup: In a 96-well or 384-well plate, create a matrix of drug concentrations. One axis will have increasing concentrations of this compound, the other axis will have increasing concentrations of the anticancer drug, and the plate will also include wells with each drug alone and untreated control wells.

  • Cell Seeding and Treatment: Seed the cells into the wells and, after allowing for attachment, treat them with the drug combinations.

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Analyze the resulting viability data to determine the nature of the interaction between this compound and the anticancer drug.

Data Presentation: Quantifying Synergy

The interaction between two compounds can be additive, synergistic, or antagonistic. Several models are used to quantify these interactions from checkerboard assay data.

ModelDescriptionSynergy Indicated By
Bliss Independence Assumes the two drugs act independently. The expected combined effect is calculated from the effects of the individual drugs.The observed effect is greater than the predicted effect.
Loewe Additivity Based on the concept of dose equivalence. A synergistic combination achieves a given effect at lower concentrations than would be expected if the drugs were simply additive.A Combination Index (CI) value less than 1.
Highest Single Agent (HSA) The expected effect of the combination is equal to the higher effect of the two individual drugs at the same concentrations.The observed combination effect is greater than the effect of the most active single agent.

A hypothetical workflow for such an experiment is depicted below.

G cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis A Prepare Cancer Cell Lines D Checkerboard Assay Setup (96-well plate) A->D B Serial Dilutions: This compound B->D C Serial Dilutions: Anticancer Drug C->D E Cell Seeding & Treatment D->E F Incubate (48-72h) E->F G Cell Viability Assay (e.g., MTT, MTS) F->G H Raw Data Acquisition G->H I Calculate % Inhibition H->I J Synergy Analysis (e.g., Loewe Additivity, Bliss Independence) I->J K Determine Combination Index (CI) J->K

Figure 1. A generalized workflow for in vitro synergy screening.
Mechanistic Elucidation

Should synergy be confirmed, the next phase involves uncovering the underlying molecular mechanisms.

Experimental Protocols:

  • Cell Cycle Analysis: Use flow cytometry with DNA staining (e.g., propidium iodide) to determine if the combination treatment induces arrest at a specific phase of the cell cycle.

  • Apoptosis Assays: Employ methods like Annexin V/PI staining followed by flow cytometry, or Western blotting for apoptosis markers (e.g., cleaved caspase-3, PARP), to assess the induction of programmed cell death.

  • Signaling Pathway Analysis: Utilize techniques such as Western blotting, phospho-protein arrays, or RNA sequencing to investigate key signaling pathways commonly dysregulated in cancer (e.g., PI3K/Akt, MAPK, NF-κB). This would reveal if this compound, in combination with an anticancer drug, leads to a more profound inhibition or activation of critical signaling nodes.

The potential signaling pathways that could be investigated are vast. A hypothetical diagram illustrating a possible mechanism of synergistic action is presented below.

G cluster_input Therapeutic Agents cluster_pathway Cellular Signaling cluster_output Cellular Outcome AvellaninB This compound SurvivalPathway Pro-Survival Pathway (e.g., PI3K/Akt) AvellaninB->SurvivalPathway Inhibits AnticancerDrug Anticancer Drug AnticancerDrug->SurvivalPathway Inhibits ApoptosisPathway Pro-Apoptosis Pathway (e.g., Caspase Cascade) AnticancerDrug->ApoptosisPathway Activates CellDeath Synergistic Cell Death SurvivalPathway->CellDeath Blocks ApoptosisPathway->CellDeath Induces

References

Avellanin B as a Natural Pressor Agent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avellanin B, a cyclic peptide originating from the fungus Hamigera avellanea, has been identified as a natural compound with pressor activity, indicating its potential as a vasoconstricting agent. This technical guide provides a comprehensive overview of this compound, focusing on its proposed mechanism of action, detailed experimental protocols for assessing its pressor effects, and a framework for the quantitative data required for its pharmacological characterization. Due to the limited public availability of the foundational research, this document synthesizes established principles of vascular pharmacology and standard experimental procedures to present a robust guide for researchers investigating this compound or similar natural pressor agents.

Quantitative Data Framework

A thorough investigation into the pressor activity of this compound necessitates the generation of quantitative dose-response data. While the original discovery noted a pressor effect, detailed publicly available data is scarce.[1] The following table outlines the critical parameters that should be determined in preclinical studies to characterize the efficacy and potency of this compound as a pressor agent.

ParameterDescriptionTypical UnitsRelevance
Dose Range The spectrum of concentrations of this compound administered to elicit a measurable pressor response.mg/kg or µg/kgDefines the therapeutic window and informs on potency.
Δ Mean Arterial Pressure (MAP) The change in mean arterial pressure from the baseline measurement at each administered dose.mmHgThe primary measure of the pressor effect's magnitude.
ED50 The effective dose at which this compound produces 50% of its maximum pressor response.mg/kg or µg/kgA key indicator of the compound's potency.
Emax The maximal increase in mean arterial pressure achieved with increasing doses of this compound.mmHgRepresents the maximum efficacy of the compound.
Time to Onset The time elapsed from administration to the initial observation of a significant increase in blood pressure.seconds or minutesProvides insight into the pharmacokinetics of the pressor effect.
Duration of Action The total time the pressor effect is maintained before returning to baseline.minutes or hoursCritical for determining potential dosing regimens.

Experimental Protocols

The following provides a detailed methodology for a standard in vivo assay to quantify the pressor effects of a test compound like this compound.

In Vivo Pressor Assay in a Rat Model

This protocol describes the direct measurement of arterial blood pressure in anesthetized rats following intravenous administration of this compound.

2.1.1. Animal Preparation and Surgical Procedure

  • Animal Model: Male Wistar or Sprague-Dawley rats weighing between 250-350g are used.

  • Anesthesia: Animals are anesthetized to ensure a stable physiological state and to prevent pain and distress. A common agent is urethane (1.2-1.5 g/kg, intraperitoneal injection).

  • Tracheal Cannulation: A midline incision is made in the neck, and the trachea is isolated and cannulated to maintain a patent airway.

  • Vascular Cannulation:

    • The right common carotid artery is isolated and cannulated with a polyethylene catheter filled with heparinized saline. This catheter is connected to a pressure transducer to continuously monitor arterial blood pressure.

    • The left jugular vein is cannulated for the intravenous administration of this compound and vehicle controls.

2.1.2. Experimental Procedure

  • Stabilization: Following surgery, the animal is allowed a stabilization period of at least 30 minutes to ensure that hemodynamic parameters are stable.

  • Baseline Recording: Baseline mean arterial pressure (MAP) and heart rate are recorded for a period of 10-15 minutes.

  • Vehicle Administration: An intravenous bolus of the vehicle (e.g., sterile saline) is administered to control for any effects of the injection itself.

  • Dose-Response Administration: this compound, dissolved in the vehicle, is administered intravenously in a cumulative or single-dose manner, with doses increasing logarithmically.

  • Response Measurement: The peak change in MAP from baseline is recorded for each dose.

  • Recovery: Sufficient time is allowed between doses for the blood pressure to return to the baseline level.

2.1.3. Data Analysis

  • The change in MAP (ΔMAP) is calculated for each dose by subtracting the baseline MAP from the peak MAP achieved after administration.

  • A dose-response curve is generated by plotting ΔMAP against the logarithm of the administered dose of this compound.

  • The ED50 and Emax values are calculated from the dose-response curve using non-linear regression analysis.

Experimental Workflow Diagram

start Start animal_prep Animal Preparation (Anesthesia & Cannulation) start->animal_prep stabilize Stabilization Period animal_prep->stabilize baseline Record Baseline MAP stabilize->baseline administer Administer this compound (i.v.) baseline->administer record Record MAP Response administer->record recover Return to Baseline record->recover more_doses More Doses? recover->more_doses more_doses->administer Yes analyze Data Analysis (Dose-Response Curve) more_doses->analyze No end End analyze->end

Caption: A workflow diagram illustrating the key stages of the in vivo pressor assay.

Proposed Signaling Pathway of this compound

The specific molecular targets and signaling pathways of this compound have not yet been fully elucidated. However, the pressor effect of most endogenous and exogenous vasoconstrictors is mediated through a common pathway in vascular smooth muscle cells (VSMCs). It is plausible that this compound acts through a similar mechanism, as depicted below.

The proposed pathway begins with this compound binding to a G-protein-coupled receptor (GPCR) on the surface of VSMCs. This activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to cross-bridge cycling between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular avellanin_b This compound gpcr Gq-Protein-Coupled Receptor avellanin_b->gpcr Binds gq Gq Protein gpcr->gq Activates plc Phospholipase C gq->plc Activates ip3 IP3 plc->ip3 Generates from PIP2 pip2 PIP2 sr Sarcoplasmic Reticulum ip3->sr Binds to ca2 Ca²⁺ sr->ca2 Releases calmodulin Calmodulin ca2->calmodulin Binds cam_complex Ca²⁺-Calmodulin Complex mlck Myosin Light Chain Kinase (MLCK) cam_complex->mlck Activates p_mlc Phosphorylated MLC mlck->p_mlc Phosphorylates mlc Myosin Light Chain contraction Vasoconstriction p_mlc->contraction Leads to

Caption: A proposed signaling pathway for this compound-mediated vasoconstriction.

References

The Enigmatic Role of Avellanin B: A Deep Dive into its Function within Aspergillus Species

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal kingdom is a prolific source of structurally diverse secondary metabolites with a wide array of biological activities. Among these, the genus Aspergillus stands out for its metabolic versatility, producing compounds of significant medical and industrial importance. Avellanin B, a cyclic pentapeptide isolated from Aspergillus species such as Aspergillus fumigatus and Aspergillus petrakii, has garnered attention for its potential pharmacological applications.[1] While its ability to enhance the activity of antineoplastic drugs is documented, its intrinsic biological function within the producing organism remains largely uncharacterized.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, delving into its presumed biosynthesis, potential physiological roles, and the broader regulatory networks governing its production in Aspergillus. This document also outlines key experimental methodologies relevant to its study and presents logical frameworks for future research.

Chemical Nature and Known Biological Activity of this compound

This compound is a member of the cyclic pentapeptide family of natural products.[1] These molecules are characterized by a ring structure composed of five amino acid residues linked by peptide bonds. The biosynthesis of such peptides in fungi is typically carried out by large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs).[2][3][4] The known biological activity of this compound is its capacity to improve the efficacy of antineoplastic drugs.[1] This suggests an interaction with cellular pathways that are relevant to cancer biology, although the precise mechanism of this synergistic effect is yet to be elucidated. Related compounds, the avellanins, have shown a range of activities including insecticidal and antibacterial properties, highlighting the potential for this class of molecules in various applications.[1]

Biosynthesis of this compound: A Non-Ribosomal Peptide Synthetase (NRPS) Paradigm

While the specific biosynthetic gene cluster (BGC) for this compound has not yet been identified, its cyclic peptide structure strongly implicates a non-ribosomal peptide synthetase (NRPS) mediated pathway. NRPSs are large, multi-domain enzymes that act as molecular assembly lines to synthesize peptides without the use of ribosomes.[2][3] Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain.

A generalized workflow for the biosynthesis of a cyclic pentapeptide like this compound via an NRPS is depicted below.

NRPS_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) cluster_Inputs Precursors M1 Module 1 (A-T-C) M2 Module 2 (A-T-C) M1->M2 Condensation M3 Module 3 (A-T-C) M2->M3 Condensation M4 Module 4 (A-T-C) M3->M4 Condensation M5 Module 5 (A-T) M4->M5 Condensation TE Thioesterase Domain Cyclic Pentapeptide\n(this compound) Cyclic Pentapeptide (this compound) TE->Cyclic Pentapeptide\n(this compound) Cyclization & Release AA1 Amino Acid 1 AA1->M1 Adenylation AA2 Amino Acid 2 AA2->M2 Adenylation AA3 Amino Acid 3 AA3->M3 Adenylation AA4 Amino Acid 4 AA4->M4 Adenylation AA5 Amino Acid 5 AA5->M5 Adenylation

A generalized model for the biosynthesis of a cyclic pentapeptide by a Non-Ribosomal Peptide Synthetase (NRPS).

Regulation of Secondary Metabolism in Aspergillus

The production of secondary metabolites like this compound in Aspergillus is tightly regulated by a complex network of signaling pathways and transcription factors. This regulation is influenced by various environmental cues such as nutrient availability, light, pH, and temperature. Key global regulators, including LaeA and VeA, play a pivotal role in controlling the expression of biosynthetic gene clusters.[5][6][7][8][9] These regulators often act in concert to modulate chromatin structure, thereby making the gene clusters accessible for transcription.

The following diagram illustrates the hierarchical nature of secondary metabolite regulation in Aspergillus.

SM_Regulation EnvCues Environmental Cues (Nutrients, Light, pH) GPCR G-Protein Coupled Receptors EnvCues->GPCR Signaling Signal Transduction Cascades (e.g., MAPK, PKA) GPCR->Signaling GlobalRegs Global Regulators (e.g., LaeA, VeA) Signaling->GlobalRegs PathwayReg Pathway-Specific Transcription Factors GlobalRegs->PathwayReg BGC This compound Biosynthetic Gene Cluster GlobalRegs->BGC PathwayReg->BGC AvellaninB This compound BGC->AvellaninB

A simplified overview of the regulatory cascade controlling secondary metabolite production in Aspergillus.

Potential Natural Functions of this compound in Aspergillus

While the specific role of this compound in the producing fungus is unknown, the functions of other fungal secondary metabolites provide a framework for postulating its potential roles:

  • Antimicrobial Activity: Fungi often produce secondary metabolites to compete with other microorganisms in their ecological niche.[10] It is plausible that this compound possesses antimicrobial properties against competing bacteria or fungi, although initial screenings of some avellanins have shown weak activity.[1]

  • Signaling Molecule: Some secondary metabolites act as signaling molecules in fungal development and communication. Avellanin C, a related compound, exhibits quorum-sensing inhibitory activity, suggesting that this compound could also play a role in cell-to-cell communication.[1]

  • Protection against Stress: Secondary metabolites can protect fungi from various environmental stresses, such as predation, UV radiation, and oxidative stress.[3] The complex structure of this compound may confer a protective advantage to the fungus.

  • Virulence Factor: In pathogenic species of Aspergillus, secondary metabolites can act as virulence factors during infection of a host.[10][11] The role of this compound in the context of a host-pathogen interaction is an area for future investigation.

Experimental Protocols

The study of this compound requires a combination of microbiological, analytical, and molecular biology techniques. Below are generalized protocols that can be adapted for the specific study of this compound.

Table 1: Quantitative Data (Hypothetical)

As no specific quantitative data for this compound production or activity within Aspergillus is publicly available, the following table is a template for how such data could be presented.

ParameterValueConditionsReference
Production Titer
Yield in PDB media (mg/L)e.g., 5.2 ± 0.87 days, 28°C, shaking[Future Study]
Yield in GMM media (mg/L)e.g., 1.5 ± 0.37 days, 28°C, static[Future Study]
Biological Activity
MIC against Bacillus subtilis (µg/mL)e.g., >128Broth microdilution[Future Study]
IC50 (Synergy with Doxorubicin on HeLa cells) (µM)e.g., 2.5Cell viability assay[Future Study]
Detailed Methodologies

1. Fungal Culture and Extraction of this compound

  • Culture: Aspergillus sp. is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth or a defined minimal medium) for a period of 7-14 days at 25-30°C with or without shaking.

  • Extraction: The fungal mycelium is separated from the culture broth by filtration. The broth is then extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately after homogenization. The organic extracts are then dried and concentrated in vacuo.[12]

2. Purification of this compound

  • Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This typically involves silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.[13][14] Fractions are collected and analyzed by analytical HPLC to assess purity.

3. Structure Elucidation

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and molecular formula of the purified compound.[1] Tandem MS (MS/MS) can be used to obtain fragmentation patterns that help in sequencing the amino acid residues.[1]

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to determine the detailed structure, including the connectivity of the atoms and the nature of the amino acid residues.[1]

4. Quantification of this compound

  • HPLC-MS/MS: A sensitive and specific method for quantifying this compound in crude extracts or culture filtrates is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17][18] A standard curve is generated using the purified compound to allow for accurate quantification.

The following diagram outlines a general experimental workflow for the isolation and characterization of this compound.

Experimental_Workflow Culture Aspergillus Culture Extraction Solvent Extraction Culture->Extraction Purification Chromatographic Purification (Silica Gel, HPLC) Extraction->Purification Structure Structure Elucidation (MS, NMR) Purification->Structure Quantification Quantification (HPLC-MS/MS) Purification->Quantification Bioassay Biological Activity Assays Purification->Bioassay

A generalized experimental workflow for the study of this compound.

Future Directions and Conclusion

The study of this compound is still in its nascent stages. While its potential as a modulator of drug activity is intriguing, a deeper understanding of its natural function is crucial for unlocking its full potential. Future research should focus on:

  • Identification of the Biosynthetic Gene Cluster: Using genomic and transcriptomic approaches to identify the NRPS gene cluster responsible for this compound biosynthesis. This would enable genetic manipulation to probe its function and potentially enhance its production.

  • Functional Genomics: Generating knockout mutants of the this compound biosynthetic genes to investigate the phenotypic consequences for the fungus. This would provide direct evidence for its role in development, stress response, and competitive interactions.

  • Elucidation of its Mode of Action: Investigating the molecular targets of this compound to understand how it enhances the activity of antineoplastic drugs.

  • Exploration of other Biological Activities: Screening this compound for a broader range of biological activities, including antimicrobial, antiviral, and immunomodulatory effects.

References

Avellanin B: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Avellanin B, a cyclic pentapeptide of interest to researchers in mycology, natural product chemistry, and drug discovery. This document synthesizes the available data on its physicochemical properties, biological activity, and potential mechanisms of action, with a focus on providing actionable information for scientific professionals.

Core Molecular Data

This compound is a fungal metabolite with established pressor effects. The core quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight ~547.65 g/mol [1][2]
Molecular Formula C₃₀H₃₇N₅O₅[3][4]

Note on Molecular Formula: While some commercial suppliers list the molecular formula as C₃₀H₃₇NO₇, the scientific literature and comparative analysis with structurally similar compounds like Avellanin A (C₃₁H₃₉N₅O₅) strongly support C₃₀H₃₇N₅O₅ as the correct formula.

Biological Activity and Potential Therapeutic Relevance

This compound has been reported to enhance the activity of antineoplastic drugs, suggesting a role as a potential chemosensitizer or adjuvant in cancer therapy[1]. While the precise mechanism of action for this compound is not yet fully elucidated, studies on the closely related compound, Avellanin A, provide significant insights into its potential biological functions.

Avellanin A has demonstrated notable antiproliferative effects on RWPE-1 cells, a model for benign prostatic hyperplasia[4][5]. This activity is mediated through the inhibition of the PI3K-Akt signaling pathway, a critical cascade in cell growth, proliferation, and survival[4][5].

Inferred Mechanism of Action for this compound

Given the structural similarity to Avellanin A, it is hypothesized that this compound may exert its biological effects through a similar mechanism. The PI3K-Akt pathway is a key regulator of cellular processes and is frequently dysregulated in cancer. By potentially modulating this pathway, this compound could contribute to the efficacy of antineoplastic agents.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound and related compounds are available in the scientific literature. A generalized workflow is presented below.

Isolation and Purification of Avellanins

A common protocol for the isolation of Avellanins from fungal cultures, such as Aspergillus fumigatus, involves the following key steps[1]:

  • Extraction: The fungal culture broth is extracted with an organic solvent, typically ethyl acetate.

  • Chromatography: The crude extract is subjected to column chromatography for initial separation.

  • HPLC Purification: Further purification is achieved using High-Performance Liquid Chromatography (HPLC) to yield the pure Avellanin compounds[1].

Structural Elucidation

The chemical structure of this compound and its analogues is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments are used to elucidate the detailed atomic connectivity and stereochemistry of the molecule.

Signaling Pathway Visualization

The following diagram illustrates the PI3K-Akt signaling pathway, which is inhibited by Avellanin A and is the putative target for this compound's bioactivity.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Avellanin_A_B Avellanin A / B (Putative) Avellanin_A_B->PI3K Inhibition Avellanin_Isolation_Workflow Fungal_Culture Fungal Culture (e.g., Aspergillus fumigatus) Extraction Solvent Extraction (Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Separated Fractions Column_Chromatography->Fractions HPLC HPLC Purification Fractions->HPLC Pure_Avellanin_B Pure this compound HPLC->Pure_Avellanin_B Structural_Elucidation Structural Elucidation Pure_Avellanin_B->Structural_Elucidation MS Mass Spectrometry Structural_Elucidation->MS NMR NMR Spectroscopy Structural_Elucidation->NMR

References

Spectroscopic Characterization of Avellanin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols relevant to the characterization of Avellanin B, a cyclic pentapeptide known to enhance the activity of antineoplastic drugs. While specific quantitative spectroscopic data for this compound is not publicly available in the searched resources, this document outlines the expected analytical techniques and presents data for a closely related analogue, Avellanin C, for illustrative purposes.

Introduction to this compound

This compound is a member of the Avellanin family of cyclic pentapeptides, which are natural products isolated from fungi of the genus Hamigera.[1] this compound has garnered interest in the pharmaceutical field for its reported ability to improve the efficacy of anticancer drugs.[2] The structural elucidation of such complex natural products relies on a combination of advanced spectroscopic techniques.

Spectroscopic Data for Avellanin Characterization

The characterization of Avellanins typically involves a suite of spectroscopic methods to determine their planar structure, stereochemistry, and conformational properties. The following tables summarize the expected spectroscopic data for this compound, with specific data for the analogous Avellanin C provided for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the chemical structure of organic molecules like this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is employed to establish the amino acid sequence and overall connectivity.

Table 1: ¹H NMR Data for Avellanin C (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
Pro
α4.45m
β2.25, 1.85m
γ1.95m
δ3.65, 3.45m
N-Me-Phe
NH---
N-Me2.85s
α5.50t8.0
β3.20, 2.95m
Ph7.20-7.05m
Ala
NH8.15d8.5
α4.65m
β1.25d7.0
Ile
NH7.95d9.0
α4.30t9.0
β1.80m
γ1.45, 1.15m
γ-CH₃0.85d7.0
δ0.80t7.5
Ant
NH9.95s
37.85dd8.0, 1.5
47.05t8.0
57.45t8.0
68.05d8.0
Data derived from characterization of Avellanin C.

Table 2: ¹³C NMR Data for Avellanin C (in CDCl₃)

PositionδC (ppm)
Pro
C=O172.5
α60.5
β30.0
γ25.5
δ47.0
N-Me-Phe
C=O170.0
N-Me31.5
α58.0
β38.0
Ph (C)137.0
Ph (CH)129.0, 128.5, 126.5
Ala
C=O173.0
α50.0
β18.0
Ile
C=O171.5
α59.0
β37.0
γ25.0
γ-CH₃15.5
δ11.5
Ant
C=O168.0
1140.0
2117.0
3134.0
4122.0
5131.5
6118.0
Data derived from characterization of Avellanin C.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides fragmentation data that helps to confirm the amino acid sequence.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonObserved m/zCalculated m/zMolecular Formula
HRESIMS[M+H]⁺Data not availableData not availableC₃₀H₃₇N₅O₅
HRESIMS[M+Na]⁺Data not availableData not availableC₃₀H₃₇N₅O₅Na
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. For a cyclic peptide like this compound, characteristic absorption bands for amide N-H and C=O stretching are expected.

Table 4: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Assignment
~3300Amide N-H stretching
~1650Amide I (C=O stretching)
~1540Amide II (N-H bending and C-N stretching)
Expected characteristic peaks for a cyclic peptide.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify chromophores within the molecule. In the case of Avellanins, the presence of aromatic amino acid residues like phenylalanine and the anthranilic acid moiety gives rise to characteristic absorption maxima.

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

λmax (nm)Solvent
~220, ~270Methanol or Ethanol
Expected characteristic peaks for a molecule containing aromatic residues.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of this compound and related cyclic peptides.

Isolation and Purification
  • Fermentation: Hamigera avellanea is cultured in a suitable nutrient-rich medium.

  • Extraction: The fungal mycelium and culture broth are extracted with an organic solvent such as ethyl acetate.

  • Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification, including:

    • Silica gel column chromatography.

    • Sephadex LH-20 column chromatography.

    • High-performance liquid chromatography (HPLC), often using a C18 reversed-phase column with a water/acetonitrile or water/methanol gradient.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to establish through-bond correlations for structure elucidation.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified peptide is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

  • Data Acquisition: The sample is introduced into an ESI-TOF or ESI-Orbitrap mass spectrometer. High-resolution full scan MS and data-dependent MS/MS fragmentation spectra are acquired.

  • Data Analysis: The molecular formula is determined from the accurate mass of the molecular ion. The MS/MS fragmentation pattern is analyzed to confirm the amino acid sequence.

Determination of Absolute Configuration (Marfey's Method)
  • Acid Hydrolysis: The peptide is hydrolyzed into its constituent amino acids using 6N HCl.

  • Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

  • LC-MS Analysis: The resulting diastereomeric derivatives are analyzed by LC-MS and their retention times are compared with those of derivatized authentic L- and D-amino acid standards.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

Natural_Product_Characterization cluster_0 Isolation & Purification cluster_1 Structure Elucidation cluster_2 Stereochemistry Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Chromatography Chromatography Extraction->Chromatography Pure Compound Pure Compound Chromatography->Pure Compound NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry IR Spectroscopy IR Spectroscopy Pure Compound->IR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy Pure Compound->UV-Vis Spectroscopy Structure Proposal Structure Proposal NMR Spectroscopy->Structure Proposal Mass Spectrometry->Structure Proposal Marfey's Method Marfey's Method Structure Proposal->Marfey's Method Final Structure Final Structure Marfey's Method->Final Structure

Caption: Workflow for Natural Product Characterization.

This guide provides a foundational understanding of the spectroscopic techniques and experimental protocols essential for the characterization of this compound. While specific data for this compound remains elusive in the public domain, the provided information on related compounds and general methodologies offers a robust framework for researchers in the field of natural product chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Avellanin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation and purification of Avellanin B, a cyclic pentapeptide fungal metabolite originally isolated from Hamigera avellanea. This compound has garnered interest for its pressor effects. The following protocol is based on established methodologies for the extraction and purification of fungal secondary metabolites and similar cyclic peptides.

I. Overview of the Isolation and Purification Workflow

The isolation and purification of this compound from fungal culture involves a multi-step process. The general workflow begins with the fermentation of Hamigera avellanea, followed by the extraction of the fungal broth and mycelium using an organic solvent. The crude extract is then subjected to a series of chromatographic separations to isolate and purify this compound.

AvellaninB_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation 1. Fermentation of Hamigera avellanea Extraction 2. Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Culture Broth & Mycelium Concentration 3. Concentration of Crude Extract Extraction->Concentration SilicaGel 4. Silica Gel Column Chromatography Concentration->SilicaGel Crude Extract PrepHPLC 5. Preparative HPLC SilicaGel->PrepHPLC Semi-purified Fractions FinalProduct 6. Pure this compound PrepHPLC->FinalProduct

Caption: Workflow for the isolation and purification of this compound.

II. Experimental Protocols

This section details the step-by-step procedures for the isolation and purification of this compound.

A. Fermentation of Hamigera avellanea
  • Strain: Hamigera avellanea.

  • Culture Medium: Prepare a suitable liquid fermentation medium for fungal growth and secondary metabolite production (e.g., Potato Dextrose Broth - PDB).

  • Inoculation: Inoculate the sterile medium with a viable culture of Hamigera avellanea.

  • Incubation: Incubate the culture under appropriate conditions of temperature (e.g., 25-28 °C) and agitation for a sufficient period to allow for the production of this compound.

B. Extraction of this compound
  • Harvesting: After the fermentation period, separate the fungal mycelium from the culture broth by filtration.

  • Mycelium Extraction: Extract the mycelium with a suitable organic solvent such as ethyl acetate. This can be done by soaking the mycelium in the solvent and agitating for several hours. Repeat the extraction process multiple times to ensure complete recovery of the metabolites.

  • Broth Extraction: Extract the culture broth with an equal volume of ethyl acetate. Use a separatory funnel to separate the organic and aqueous layers. Repeat the extraction of the aqueous layer to maximize the yield.

  • Pooling and Concentration: Combine all the ethyl acetate extracts (from both mycelium and broth). Concentrate the pooled extract under reduced pressure using a rotary evaporator to obtain a crude extract.

C. Purification of this compound

1. Silica Gel Column Chromatography (Initial Purification)

This initial step aims to separate the crude extract into fractions of varying polarity.

  • Column Packing: Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane, followed by methanol in dichloromethane.

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Pooling of Fractions: Pool the fractions containing the compounds of interest (as indicated by TLC analysis) and concentrate them.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

The final purification of this compound is achieved using preparative reverse-phase HPLC.

  • Column: Use a C18 reverse-phase preparative HPLC column.

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA) to improve peak shape.

  • Sample Preparation: Dissolve the semi-purified fraction from the silica gel chromatography step in the initial mobile phase.

  • Injection and Elution: Inject the sample onto the column and elute with a programmed gradient of the mobile phase. The specific gradient will need to be optimized based on the separation of this compound from closely eluting impurities.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak, guided by UV detection (typically in the range of 210-280 nm).

  • Purity Analysis and Final Product: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound.

III. Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained during the isolation and purification of this compound. Actual yields and purity will vary depending on the specific experimental conditions.

Purification StepStarting Material (g)Product Mass (mg)Yield (%)Purity (%)
Crude Extraction500 (mycelium, wet weight)5000100~5
Silica Gel Chromatography5000 (crude extract)50010~50
Preparative HPLC500 (semi-pure fraction)501>98

IV. Signaling Pathways and Logical Relationships

While the direct signaling pathway for this compound's pressor effect is not fully elucidated in the provided information, a logical diagram of the purification process is presented below.

Purification_Logic Crude_Extract Crude Fungal Extract (Complex Mixture) Silica_Gel Silica Gel Chromatography (Polarity-based Separation) Crude_Extract->Silica_Gel Fraction_Pooling Fraction Pooling (TLC Guided) Silica_Gel->Fraction_Pooling Prep_HPLC Preparative HPLC (Hydrophobicity-based Separation) Fraction_Pooling->Prep_HPLC Enriched Fractions Purity_Analysis Purity Analysis (Analytical HPLC) Prep_HPLC->Purity_Analysis Pure_Avellanin_B Pure this compound Purity_Analysis->Pure_Avellanin_B Purity > 98%

Caption: Logical flow of the purification of this compound.

Application Note: High-Performance Liquid Chromatography for the Analysis of Avellanin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a synthesized protocol for the quantitative analysis of Avellanin B, a fungal cyclic pentapeptide, using High-Performance Liquid Chromatography (HPLC). While a specific validated method for this compound is not publicly available, this protocol has been developed by synthesizing published methods for the analysis of similar fungal cyclic peptides. This guide is intended to serve as a comprehensive starting point for method development and validation. It includes protocols for sample preparation from fungal cultures and detailed HPLC operating conditions.

Introduction

This compound is a cyclic pentapeptide of fungal origin that has garnered interest for its potential biological activities, including pressor effects.[1] As with many natural products, accurate and reliable quantification is crucial for research, quality control, and potential therapeutic development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such compounds.[2] This application note outlines a recommended HPLC method for the analysis of this compound, derived from established procedures for other fungal cyclic peptides.

Experimental Protocols

Sample Preparation from Fungal Culture

The following protocol describes a general procedure for the extraction of this compound from a fungal culture, a common source of this metabolite.

Materials:

  • Fungal culture broth

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Solid Phase Extraction (SPE) C18 cartridges

  • Syringe filters (0.45 µm)

  • HPLC vials

Protocol:

  • Liquid-Liquid Extraction:

    • Centrifuge the fungal culture broth to separate the mycelium from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by washing with methanol followed by water.

    • Dissolve the crude extract in a minimal amount of methanol and dilute with water.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol) to elute fractions of increasing polarity.

    • Collect the fractions and evaporate the solvent.

  • Final Sample Preparation:

    • Reconstitute the fraction(s) containing this compound in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Protocol

This synthesized HPLC method is based on common practices for the analysis of cyclic peptides.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 214 nm and 280 nm

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Data Presentation

For quantitative analysis, a calibration curve should be constructed using a certified reference standard of this compound. The concentration of this compound in the samples can then be determined by comparing the peak area with the calibration curve.

Table 3: Example Calibration Data (Hypothetical)

Concentration (µg/mL)Peak Area (mAU*s)
115000
575000
10150000
25375000
50750000

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing FungalCulture Fungal Culture Extraction Liquid-Liquid Extraction FungalCulture->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE FinalPrep Final Sample Preparation SPE->FinalPrep HPLCSeparation HPLC Separation FinalPrep->HPLCSeparation Detection UV Detection HPLCSeparation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for this compound Analysis.

Conclusion

This application note provides a comprehensive, albeit synthesized, protocol for the HPLC analysis of this compound. The provided methods for sample preparation and HPLC analysis are based on established techniques for similar fungal cyclic peptides and should serve as a robust starting point for researchers. Method optimization and validation will be necessary for specific applications and matrices.

References

Application Notes and Protocols for the Structural Elucidation of Avellanin B using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avellanin B, a cyclic pentapeptide, has garnered interest for its potential to enhance the activity of antineoplastic drugs.[1] The precise structural determination of this natural product is paramount for understanding its mechanism of action and for guiding synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structure elucidation of complex molecules like this compound in solution. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the comprehensive structural analysis of this compound. While specific high-resolution NMR data for this compound is not publicly available, this guide utilizes the closely related analogue, Avellanin C, as a representative model to illustrate the experimental workflow and data interpretation.

Introduction to this compound and the Role of NMR

Avellanins are a class of cyclic pentapeptides isolated from fungal sources.[1] Their cyclic nature and the presence of non-standard amino acid residues necessitate a robust analytical approach for unambiguous structure determination. NMR spectroscopy, through a combination of experiments such as ¹H, ¹³C, COSY, HSQC, and HMBC, provides through-bond and through-space correlations that are essential for piecing together the molecular puzzle.[2] These experiments allow for the assignment of all proton and carbon signals, the identification of individual amino acid spin systems, and the determination of the amino acid sequence within the cyclic structure.

Experimental Protocols

A systematic approach involving a series of NMR experiments is crucial for the complete structural elucidation of cyclic peptides like this compound.

Sample Preparation
  • Sample Purity : Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection : A deuterated solvent that fully dissolves the sample is required. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for peptides. The selection of the solvent can influence the chemical shifts of exchangeable protons (e.g., amide NH).[1]

  • Concentration : Prepare a sample solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent. This concentration is generally sufficient for most modern NMR spectrometers to acquire high-quality data in a reasonable time.

NMR Data Acquisition

The following suite of NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

  • ¹H NMR (Proton) : This is the starting point for any NMR analysis. It provides information on the number and types of protons in the molecule. Key parameters include:

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : Typically 12-16 ppm.

    • Number of Scans : 16-64, depending on the sample concentration.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR (Carbon) : This experiment provides information about the carbon skeleton of the molecule. Key parameters include:

    • Pulse Program : Standard single-pulse experiment with proton decoupling.

    • Spectral Width : Typically 0-200 ppm.

    • Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay : 2-5 seconds.

  • COSY (Correlation Spectroscopy) : This 2D experiment reveals proton-proton couplings within a few bonds (typically 2-3 bonds). It is crucial for identifying coupled protons within the same amino acid residue (spin systems). Key parameters include:

    • Pulse Program : Standard COSY experiment (e.g., cosygpqf).

    • Data Points : 2048 in F2 and 256-512 in F1.

    • Number of Scans : 2-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates directly bonded proton and carbon atoms. It is essential for assigning the carbon signals based on their attached proton resonances. Key parameters include:

    • Pulse Program : Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • ¹J(C,H) Coupling Constant : Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

    • Data Points : 2048 in F2 (¹H) and 256 in F1 (¹³C).

    • Number of Scans : 4-16 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This 2D experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). It is the key experiment for establishing the connectivity between different amino acid residues by observing correlations from a proton on one residue to a carbonyl carbon of the adjacent residue. Key parameters include:

    • Pulse Program : Standard HMBC experiment (e.g., hmbcgplpndqf).

    • ⁿJ(C,H) Coupling Constant : Optimized for long-range couplings (e.g., 8 Hz).

    • Data Points : 2048 in F2 (¹H) and 256 in F1 (¹³C).

    • Number of Scans : 16-64 per increment.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These 2D experiments provide information about through-space proximity of protons. They are crucial for determining the 3D conformation and stereochemistry of the cyclic peptide.

Data Presentation: NMR Data for Avellanin C (Analogue of this compound)

The following tables summarize the ¹H and ¹³C NMR data for Avellanin C, a close structural analogue of this compound, in CDCl₃.[1] This data serves as a representative example for the expected chemical shifts and correlations.

Table 1: ¹H NMR Data for Avellanin C in CDCl₃ (500 MHz) [1]

PositionAmino AcidδH (ppm)MultiplicityJ (Hz)
Pro
α-CH4.39dd8.5, 4.5
β-CH₂2.33, 1.95m
γ-CH₂1.85m
δ-CH₂3.66, 3.29m
Ant
NH9.62s
H-37.78dd7.5, 4.0
H-47.05t7.5
H-57.45t7.5
H-68.51d8.0
Ile
NH7.20d9.0
α-CH4.26dd17.0, 8.0
β-CH1.90m
γ-CH₂1.45, 1.15m
γ-CH₃0.90d7.0
δ-CH₃0.85t7.5
Ala
NH7.78dd7.5, 4.0
α-CH5.30dd12.0, 4.5
β-CH₃1.35d7.0
N-Me-Phe
N-CH₃3.00s
α-CH5.65dd11.0, 4.0
β-CH₂3.20, 2.90m
Ph-H7.25-7.10m

Table 2: ¹³C NMR Data for Avellanin C in CDCl₃ (125 MHz) [1]

PositionAmino AcidδC (ppm)
Pro
C=O173.5
α-CH58.8
β-CH₂31.6
γ-CH₂24.6
δ-CH₂50.1
Ant
C=O167.4
C-1120.0
C-2137.7
C-3123.2
C-4130.9
C-5123.9
C-6126.4
Ile
C=O169.9
α-CH58.1
β-CH36.2
γ-CH₂24.1
γ-CH₃15.7
δ-CH₃11.7
Ala
C=O168.9
α-CH56.7
β-CH₃17.5
N-Me-Phe
C=O169.4
N-CH₃32.5
α-CH58.1
β-CH₂42.6
Ph-C135.7
Ph-CH128.3, 127.5

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for elucidating the structure of this compound using the acquired NMR data.

structure_elucidation_workflow cluster_data_acquisition 1. NMR Data Acquisition cluster_data_analysis 2. Spectral Analysis cluster_structure_determination 3. Structure Determination H1 1D ¹H NMR assign_protons Assign Proton Signals (from ¹H and COSY) H1->assign_protons C13 1D ¹³C NMR assign_carbons Assign Carbon Signals (from ¹³C and HSQC) C13->assign_carbons COSY 2D COSY COSY->assign_protons HSQC 2D HSQC HSQC->assign_carbons HMBC 2D HMBC NOESY 2D NOESY/ROESY determine_conformation Determine 3D Conformation (from NOESY/ROESY) NOESY->determine_conformation identify_spin_systems Identify Amino Acid Spin Systems (COSY) assign_protons->identify_spin_systems sequence_peptides Sequence Amino Acids (from HMBC) assign_carbons->sequence_peptides identify_spin_systems->sequence_peptides planar_structure Propose Planar Structure sequence_peptides->planar_structure stereochemistry Determine Stereochemistry determine_conformation->stereochemistry final_structure Final 3D Structure of this compound planar_structure->final_structure stereochemistry->final_structure

Caption: Workflow for this compound structure elucidation using NMR.

Data Interpretation and Structure Assembly

  • Identify Spin Systems : Use the COSY spectrum to trace out the J-coupling networks for each amino acid residue. For example, in an isoleucine residue, the α-proton will show a correlation to the β-proton, which in turn will couple to the γ-protons (both CH₂ and CH₃) and the δ-methyl protons.

  • Assign Carbons : The HSQC spectrum allows for the direct correlation of each proton to its attached carbon, enabling the assignment of the ¹³C spectrum.

  • Sequence the Peptide : The HMBC spectrum is the key to connecting the individual amino acid spin systems. Look for correlations from the α-protons and amide protons of one amino acid to the carbonyl carbon of the preceding amino acid in the peptide sequence. For N-methylated residues, the N-methyl protons will also show a correlation to the adjacent carbonyl carbon.

  • Confirm the Cyclic Nature : The final HMBC correlation that closes the ring (i.e., from a proton on the N-terminal residue to the carbonyl of the C-terminal residue) confirms the cyclic nature of the peptide.

The following diagram illustrates the key HMBC correlations used to sequence the amino acid residues in a cyclic pentapeptide like Avellanin.

hmbc_correlations AA1 Amino Acid 1 (e.g., Pro) AA2 Amino Acid 2 (e.g., Ant) AA1->AA2 Hα(1) to C=O(5) AA3 Amino Acid 3 (e.g., Ile) AA2->AA3 NH(2) to C=O(1) AA4 Amino Acid 4 (e.g., Ala) AA3->AA4 NH(3) to C=O(2) AA5 Amino Acid 5 (e.g., N-Me-Phe) AA4->AA5 NH(4) to C=O(3) AA5->AA1 N-Me(5) to C=O(4)

Caption: Key HMBC correlations for sequencing a cyclic pentapeptide.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and indispensable toolkit for the complete structure elucidation of complex natural products like this compound. By systematically acquiring and interpreting a suite of NMR experiments, researchers can unambiguously determine the planar structure, and with further analysis of NOESY/ROESY data, the 3D conformation in solution. This detailed structural information is fundamental for advancing the development of this compound and its analogues as potential therapeutic agents.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Avellanin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avellanin B is a cyclic pentapeptide and a fungal metabolite known for its pressor effect and its potential to enhance the activity of antineoplastic drugs. As a member of the avellanin family of natural products, its unique structure and biological activity make it a compound of interest for further investigation in drug discovery and development. This document provides detailed application notes and protocols for the comprehensive analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided methodologies cover sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation analysis. Additionally, this document includes a proposed signaling pathway that may be modulated by avellanins, offering a basis for mechanistic studies.

Quantitative Data Presentation

Accurate mass measurement is critical for the identification and characterization of this compound. The compound has a monoisotopic mass of 547.2849 g/mol and a molecular formula of C₃₀H₃₇N₅O₅. High-resolution mass spectrometry (HRMS) is recommended for unambiguous identification.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₃₀H₃₇N₅O₅
Monoisotopic Mass 547.2849
[M+H]⁺ (protonated) 548.2922
[M+Na]⁺ (sodiated) 570.2741
[M+K]⁺ (potassiated) 586.2481
[M-H]⁻ (deprotonated) 546.2776

Note: These are theoretical values. Experimental values should be within a 5 ppm mass accuracy tolerance.

Tandem mass spectrometry (MS/MS) of this compound will yield characteristic fragment ions. Due to the cyclic nature of the peptide, the fragmentation pattern can be complex. The primary fragmentation is expected to occur at the amide bonds of the peptide backbone. Below is a table of potential major fragment ions that could be observed in the positive ion mode.

Table 2: Theoretical MS/MS Fragment Ions of this compound ([M+H]⁺ = 548.2922)

Fragment TypeAmino Acid SequenceTheoretical m/z
b-ion typeAla72.0444
Ala-Val171.1132
Ala-Val-2-aminobenzoyl290.1557
Ala-Val-2-aminobenzoyl-Pro387.2085
y-ion typeN-methyl-Phe164.0913
Pro-N-methyl-Phe261.1442
2-aminobenzoyl-Pro-N-methyl-Phe380.1867
Val-2-aminobenzoyl-Pro-N-methyl-Phe479.2555
Internal FragmentVal-2-aminobenzoyl219.1128
2-aminobenzoyl-Pro217.0972

Note: The fragmentation of cyclic peptides can be complex and may not follow standard b- and y-ion series nomenclature perfectly. The observed fragments will depend on the collision energy and the instrument used.

Experimental Protocols

The following protocols provide a general framework for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh 1 mg of this compound standard.

    • Dissolve in 1 mL of methanol or dimethyl sulfoxide (DMSO) to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions with an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to prepare working standards for calibration curves and quality control samples.

  • Biological Sample Extraction (e.g., Plasma, Tissue Homogenate):

    • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex for 1 minute.

    • Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

    • Supernatant Collection: Carefully transfer the supernatant to a new tube.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of this moderately hydrophobic cyclic peptide.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 20
    1.0 20
    8.0 95
    10.0 95
    10.1 20

    | 12.0 | 20 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Method
  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow Rates:

    • Desolvation Gas (N₂): 800 L/hr.

    • Cone Gas (N₂): 50 L/hr.

  • Acquisition Mode:

    • Full Scan (MS1): Scan range m/z 100-1000 to detect the precursor ion ([M+H]⁺ at m/z 548.2922).

    • Tandem MS (MS/MS): Product ion scan of the precursor ion at m/z 548.3. Use a collision energy ramp (e.g., 15-40 eV) to obtain a comprehensive fragmentation pattern.

  • Data Analysis:

    • Process the data using appropriate software (e.g., MassLynx, Xcalibur, Analyst).

    • Confirm the identity of this compound by comparing the retention time and the fragmentation pattern with a reference standard.

    • For quantification, use a multiple reaction monitoring (MRM) method with specific precursor-to-product ion transitions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Protein Precipitation & Extraction Sample->Extraction Cleanup Evaporation & Reconstitution Extraction->Cleanup LC LC Separation (C18 Column) Cleanup->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (Fragmentation) MS->MSMS Identification Compound Identification (Accurate Mass & RT) MSMS->Identification Quantification Quantification (MRM) Identification->Quantification

Figure 1. Experimental workflow for this compound analysis.
Proposed Signaling Pathway

While the specific signaling pathway for this compound has not been fully elucidated, its close analog, Avellanin A, has been shown to suppress the PI3K-Akt signaling pathway[1][2]. This pathway is crucial for cell survival, proliferation, and growth. The diagram below illustrates the key components of the PI3K-Akt pathway and indicates a potential point of inhibition by avellanins.

signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellCycle Cell Cycle Progression mTORC1->CellCycle Avellanin Avellanin A/B (Hypothesized) Avellanin->PI3K Inhibits

Figure 2. PI3K-Akt signaling pathway with proposed inhibition.

Conclusion

The protocols and data presented in this application note provide a robust starting point for the mass spectrometry-based analysis of this compound. The use of high-resolution LC-MS/MS will enable confident identification and accurate quantification of this bioactive cyclic peptide. Further investigation into its fragmentation behavior and its effects on cellular signaling pathways, such as the PI3K-Akt pathway, will be crucial in elucidating its mechanism of action and exploring its therapeutic potential. Researchers are encouraged to adapt and optimize these methods to suit their specific analytical needs and research goals.

References

Total Synthesis of Avellanin B and Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avellanin B is a fungal metabolite, a cyclic pentapeptide with reported biological activity, including the enhancement of antineoplastic drug efficacy. While the total synthesis of this compound has not been explicitly reported in peer-reviewed literature, this document provides a comprehensive guide to a plausible synthetic strategy based on established methods for the synthesis of complex cyclic peptides. These application notes and protocols are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery who are interested in synthesizing this compound and its derivatives for further biological evaluation. This document also details the known biological activities of the avellanin family of natural products, including the impact of Avellanin A on the PI3K-Akt signaling pathway.

Introduction

Cyclic peptides represent a promising class of therapeutic agents due to their high binding affinity, target selectivity, and enhanced metabolic stability compared to their linear counterparts. This compound, a member of the avellanin family of cyclic pentapeptides isolated from fungal species, has garnered interest for its potential to improve the activity of anticancer drugs. The complex structure of this compound, which incorporates non-proteinogenic and N-methylated amino acids, presents a significant synthetic challenge.

This document outlines a proposed retrosynthetic analysis and a detailed, step-by-step protocol for a plausible total synthesis of this compound. The proposed strategy leverages solid-phase peptide synthesis (SPPS) for the assembly of the linear peptide precursor, followed by a solution-phase macrolactamization to furnish the cyclic product. Additionally, protocols for the synthesis of the requisite non-standard amino acid building blocks are provided.

Retrosynthetic Analysis of this compound

The proposed retrosynthetic analysis for this compound is depicted below. The strategy involves a disconnection of the cyclic peptide at one of the amide bonds to reveal a linear pentapeptide precursor. This linear precursor can then be further deconstructed into its five constituent amino acid building blocks.

Retrosynthesis_Avellanin_B Avellanin_B This compound (Cyclic Pentapeptide) Linear_Peptide Linear Pentapeptide Precursor Avellanin_B->Linear_Peptide Macrolactamization Amino_Acids Constituent Amino Acids: - N-Methyl-L-Phenylalanine - L-Alanine - L-Valine - L-Proline - Anthranilic Acid derivative Linear_Peptide->Amino_Acids Solid-Phase Peptide Synthesis (SPPS)

Caption: Proposed retrosynthetic analysis of this compound.

Experimental Protocols

Synthesis of the Linear Pentapeptide Precursor (Solid-Phase Peptide Synthesis)

This protocol describes the assembly of the linear peptide precursor on a solid support (e.g., 2-chlorotrityl chloride resin).

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (Fmoc-N-Me-L-Phe-OH, Fmoc-L-Ala-OH, Fmoc-L-Val-OH, Fmoc-L-Pro-OH, Boc-Anthranilic acid derivative)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5)

Procedure:

  • Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes. Add the first Fmoc-protected amino acid and DIPEA. Agitate the mixture for 2 hours. Cap any unreacted sites with methanol.

  • Fmoc-Deprotection: Wash the resin with DMF. Add 20% piperidine in DMF and agitate for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, HBTU, HOBt, and DIPEA in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage from Resin: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2 hours. Filter the resin and collect the filtrate.

  • Precipitation and Purification: Precipitate the linear peptide by adding cold diethyl ether to the filtrate. Centrifuge to collect the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Macrolactamization (Cyclization)

This protocol describes the cyclization of the linear peptide precursor in solution to form this compound.

Materials:

  • Purified linear pentapeptide

  • Cyclization reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: DIPEA or 2,4,6-collidine

  • Solvent: Anhydrous DMF or DCM

Procedure:

  • Dissolution: Dissolve the purified linear peptide in a large volume of anhydrous DMF or DCM to achieve high dilution conditions (typically 0.1-1 mM).

  • Reagent Addition: Add the cyclization reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the peptide solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude cyclic peptide by RP-HPLC to obtain pure this compound.

Quantitative Data

As the total synthesis of this compound has not been reported, specific quantitative data such as reaction yields and spectroscopic data are not available. The following table provides expected data ranges based on the synthesis of similar cyclic peptides.

ParameterExpected Value/Range
Resin Loading Efficiency0.4 - 0.8 mmol/g
SPPS Coupling Yield (per step)> 99%
Overall Linear Peptide Yield50 - 80%
Macrolactamization Yield20 - 60%
Final Purity (after HPLC)> 98%

Biological Activity and Signaling Pathways

Biological Activity of Avellanins
CompoundReported Biological ActivityReference
Avellanin AAntiproliferative effect on RWPE-1 cells.[1][2][1][2]
This compoundImproves the activity of antineoplastic drugs.
Avellanin A and the PI3K-Akt Signaling Pathway

Recent studies have shown that Avellanin A exerts its antiproliferative effects by modulating the PI3K-Akt signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Avellanin_A Avellanin A Avellanin_A->PI3K Inhibits

Caption: Simplified PI3K-Akt signaling pathway and the inhibitory effect of Avellanin A.

Conclusion

This document provides a comprehensive, albeit theoretical, guide to the total synthesis of this compound. The proposed synthetic strategy, utilizing well-established solid-phase and solution-phase peptide chemistry, should be a viable approach for obtaining this natural product and its derivatives. The provided protocols are intended to be a starting point for researchers, and optimization of reaction conditions will likely be necessary. The synthesis of this compound and its analogues will enable further investigation into their biological activities and potential as therapeutic agents, particularly in the context of cancer chemotherapy. The elucidation of the mechanism of action of Avellanin A via the PI3K-Akt pathway highlights the therapeutic potential of this class of compounds.

References

Application Notes and Protocols for In Vitro Bioactivity Screening of Avellanin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial in vitro screening of Avellanin B, a fungal metabolite with known pressor effects[1]. Based on the activities of its analogs, Avellanin A and C, and the common screening paradigms for natural products, the following assays are recommended to explore its potential therapeutic benefits in oncology, infectious diseases, and inflammation-related conditions.

Anticancer Activity Screening

Given that the related compound Avellanin A demonstrates antiproliferative effects via the PI3K-Akt signaling pathway[2][3], it is pertinent to investigate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Experimental Protocol:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Make serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation:

Cancer Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-715.8 ± 2.10.9 ± 0.1
A54925.2 ± 3.51.2 ± 0.2
HCT11618.9 ± 2.80.7 ± 0.1
Cell Cycle Analysis

Objective: To determine if this compound induces cell cycle arrest in cancer cells.

Experimental Protocol:

  • Cell Treatment: Seed cancer cells in 6-well plates and treat them with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% cold ethanol overnight at -20°C[4].

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL).

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control55.3 ± 4.128.1 ± 2.916.6 ± 2.3
This compound (IC50)72.8 ± 5.615.2 ± 2.112.0 ± 1.8

Signaling Pathway Visualization:

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Activation GSK3b GSK3β pAkt->GSK3b Inhibition Bax Bax pAkt->Bax Inhibition Bcl2 Bcl-2 pAkt->Bcl2 Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax->Apoptosis Activation Bcl2->Apoptosis Inhibition Avellanin_A Avellanin A/B? Avellanin_A->PI3K Inhibition?

Potential inhibition of the PI3K-Akt pathway by this compound.

Antimicrobial Activity Screening

Avellanin C, an analog, inhibits quorum sensing in Staphylococcus aureus[5]. This suggests this compound could have antimicrobial properties, possibly acting through different mechanisms.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth media. Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth medium. The concentration range can be from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.

Data Presentation:

MicroorganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureus321-
Escherichia coli640.5-
Candida albicans128-4

Experimental Workflow Visualization:

Antimicrobial_Workflow start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_microbe Prepare Microbial Inoculum start->prep_microbe serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells with Microorganism prep_microbe->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.

Antioxidant Activity Screening

Natural products are often screened for their antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Experimental Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound and a positive control (e.g., Ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound or the control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A blank will contain methanol instead of the sample.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Data Presentation:

CompoundDPPH Scavenging IC50 (µg/mL)
This compound75.4 ± 6.2
Ascorbic Acid8.9 ± 0.7

Anti-inflammatory Activity Screening

Given the interconnectedness of inflammation with many diseases, this is a crucial screening step.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM with 10% FBS.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. After 24 hours, treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation:

CompoundNO Inhibition IC50 (µM)
This compound22.5 ± 2.9
Dexamethasone5.8 ± 0.6

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Effects of Avellanin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature extensively details the anticancer properties of Avellanin A . However, specific data regarding the anticancer effects of its closely related compound, Avellanin B , is limited. The following application notes and protocols are therefore based on the established methodologies and findings for Avellanin A, providing a comprehensive framework for researchers to investigate the potential anticancer activities of this compound.

Introduction to this compound

Avellanins are a class of cyclic pentapeptides, and Avellanin A has demonstrated notable antiproliferative effects.[1] It has been shown to inhibit cell proliferation, induce cell cycle arrest, and suppress cell migration in preclinical studies.[1][2] The primary mechanism of action identified for Avellanin A involves the inhibition of the PI3K-Akt signaling pathway, a critical pathway in cancer cell growth and survival.[1][3] These findings suggest that this compound may possess similar anticancer properties, making it a compound of interest for cancer research and drug development.

These application notes provide detailed protocols for a panel of cell-based assays to characterize the in vitro anticancer activity of this compound. The assays described are fundamental for elucidating the mechanisms of action of novel therapeutic candidates.

Section 1: Cytotoxicity and Cell Viability Assessment

A primary step in evaluating an anticancer compound is to determine its cytotoxic and cytostatic effects on cancer cells. The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] This assay is crucial for determining the dose-dependent cytotoxic effects of this compound and for calculating its half-maximal inhibitory concentration (IC50) value.

Experimental Protocol: CCK-8 Assay

Objective: To determine the IC50 value of this compound in a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., RWPE-1, a human prostate epithelial cell line)[1]

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a concentration of 5 x 10^4 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.[1]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. For Avellanin A, concentrations might range from 0.1 to 1.0 µM.[1]

    • Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells.

    • Include wells with untreated cells (vehicle control) and wells with medium only (background control).

    • Incubate the plate for 48 hours at 37°C and 5% CO2.[1]

  • CCK-8 Addition:

    • Add 10 µL of CCK-8 solution to each well.[4] Be careful not to introduce bubbles.

    • Incubate the plate for 1-4 hours in the incubator.[4]

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[6][7]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the viability against the log concentration of this compound to determine the IC50 value.

Section 2: Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry analysis of cells stained with a DNA-binding dye like propidium iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)[8]

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.[1]

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[8]

    • Incubate at -20°C for at least 2 hours.[5]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.[5]

    • Incubate at room temperature for 30 minutes in the dark.[1]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Section 3: Cell Migration Assay

The ability of cancer cells to migrate is a key process in tumor invasion and metastasis. The Transwell migration assay, also known as the Boyden chamber assay, is a common method to assess the migratory potential of cells in vitro.[9][10]

Experimental Protocol: Transwell Migration Assay

Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line of interest

  • Serum-free culture medium

  • Complete culture medium (as a chemoattractant)

  • This compound

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

  • Cell Preparation:

    • Culture cells to ~80% confluency, then serum-starve them for 24 hours.

    • Harvest the cells and resuspend them in serum-free medium at a concentration of 6 x 10^5 cells/mL.[2]

  • Assay Setup:

    • Add 500 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[11]

    • Place the Transwell inserts into the wells.

    • Add 200 µL of the cell suspension to the upper chamber of each insert.[2] Treat the cells with this compound at its IC50 concentration.

  • Incubation:

    • Incubate the plate for a period that allows for cell migration (e.g., 24 hours) at 37°C.[11]

  • Cell Removal and Staining:

    • After incubation, carefully remove the inserts from the plate.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[12]

    • Fix the migrated cells on the lower surface of the membrane with methanol for 20 minutes.

    • Stain the fixed cells with a 0.1% crystal violet solution for 20 minutes.[11]

  • Analysis:

    • Wash the inserts with water to remove excess stain.

    • Count the number of migrated cells in several random fields under a microscope.

    • Quantify the results and compare the treated groups to the untreated control.

Section 4: Signaling Pathway Analysis

To understand the molecular mechanism of this compound's anticancer effects, it is crucial to investigate its impact on key signaling pathways involved in cancer progression. For Avellanin A, the PI3K-Akt pathway has been identified as a key target.[1] Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in this pathway.

Experimental Protocol: Western Blotting for PI3K-Akt Pathway

Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the PI3K-Akt signaling pathway.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-Cyclin D1, anti-Bax, anti-p21, anti-p53, and a loading control like anti-β-actin)[13]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with different concentrations of this compound for the desired time.

    • Lyse the cells with lysis buffer on ice.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of Avellanin A Anticancer Effects on RWPE-1 Cells

AssayParameterResult (Avellanin A)Reference
Cell Viability (CCK-8) IC50 (48h)0.72 µM[1]
Cell Cycle Analysis % of cells in G1 phase (48h)Increased[1]
Cell Migration Migration InhibitionSignificant[2]
Signaling Pathway p-PI3K/PI3K protein levelsDecreased[1][13]
Signaling Pathway p-Akt/Akt protein levelsDecreased[1][13]
Signaling Pathway Cyclin D1 protein levelsDecreased[3]
Signaling Pathway Bax protein levelsIncreased[3]
Signaling Pathway p21 protein levelsIncreased[3]
Signaling Pathway p53 protein levelsIncreased[3]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_viability Cell Viability cluster_cycle Cell Cycle cluster_migration Cell Migration cluster_pathway Signaling Pathway seed_viability Seed Cells (96-well) treat_viability Treat with this compound seed_viability->treat_viability cck8 Add CCK-8 Reagent treat_viability->cck8 read_viability Measure Absorbance (450nm) cck8->read_viability ic50 Calculate IC50 read_viability->ic50 seed_cycle Seed Cells (6-well) treat_cycle Treat with this compound seed_cycle->treat_cycle fix_stain Fix & Stain with PI treat_cycle->fix_stain flow Flow Cytometry fix_stain->flow analyze_cycle Analyze Cell Cycle Phases flow->analyze_cycle seed_migration Seed Cells in Transwell treat_migration Treat with this compound seed_migration->treat_migration incubate_migration Incubate treat_migration->incubate_migration stain_migration Fix & Stain Migrated Cells incubate_migration->stain_migration count_migration Count Migrated Cells stain_migration->count_migration seed_pathway Seed Cells treat_pathway Treat with this compound seed_pathway->treat_pathway lyse Cell Lysis treat_pathway->lyse western Western Blot lyse->western analyze_pathway Analyze Protein Expression western->analyze_pathway PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt Proliferation Cell Proliferation pAkt->Proliferation Survival Cell Survival pAkt->Survival Migration Cell Migration pAkt->Migration AvellaninB This compound AvellaninB->PI3K Inhibits

References

Application Notes and Protocols for Testing the Pressor Activity of Avellanin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of the pressor activity of Avellanin B, a fungal metabolite. The methodologies described herein cover both in vivo and in vitro approaches to assess its effects on blood pressure and vascular tone, and to elucidate its potential mechanism of action.

Introduction

This compound is a fungal metabolite that has been reported to possess pressor effects, indicating its potential to increase blood pressure.[1] The characterization of such activity is crucial for understanding its pharmacological profile and for any potential therapeutic development. These notes provide standardized protocols for researchers to reliably assess the vasoconstrictor properties of this compound.

In Vivo Assessment of Pressor Activity

The most direct method to assess pressor activity is through the measurement of systemic arterial blood pressure in a living organism following the administration of the test compound.

Protocol: Direct Blood Pressure Measurement in Anesthetized Rodents

This protocol describes the continuous measurement of arterial blood pressure in anesthetized rats or mice via carotid artery cannulation.

Materials:

  • This compound

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

  • Saline (0.9% NaCl), heparinized

  • Polyethylene tubing (e.g., PE-50)

  • Pressure transducer

  • Data acquisition system

  • Surgical instruments

  • Male Wistar or Sprague-Dawley rats (250-300g)

Procedure:

  • Anesthetize the rat with an appropriate anesthetic agent.

  • Secure the animal in a supine position.

  • Perform a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.

  • Cannulate the trachea to ensure a clear airway.

  • Isolate and cannulate the carotid artery with heparinized saline-filled polyethylene tubing connected to a pressure transducer.

  • Isolate and cannulate the jugular vein for intravenous administration of this compound.

  • Allow the animal's blood pressure to stabilize for at least 20-30 minutes before administering any substance.

  • Administer a vehicle control (the solvent used to dissolve this compound) and record the baseline blood pressure and heart rate.

  • Administer increasing doses of this compound intravenously (e.g., in a dose-escalation manner) and record the changes in mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

  • A positive control, such as norepinephrine or angiotensin II, should be used to confirm the responsiveness of the preparation.

Data Presentation:

The collected data should be summarized to show the dose-dependent effect of this compound on cardiovascular parameters.

Dose of this compoundChange in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)
Vehicle ControlBaselineBaseline
Dose 1 (e.g., 0.1 mg/kg)Δ MAP ± SEMΔ HR ± SEM
Dose 2 (e.g., 1 mg/kg)Δ MAP ± SEMΔ HR ± SEM
Dose 3 (e.g., 10 mg/kg)Δ MAP ± SEMΔ HR ± SEM

In Vitro Assessment of Vasoconstrictor Activity

In vitro methods using isolated blood vessels allow for the direct assessment of a compound's effect on vascular smooth muscle, independent of systemic neural and hormonal influences.

Protocol: Isolated Aortic Ring Assay

This protocol details the measurement of isometric tension in isolated thoracic aortic rings from rats or mice in response to this compound.[2][3][4]

Materials:

  • This compound

  • Krebs-Henseleit solution

  • Phenylephrine or Potassium Chloride (KCl) for inducing contraction

  • Acetylcholine to test endothelial integrity

  • Organ bath system with force-displacement transducers

  • Data acquisition system

  • Surgical instruments

  • Male Wistar or Sprague-Dawley rats (250-300g)

Procedure:

  • Euthanize the rat and immediately excise the thoracic aorta.

  • Place the aorta in cold Krebs-Henseleit solution.

  • Carefully remove adhering connective and adipose tissue.

  • Cut the aorta into 2-3 mm wide rings.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • Test the viability of the rings by inducing a contraction with phenylephrine or KCl.

  • Assess the integrity of the endothelium by observing relaxation in response to acetylcholine in the pre-contracted rings.

  • After washing and re-equilibration, add cumulative concentrations of this compound to the organ bath and record the changes in isometric tension.

Data Presentation:

The results should be presented as a concentration-response curve, and the EC50 (half-maximal effective concentration) can be calculated.

Concentration of this compound (M)Contractile Response (% of max contraction)
10⁻⁹Mean ± SEM
10⁻⁸Mean ± SEM
10⁻⁷Mean ± SEM
10⁻⁶Mean ± SEM
10⁻⁵Mean ± SEM

Mechanistic Studies: Investigating Signaling Pathways

To understand how this compound exerts its pressor effect, its interaction with known vasoconstrictor signaling pathways can be investigated using the isolated aortic ring preparation in the presence of specific inhibitors.

Protocol: Elucidation of Mechanism of Action

This protocol involves pre-incubating aortic rings with various receptor antagonists or signaling inhibitors before constructing a concentration-response curve for this compound.

Procedure:

  • Follow the setup for the Isolated Aortic Ring Assay as described above.

  • After equilibration, pre-incubate separate aortic rings with one of the following inhibitors for 20-30 minutes:

    • α-adrenergic receptor antagonist (e.g., Phentolamine)

    • Angiotensin II receptor antagonist (e.g., Losartan)

    • L-type calcium channel blocker (e.g., Verapamil)

    • Rho-kinase inhibitor (e.g., Y-27632)

  • Following pre-incubation, generate a cumulative concentration-response curve for this compound.

  • Compare the concentration-response curves in the presence and absence of the inhibitors to determine if the pressor effect is mediated through these pathways.

Data Presentation:

The data can be presented by overlaying the concentration-response curves for this compound with and without the inhibitors. A rightward shift in the curve in the presence of an inhibitor suggests the involvement of that specific pathway.

InhibitorThis compound EC50 (M)
None (Control)Value ± SEM
PhentolamineValue ± SEM
LosartanValue ± SEM
VerapamilValue ± SEM
Y-27632Value ± SEM

Visualizations

Experimental Workflow

G cluster_0 In Vivo Studies cluster_1 In Vitro Studies cluster_2 Mechanistic Elucidation a1 Animal Anesthesia & Preparation a2 Arterial & Venous Cannulation a1->a2 a3 Blood Pressure Stabilization a2->a3 a4 Administration of this compound (Dose-Response) a3->a4 a5 Record BP & Heart Rate a4->a5 b1 Aorta Excision & Ring Preparation b2 Mounting in Organ Bath b1->b2 b3 Equilibration & Viability Testing b2->b3 b4 Cumulative Addition of this compound b3->b4 b5 Record Isometric Tension b4->b5 c1 Aortic Ring Preparation c2 Pre-incubation with Inhibitors c1->c2 c3 This compound Concentration-Response c2->c3 c4 Compare with Control Curve c3->c4

Caption: Experimental workflows for assessing this compound pressor activity.

Potential Signaling Pathway for Vasoconstriction

G AvellaninB This compound Receptor GPCR / Channel AvellaninB->Receptor PLC Phospholipase C (PLC) Receptor->PLC Ca_Influx Ca²⁺ Influx (L-type Channels) Receptor->Ca_Influx IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_SR Ca²⁺ Release (SR) IP3->Ca_SR PKC Protein Kinase C (PKC) DAG->PKC Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_SR->Ca_Calmodulin Contraction Smooth Muscle Contraction PKC->Contraction Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK MLCK->Contraction

References

Avellanin B: Investigating a Fungal Metabolite's Potential Role in Enhancing Antineoplastic Drug Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Avellanin B is a cyclic peptide fungal metabolite originally isolated from Hamigera avellanea. While initial research has been limited, a notable claim suggests that this compound improves the activity of antineoplastic drugs. However, a thorough review of the currently available scientific literature does not provide experimental data to substantiate this claim or elucidate a specific mechanism of action in the context of cancer therapy. The primary scientifically documented biological activity of this compound is its pressor effect, meaning it has been observed to increase blood pressure.

This document provides a comprehensive overview of the known and hypothetical mechanisms of action of this compound, with a focus on its potential, though unproven, role in cancer treatment. Detailed experimental protocols are provided for studying its known pressor effects, which may serve as a foundation for future investigations into its purported synergistic activities with anticancer agents.

I. Known Biological Activity of this compound: The Pressor Effect

The foundational research on this compound, published in 1987, identified its ability to induce a pressor response in animal models. This effect is characterized by an increase in arterial blood pressure. The precise signaling pathway for this compound's pressor activity has not been fully elucidated, but it is hypothesized to involve mechanisms common to other pressor agents.

Hypothetical Signaling Pathway for Pressor Effect

The mechanism likely involves vasoconstriction, which can be initiated through various signaling cascades. A plausible, though unconfirmed, pathway for this compound's pressor effect could involve the following steps:

  • Receptor Binding: this compound may bind to specific G-protein coupled receptors (GPCRs) on the surface of vascular smooth muscle cells.

  • G-Protein Activation: This binding would activate a G-protein, such as Gq/11.

  • PLC Activation: The activated G-protein would then stimulate phospholipase C (PLC).

  • IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase, resulting in the phosphorylation of myosin and subsequent smooth muscle contraction and vasoconstriction, which elevates blood pressure.

Pressor_Effect_Pathway cluster_cell Vascular Smooth Muscle Cell AvellaninB This compound GPCR GPCR AvellaninB->GPCR Binds Gq11 Gq/11 GPCR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Induces Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Leads to BloodPressure BloodPressure Vasoconstriction->BloodPressure Increases EPR_Enhancement_Workflow AvellaninB This compound BloodPressure Increased Systemic Blood Pressure AvellaninB->BloodPressure TumorPerfusion Altered Tumor Blood Perfusion BloodPressure->TumorPerfusion EPR Enhanced Permeability and Retention (EPR) Effect TumorPerfusion->EPR DrugAccumulation Increased Antineoplastic Drug Accumulation in Tumor EPR->DrugAccumulation Xenograft_Study_Workflow Start Tumor Implantation Growth Tumor Growth to Palpable Size Start->Growth Grouping Randomization into 4 Groups (Control, Dox, AvB, Dox+AvB) Growth->Grouping Treatment Treatment Administration Grouping->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Monitoring->Treatment Repeated Cycles Endpoint Euthanasia and Tumor Excision Monitoring->Endpoint Analysis Comparison of Tumor Growth Endpoint->Analysis

Application Notes and Protocols: Avellanin B as a Tool for Studying Antineoplastic Drug Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avellanin B, a cyclic peptide isolated from Aspergillus species, represents a promising, yet underexplored, candidate for combination cancer therapy. While direct studies on this compound's synergistic potential are limited, its close structural analog, Avellanin A, has been shown to exert antiproliferative effects through the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is a hallmark of many cancers, contributing to chemoresistance.

This document provides a framework for investigating this compound as a tool for achieving synergistic cytotoxicity with conventional antineoplastic agents. By inhibiting the PI3K/Akt pathway, this compound is hypothesized to lower the threshold for apoptosis induced by DNA-damaging chemotherapeutics, thereby enhancing their efficacy and potentially overcoming drug resistance. These notes offer detailed protocols for assessing this synergy and visualizing the underlying molecular mechanisms.

Data Presentation: Hypothetical Synergy Data

The following tables present hypothetical data for the synergistic interaction between this compound and the chemotherapeutic drug Doxorubicin in a human breast cancer cell line (e.g., MCF-7). This data is illustrative and serves as a template for the expected outcomes of the protocols described below.

Table 1: Single-Agent Cytotoxicity (IC50 Values)

CompoundCell LineAssay DurationIC50 (µM)
This compoundMCF-748 hours5.0
DoxorubicinMCF-748 hours0.8

Table 2: Combination Index (CI) Values for this compound and Doxorubicin

The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2][3]

This compound (µM)Doxorubicin (µM)Fraction Affected (Fa)Combination Index (CI)Interpretation
2.50.40.550.85Synergy
1.250.20.300.92Slight Synergy
5.00.80.850.70Strong Synergy

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Human breast cancer cell line MCF-7.

  • Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells at 80-90% confluency using Trypsin-EDTA.

Single-Agent Cytotoxicity Assay (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) for each drug individually.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and Doxorubicin in complete medium.

  • Treatment: Replace the medium in each well with 100 µL of the prepared drug dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Combination-Drug Cytotoxicity Assay

This protocol assesses the synergistic effect of this compound and Doxorubicin.

  • Cell Seeding: Follow step 1 of the single-agent protocol.

  • Drug Combination Preparation: Prepare dilutions of this compound and Doxorubicin at a constant ratio based on their individual IC50 values (e.g., a ratio of 5:0.8).

  • Treatment: Treat the cells with the single agents and their combinations at various concentrations.

  • MTT Assay: Follow steps 4-7 of the single-agent protocol.

  • Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.[2]

Western Blot Analysis for Mechanistic Insights

This protocol is to confirm the molecular mechanism of synergy.

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates. Treat with this compound, Doxorubicin, and the combination at concentrations that showed synergy in the cytotoxicity assay for 24 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against phospho-Akt (Ser473), total Akt, PARP, cleaved caspase-3, and β-actin (as a loading control).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of Synergy

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus cluster_4 Apoptosis Cascade GrowthFactor Growth Factor GF_Receptor Growth Factor Receptor GrowthFactor->GF_Receptor PI3K PI3K GF_Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytochromeC Cytochrome c Bax->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage DNA_Damage->Bax Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis AvellaninB This compound AvellaninB->PI3K Inhibits

Caption: Hypothetical synergistic mechanism of this compound and Doxorubicin.

Experimental Workflow

G cluster_0 Phase 1: Single-Agent Screening cluster_1 Phase 2: Combination Study cluster_2 Phase 3: Mechanism of Action start Start: Cancer Cell Line (e.g., MCF-7) ic50_avellanin Determine IC50 of This compound start->ic50_avellanin ic50_doxo Determine IC50 of Doxorubicin start->ic50_doxo combo_assay Combination Cytotoxicity Assay (Constant Ratio) ic50_avellanin->combo_assay ic50_doxo->combo_assay ci_calc Calculate Combination Index (CI) (Chou-Talalay Method) combo_assay->ci_calc western_blot Western Blot for PI3K/Akt Pathway & Apoptosis Markers ci_calc->western_blot If CI < 1 (Synergy) end Conclusion: Assess Synergy ci_calc->end western_blot->end

Caption: Workflow for evaluating this compound drug synergy.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Avellanin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a formal total synthesis of Avellanin B has not been published in peer-reviewed literature. This guide is a predictive resource for researchers, scientists, and drug development professionals planning to embark on this synthetic challenge. The troubleshooting advice, protocols, and data are based on established methodologies for the synthesis of structurally related cyclic peptides.

This compound is a fungal metabolite with a cyclic pentapeptide structure. Its key features present a series of synthetic hurdles that must be carefully addressed. This technical support center provides a structured approach to anticipating and solving potential problems during its synthesis.

Key Structural Challenges of this compound:

  • Macrocyclic Core: The 15-membered ring requires an efficient macrocyclization step, which is often a low-yielding and challenging transformation.

  • Stereochemical Integrity: The presence of both D and L-amino acids necessitates precise control to prevent racemization during activation and coupling.

  • N-Methylated Amino Acid: The N-methyl-D-phenylalanine residue introduces steric hindrance, which can slow down coupling reactions and require specialized reagents.

  • Anthraniloyl-Proline Linkage: The unique amide bond between an anthranilic acid derivative and proline presents a distinct synthetic challenge compared to standard amino acid couplings.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound is outlined below. The strategy hinges on a late-stage macrolactamization of a linear pentapeptide precursor. This precursor can be assembled in a convergent or linear fashion using either solid-phase or solution-phase peptide synthesis techniques.

G This compound This compound Linear Pentapeptide Linear Pentapeptide This compound->Linear Pentapeptide Macrolactamization Dipeptide 1 (Anthraniloyl-Pro) Dipeptide 1 (Anthraniloyl-Pro) Linear Pentapeptide->Dipeptide 1 (Anthraniloyl-Pro) Peptide Coupling Tripeptide 2 (N-Me-D-Phe-D-Ala-Val) Tripeptide 2 (N-Me-D-Phe-D-Ala-Val) Linear Pentapeptide->Tripeptide 2 (N-Me-D-Phe-D-Ala-Val) Peptide Coupling Protected Amino Acids Protected Amino Acids Dipeptide 1 (Anthraniloyl-Pro)->Protected Amino Acids Peptide Coupling Tripeptide 2 (N-Me-D-Phe-D-Ala-Val)->Protected Amino Acids Peptide Coupling

Caption: Proposed retrosynthetic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the total synthesis of this compound? A1: The macrocyclization to form the 15-membered ring is anticipated to be the most challenging step. Low yields are common due to competing intermolecular oligomerization and the entropically disfavored ring closure. Success depends on high-dilution conditions, the choice of cyclization site, and the use of efficient coupling reagents.[1][2][3][4]

Q2: How can racemization of the D-amino acid stereocenters be minimized? A2: Racemization is a significant risk, especially for the amino acid being activated during coupling.[5][6] To minimize it:

  • Use coupling reagents known for low racemization, such as those forming active esters with additives like HATU/HOAt or COMU.[7][8][9][10]

  • Avoid strong bases and elevated temperatures. Use sterically hindered bases like 2,4,6-collidine instead of DIPEA where possible.[5]

  • Keep the pre-activation time of the carboxylic acid to a minimum.[5]

Q3: What are the best practices for incorporating the N-methyl-D-phenylalanine residue? A3: Coupling an amino acid to the N-methylated amine is sterically hindered and often slow. To improve this step:

  • Use highly reactive coupling reagents like HATU, PyAOP, or COMU.[8][11]

  • Microwave-assisted synthesis can sometimes improve yields for difficult couplings, but must be used with caution due to the risk of racemization.[5]

  • Longer reaction times (e.g., overnight) may be necessary.

Q4: Which protecting group strategy is recommended for the linear precursor? A4: An orthogonal protecting group strategy is essential. A common and effective approach for solid-phase synthesis is the use of an acid-labile Fmoc group for the N-terminus and tert-butyl (tBu)-based groups for any side chains. The C-terminus can be linked to the resin via a hyper-acid-labile linker (e.g., 2-chlorotrityl chloride resin) to allow for cleavage of the protected linear peptide, which is required for solution-phase macrocyclization.[12][13][14][15][16]

Troubleshooting Guides

Issue 1: Low Yield During Macrolactamization
Symptom Potential Cause(s) Suggested Solution(s)
Low yield of cyclic monomer, significant amount of linear precursor remains. 1. Inefficient coupling reagent. 2. Steric hindrance at the cyclization site. 3. Unfavorable conformation of the linear precursor.1. Switch to a more powerful coupling reagent (e.g., HATU, COMU). 2. Re-evaluate the retrosynthesis to choose a less sterically hindered cyclization point (e.g., between Ala and Val). 3. Introduce a "turn-inducing" element like a D-amino acid or proline near the cyclization site (this compound already contains these, which is advantageous).[3][17]
Formation of cyclic dimers or higher oligomers. 1. Reaction concentration is too high. 2. Slow intramolecular cyclization rate.1. Strictly adhere to high-dilution conditions (≤ 1 mM). Use a syringe pump for slow addition of the linear precursor to the reaction vessel.[4] 2. Increase the temperature moderately (e.g., from RT to 40°C), while monitoring for epimerization.
No desired product, decomposition of starting material. 1. Reagent incompatibility. 2. Instability of the deprotected linear peptide.1. Ensure all reagents are pure and anhydrous. 2. Perform the deprotection of the linear precursor and the subsequent cyclization in a one-pot procedure without isolating the unstable intermediate.
Issue 2: Epimerization Detected by Chiral HPLC/NMR
Symptom Potential Cause(s) Suggested Solution(s)
Diastereomeric impurity observed after a coupling step. 1. Over-activation of the carboxylic acid. 2. Use of a strong, unhindered base (e.g., DIPEA). 3. High reaction temperature.1. Avoid long pre-activation times. Add the coupling reagent to the mixture of the acid and amine. 2. Replace DIPEA with a weaker or more hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[5] 3. Conduct the coupling at 0°C or room temperature.
Significant racemization at the C-terminal residue during macrocyclization. 1. The C-terminal amino acid is particularly prone to racemization via oxazolone formation upon activation.[18]1. Use coupling conditions known to suppress racemization (e.g., DIC/OxymaPure). 2. Consider an alternative strategy such as cyclization via an O-N acyl migration from a serine or threonine residue if the sequence were to be modified.[17]

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling (Solid-Phase)

This protocol describes a standard coupling cycle using HATU on a resin-bound peptide.

  • Fmoc-Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 eq.), HATU (2.95 eq.), and HOAt (3 eq.) in DMF.

    • Add a hindered base such as DIPEA or 2,4,6-collidine (6 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For hindered couplings (e.g., coupling to N-Me-Phe), extend the reaction time to 4-12 hours.[7][9][19]

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Monitoring: Confirm the completion of the coupling using a qualitative ninhydrin (Kaiser) test. If the test is positive, repeat the coupling step.

Protocol 2: On-Resin N-Methylation of an Amino Acid

This protocol is based on the Fukuyama-Mitsunobu reaction for on-resin N-methylation.

  • Sulfonylation: Swell the resin-bound peptide in dry THF. Add 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 3 eq.) and 2,4,6-collidine (5 eq.). Agitate for 2 hours. Wash with THF and DCM.

  • Mitsunobu Reaction: Swell the resin in dry THF. Add triphenylphosphine (5 eq.) and methanol (10 eq.). Cool to 0°C. Add diisopropyl azodicarboxylate (DIAD, 5 eq.) dropwise. Allow the reaction to warm to room temperature and agitate for 1 hour. Wash with THF and DCM.

  • Desulfonylation: Swell the resin in DMF. Add 2-mercaptoethanol (10 eq.) and DBU (5 eq.). Agitate for 2 x 15 min. Wash thoroughly with DMF and DCM.[20][21]

Protocol 3: Solution-Phase Macrolactamization
  • Precursor Preparation: Cleave the fully protected linear peptide from the resin using a mild acid solution (e.g., 1% TFA in DCM for 2-CTC resin). Co-evaporate with toluene to remove residual acid.

  • Cyclization Setup: In a large volume of a suitable solvent (e.g., DCM or DMF) to achieve a final concentration of 0.5-1 mM, add the coupling reagents (e.g., HATU, 4 eq.) and a hindered base (e.g., DIPEA, 8 eq.).

  • Slow Addition: Dissolve the linear peptide precursor in the same solvent and add it to the reaction vessel dropwise over 4-8 hours using a syringe pump.

  • Reaction: Stir the reaction mixture for an additional 12-24 hours after the addition is complete.

  • Workup: Quench the reaction, concentrate the solvent, and perform an extractive workup to remove the coupling byproducts. Purify the crude cyclic peptide using flash chromatography or preparative HPLC.

Quantitative Data Summary

The following table summarizes typical yields for challenging steps in the synthesis of cyclic pentapeptides, based on literature reports of analogous systems.

Reaction Step Conditions / Reagents Typical Yield Range Key Considerations
Hindered Peptide Coupling (e.g., Xaa → N-Me-Phe)HATU/DIPEA, DMF, RT, 12h60-85%Double coupling may be required. Monitor by Kaiser test.
On-Resin N-Methylation o-NBS protection, Mitsunobu, DBU deprotection70-90%Optimization of reagents may be needed for specific residues.[20][21]
Macrolactamization HATU/DIPEA, High Dilution (1 mM)15-50%Highly dependent on sequence and cyclization site. Dimer formation is a major side reaction.[3][4]
Final Deprotection TFA/H₂O/TIPS cocktail80-95%Choice of scavengers (TIPS, water) is critical to prevent side reactions.

Visualizations

Workflow for Linear Precursor Assembly (SPPS)

G start resin Load Fmoc-Val-OH on 2-CTC Resin start->resin deprot1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprot1 couple1 Couple Fmoc-D-Ala-OH (HATU/DIPEA) deprot1->couple1 deprot2 Fmoc Deprotection couple1->deprot2 couple2 Couple Fmoc-N-Me-D-Phe-OH deprot2->couple2 deprot3 Fmoc Deprotection couple2->deprot3 couple3 Couple Fmoc-Pro-OH deprot3->couple3 deprot4 Fmoc Deprotection couple3->deprot4 couple4 Couple Fmoc-Anthranilic Acid deprot4->couple4 cleave Cleave Protected Peptide (1% TFA in DCM) couple4->cleave end cleave->end

Caption: Solid-phase synthesis workflow for the linear precursor.

Troubleshooting Flowchart for Low Macrolactamization Yield

G start Low Yield in Macrolactamization check_oligomers Analyze crude product by LCMS. Are oligomers (dimers, trimers) the major byproduct? start->check_oligomers high_conc Decrease reaction concentration (target < 1 mM). Use syringe pump for slow addition. check_oligomers->high_conc Yes check_sm Is unreacted linear precursor the main component? check_oligomers->check_sm No end Re-evaluate synthetic strategy high_conc->end inefficient_coupling Use a more potent coupling reagent (e.g., COMU, PyAOP). Consider different cyclization site. check_sm->inefficient_coupling Yes check_decomp Is decomposition observed? check_sm->check_decomp No inefficient_coupling->end unstable_precursor Perform deprotection and cyclization in a one-pot sequence. Ensure anhydrous conditions. check_decomp->unstable_precursor Yes check_decomp->end No unstable_precursor->end

Caption: Decision tree for troubleshooting low macrolactamization yields.

References

Optimizing HPLC Conditions for Avellanin B Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to streamline the purification of Avellanin B using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound in a question-and-answer format.

Q1: Why am I seeing no peaks, or very small peaks, for this compound in my chromatogram?

A1: This issue can stem from several factors related to sample preparation and instrument setup.

  • Poor Solubility: this compound may have limited solubility in the initial mobile phase. Ensure the sample is fully dissolved in a suitable solvent, ideally the mobile phase itself or a stronger, compatible solvent. If using a stronger solvent, inject the smallest possible volume to prevent peak distortion.[1][2]

  • Improper Wavelength Selection: The detector wavelength may not be optimal for this compound. Determine the UV absorbance maximum (λmax) of this compound using a UV-Vis spectrophotometer and set the HPLC detector to this wavelength for maximum sensitivity.[3][4]

  • Sample Degradation: this compound might be unstable under the current conditions. Investigate the stability of this compound in the chosen solvent and mobile phase. Consider pH adjustments or the use of antioxidants if degradation is suspected.

  • Injector Problems: A clogged or malfunctioning injector can prevent the sample from reaching the column. Perform routine maintenance, such as cleaning the injector and replacing worn seals.[5]

Q2: My this compound peak is broad and shows significant tailing. How can I improve the peak shape?

A2: Poor peak shape often indicates secondary interactions on the column, column overload, or issues with the mobile phase.

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Reduce the sample concentration or injection volume.[5]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing tailing. Adding a small amount of an acidic modifier, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can suppress these interactions and improve peak shape.[3][6]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with different pH values to find the optimal condition for a sharp, symmetrical peak.

  • Contaminated Guard Column: A contaminated guard column can lead to peak distortion. Replace the guard column to see if the peak shape improves.[1]

Q3: I am observing inconsistent retention times for this compound between injections. What is the cause?

A3: Fluctuating retention times are typically a sign of an unstable HPLC system.

  • Pump Issues: Air bubbles in the pump, faulty check valves, or worn pump seals can cause variations in the flow rate, leading to shifting retention times.[5][7] Degas the mobile phase thoroughly and perform regular pump maintenance.

  • Column Equilibration: Insufficient column equilibration between injections, especially during gradient elution, can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[8]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility.[1]

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to variability. Prepare fresh mobile phase daily and use precise measurements.

Q4: How can I improve the resolution between this compound and a closely eluting impurity?

A4: Achieving baseline separation between closely eluting peaks often requires methodical optimization of the chromatographic conditions.

  • Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.[8][9]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Modify the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[8]

  • Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.[10]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing an HPLC method for this compound purification?

A: A good starting point for a reversed-phase HPLC method would be a C18 column with a gradient elution. A common mobile phase system is water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical starting gradient could be 10-90% Solvent B over 30 minutes. The detection wavelength should be set at the λmax of this compound.

Q: How do I prepare my crude extract containing this compound for HPLC purification?

A: Proper sample preparation is crucial for protecting the HPLC column and achieving good separation.[1]

  • Dissolve the crude extract in a suitable solvent.

  • Perform a solid-phase extraction (SPE) to remove highly polar and non-polar impurities that could interfere with the separation or irreversibly bind to the column.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[11][12]

Q: What is the purpose of adding an acid modifier like TFA or formic acid to the mobile phase?

A: Acid modifiers are added to the mobile phase for several reasons:

  • Improved Peak Shape: They suppress the ionization of residual silanol groups on the silica packing material, which can cause peak tailing for polar compounds.[3]

  • Consistent Ionization of the Analyte: They ensure that acidic or basic analytes are in a single, consistent ionization state, leading to sharper and more reproducible peaks.

  • Enhanced Mass Spectrometry (MS) Compatibility: Volatile acids like formic acid are compatible with MS detectors, aiding in compound identification.[3]

Experimental Protocols

Protocol 1: Analytical HPLC Method Development for this compound

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% to 90% B over 30 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) monitoring at the λmax of this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.22 µm filter.

Protocol 2: Semi-Preparative HPLC Purification of this compound

  • Column: C18, 10 x 250 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: Optimized based on the analytical method. For example, a shallower gradient around the elution time of this compound (e.g., 30-50% B over 40 minutes).

  • Flow Rate: 4.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV detector set at the λmax of this compound.

  • Injection Volume: 100-500 µL, depending on sample concentration and column loading capacity.

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Post-Purification: Analyze the collected fractions for purity using the analytical HPLC method. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution of this compound

% Acetonitrile (Isocratic)Retention Time (min)Resolution (Rs) with Impurity XPeak Tailing Factor
40%15.21.21.8
45%11.81.41.5
50%8.51.11.3
55%6.10.91.2

Table 2: Influence of Flow Rate on this compound Peak Characteristics

Flow Rate (mL/min)Retention Time (min)Peak Width (min)Column Backpressure (bar)
0.814.80.45120
1.011.80.52150
1.29.80.61180

Visualizations

HPLC_Optimization_Workflow start Start: Crude this compound Extract sample_prep Sample Preparation (Dissolution, SPE, Filtration) start->sample_prep method_dev Analytical Method Development (C18, Gradient Elution) sample_prep->method_dev peak_ident Identify this compound Peak (e.g., by LC-MS) method_dev->peak_ident optimize Optimize Separation Parameters peak_ident->optimize mobile_phase Adjust Mobile Phase (% Organic, pH, Modifier) optimize->mobile_phase Resolution < 1.5? flow_rate Adjust Flow Rate optimize->flow_rate Resolution ~1.5, Tailing? column_chem Change Column Chemistry optimize->column_chem No Improvement? scale_up Scale-Up to Preparative HPLC optimize->scale_up Resolution > 1.5 mobile_phase->optimize flow_rate->optimize column_chem->method_dev purification Purification & Fraction Collection scale_up->purification analysis Purity Analysis of Fractions purification->analysis analysis->scale_up Purity < 95% end End: Pure this compound analysis->end Purity > 95%

Caption: Workflow for optimizing HPLC conditions for this compound purification.

Troubleshooting_Tree problem Chromatographic Problem no_peak No / Small Peaks problem->no_peak bad_shape Broad / Tailing Peaks problem->bad_shape rt_shift Retention Time Shift problem->rt_shift check_sol Check Sample Solubility no_peak->check_sol check_wv Check Detector Wavelength no_peak->check_wv check_inj Check Injector no_peak->check_inj reduce_load Reduce Sample Load bad_shape->reduce_load add_mod Add Mobile Phase Modifier (TFA) bad_shape->add_mod check_guard Replace Guard Column bad_shape->check_guard degas_mp Degas Mobile Phase rt_shift->degas_mp check_pump Check Pump Seals / Valves rt_shift->check_pump use_oven Use Column Oven rt_shift->use_oven

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Avellanin B Fungal Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Avellanin B from fungal sources.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species are known to produce it?

A1: this compound is a cyclic pentapeptide, a type of non-ribosomal peptide, that has garnered interest for its potential biological activities, including improving the efficacy of certain antineoplastic drugs.[1] It is primarily produced by various species of the filamentous fungus genus Hamigera.[2] Several species within the Hamigera clade have been identified as producers of Avellanins A and B.[2][3] Additionally, analogues of this compound have been isolated from other fungi, such as Aspergillus fumigatus.[1]

Q2: My this compound yield is consistently low. What are the most common factors affecting its production?

A2: Low yields of this compound can be attributed to a combination of factors related to the fungal strain, culture conditions, and extraction procedures. Key areas to investigate include:

  • Fungal Strain and Genetics: Not all strains of a producing species will generate the same quantity of secondary metabolites.[2] The genetic makeup and stability of your fungal strain are critical.

  • Culture Medium Composition: The availability of specific nutrients, such as carbon and nitrogen sources, significantly influences the production of secondary metabolites.[4][5][6][7]

  • Fermentation Conditions: Parameters like pH, temperature, aeration, and fermentation time must be optimized for this compound production.[8][9]

  • Extraction Protocol: The choice of solvent, extraction temperature, and pH can dramatically impact the efficiency of this compound recovery from the fungal biomass.

Q3: Which Hamigera strain should I use for optimal this compound production?

A3: While several Hamigera species are known to produce this compound, the production levels can vary significantly even between different strains of the same species. A study analyzing secondary metabolite production in the Hamigera clade showed that the majority of tested strains from eight out of nine species produced Avellanins A and B.[2] For instance, strains of Hamigera insecticola have been noted as producers.[2] It is highly recommended to screen several strains to identify the one with the highest productivity in your laboratory conditions.

Q4: How long should I run the fermentation to maximize this compound yield?

A4: The optimal fermentation time for this compound production can vary depending on the fungal strain and culture conditions. In one study with Hamigera insecticola strains, the production of Avellanins A and B was observed after 4 days of cultivation, with no significant increase in production levels after 6 or 10 days.[2] It is advisable to conduct a time-course experiment, sampling your culture at different time points (e.g., every 24 or 48 hours) to determine the peak production phase for your specific strain and conditions.

Section 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues leading to low this compound yields.

Troubleshooting Low Yield During Fungal Fermentation
Symptom Possible Cause Suggested Solution
Low or no this compound detected in the culture broth. Suboptimal Culture Medium: The carbon-to-nitrogen ratio may not be ideal for secondary metabolite production.Experiment with different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate).[4][5] A fractional factorial experimental design can be employed to systematically test different media compositions.[10][11]
Inadequate Fermentation Time: The fermentation may have been stopped before or after the peak production phase.Perform a time-course study, analyzing this compound concentration at regular intervals to identify the optimal harvest time.[2]
Incorrect pH of the Medium: The pH may be drifting out of the optimal range for the biosynthetic enzymes.Monitor and control the pH of the culture medium throughout the fermentation process. The optimal pH for secondary metabolite production can be strain-specific.
Poor Aeration: Insufficient oxygen can limit fungal growth and secondary metabolism.Optimize the agitation speed in shake flask cultures or the aeration rate in a bioreactor to ensure adequate oxygen supply.
Fungal growth is good, but this compound production is low. Shift from Primary to Secondary Metabolism is Inefficient: The fungus is prioritizing growth over the production of secondary metabolites.Induce secondary metabolism by introducing nutrient limitation (e.g., reducing the concentration of the primary nitrogen or phosphate source after initial growth).
Genetic Drift of the Fungal Strain: High-producing strains can sometimes lose their productivity over successive subcultures.Go back to a cryopreserved stock of the original high-producing strain. Periodically re-screen your working cultures for productivity.
Troubleshooting Low Yield During Extraction and Purification

| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | Inappropriate Extraction Solvent: The solvent may not be effectively solubilizing this compound from the fungal mycelium. | | Low this compound concentration in the crude extract. | | Test a range of solvents with varying polarities. For cyclic peptides, common solvents include methanol, ethanol, ethyl acetate, and acetone, or mixtures thereof.[12][13][14] An 80% ethanol solution has been shown to be effective for extracting other fungal metabolites.[3] | | | Suboptimal Extraction Temperature: The temperature may be too low for efficient extraction or so high that it causes degradation. | Optimize the extraction temperature. While higher temperatures can increase solubility and diffusion, they can also lead to the degradation of thermolabile compounds.[10][15][16][17] A temperature of around 50-60°C is often a good starting point for many secondary metabolites.[3][11] | | | Incorrect pH during Extraction: The pH of the extraction solvent can affect the stability and solubility of the target compound. | Adjust the pH of the extraction solvent. For peptides, maintaining a slightly acidic to neutral pH can sometimes improve stability and yield.[11][18][19] | | Significant loss of this compound during purification. | Poor Separation in Column Chromatography: The chosen stationary and mobile phases may not be providing adequate resolution. | For silica gel chromatography, experiment with different solvent systems (e.g., chloroform-methanol or ethyl acetate-hexane gradients). For reverse-phase chromatography, optimize the gradient of acetonitrile or methanol in water, and consider the use of additives like trifluoroacetic acid (TFA). | | | Degradation of this compound on the Column: The compound may be unstable under the chromatographic conditions. | Ensure the stability of this compound at the pH of the mobile phase. Minimize the time the compound spends on the column. | | Difficulty in quantifying this compound by HPLC. | Poor Peak Shape (Tailing or Fronting): This can be caused by column overload, secondary interactions with the stationary phase, or inappropriate mobile phase conditions. | Reduce the injection volume or sample concentration. Adjust the mobile phase pH to ensure the peptide is in a single ionic state. Ensure the column is properly equilibrated.[8] | | | Baseline Noise or Drifting: Contaminated solvents, a failing detector lamp, or improper column equilibration can cause baseline issues. | Use high-purity HPLC-grade solvents and degas them properly. Check the detector lamp's performance and allow for adequate column equilibration time before analysis.[8] |

Section 3: Experimental Protocols

Note: The following are generalized protocols based on standard methods for the fermentation, extraction, and purification of fungal cyclic peptides. These should be optimized for your specific fungal strain and laboratory conditions.

Protocol 1: Submerged Fermentation of Hamigera sp. for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature Hamigera sp. culture from a potato dextrose agar (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Malt Extract Broth).

    • Incubate the seed culture at 25-28°C on a rotary shaker at 150-200 rpm for 3-5 days.

  • Production Culture:

    • Prepare the production medium in 1 L Erlenmeyer flasks, each containing 200 mL of a suitable medium (e.g., Czapek-Dox broth supplemented with yeast extract and peptone).

    • Inoculate each production flask with 10% (v/v) of the seed culture.

    • Incubate the production cultures at 25-28°C on a rotary shaker at 150-200 rpm for 4-10 days.

  • Monitoring:

    • Aseptically withdraw samples at regular intervals to monitor fungal growth (mycelial dry weight) and this compound production (by HPLC analysis of the culture extract).

Protocol 2: Solvent Extraction of this compound from Fungal Biomass
  • Harvesting:

    • Separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

    • Wash the mycelium with distilled water to remove residual medium components.

    • Lyophilize (freeze-dry) the mycelial biomass to obtain a dry powder.

  • Extraction:

    • Suspend the dried mycelial powder in a suitable solvent (e.g., methanol or ethyl acetate) at a ratio of 1:10 to 1:20 (w/v).

    • Perform the extraction at room temperature or slightly elevated temperature (e.g., 40-50°C) with constant stirring for 4-6 hours.

    • Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency.

  • Concentration:

    • Filter the mixture to separate the solvent extract from the mycelial debris.

    • Repeat the extraction process on the mycelial residue 2-3 times to ensure complete recovery.

    • Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound using Column Chromatography
  • Silica Gel Chromatography (Initial Cleanup):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or chloroform).

    • Adsorb the extract onto a small amount of silica gel and dry it.

    • Pack a silica gel column with a non-polar solvent (e.g., hexane).

    • Load the dried extract-silica mixture onto the top of the column.

    • Elute the column with a stepwise or linear gradient of increasing solvent polarity (e.g., from hexane to ethyl acetate, then to methanol).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Reverse-Phase HPLC (Final Purification):

    • Pool the fractions containing this compound from the silica gel column and evaporate the solvent.

    • Dissolve the semi-purified extract in the HPLC mobile phase.

    • Inject the sample onto a preparative C18 reverse-phase HPLC column.

    • Elute with a gradient of acetonitrile (or methanol) in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 20% to 80% acetonitrile over 30-40 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 210-220 nm for peptide bonds) and collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

Section 4: Visualizations

Biosynthesis Pathway

This compound is a non-ribosomal peptide, synthesized by large, multi-domain enzymes called Non-Ribosomal Peptide Synthetases (NRPS). The following diagram illustrates the general modular mechanism of NRPS action.

NRPS_Pathway A0 A Adenylation Selects & Activates AA1 T0 T Thiolation (PCP) Binds Activated AA1 A0->T0 C1 C Condensation Forms Peptide Bond T0->C1 A1 A Adenylation Selects & Activates AAn C1->A1 T1 T Thiolation (PCP) Binds Activated AAn C1->T1 Transfers Growing Peptide A1->T1 TE TE Thioesterase Releases & Cyclizes Peptide T1->TE Transfers Final Linear Peptide C_next C_next Peptide Cyclic this compound TE->Peptide Release

Caption: Generalized workflow of a Non-Ribosomal Peptide Synthetase (NRPS) system.

Experimental Workflow

The following diagram outlines the overall experimental workflow for obtaining purified this compound.

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis Inoculum Inoculum Preparation Fermentation Submerged Fermentation Inoculum->Fermentation Harvest Harvest & Lyophilize Mycelium Fermentation->Harvest Transfer to Extraction Solvent_Extraction Solvent Extraction Harvest->Solvent_Extraction Concentration Concentration (Rotovap) Solvent_Extraction->Concentration Silica_Column Silica Gel Chromatography Concentration->Silica_Column Transfer to Purification HPLC Reverse-Phase HPLC Silica_Column->HPLC Analysis Purity Analysis (LC-MS) HPLC->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Workflow for this compound production, from fermentation to purification.

Troubleshooting Logic

This diagram illustrates a logical approach to troubleshooting low this compound yield.

Troubleshooting_Logic rect_node rect_node Start Low this compound Yield Check_Fermentation Check Fermentation Broth? Start->Check_Fermentation Check_Extract Check Crude Extract? Check_Fermentation->Check_Extract This compound Present Optimize_Fermentation Optimize Fermentation: - Media Composition - Culture Conditions - Strain Selection Check_Fermentation->Optimize_Fermentation This compound Absent / Very Low Check_Purification Check Purified Fractions? Check_Extract->Check_Purification This compound Present Optimize_Extraction Optimize Extraction: - Solvent Choice - Temperature & pH Check_Extract->Optimize_Extraction This compound Absent / Very Low Optimize_Purification Optimize Purification: - Chromatography Method - Check for Degradation Check_Purification->Optimize_Purification Low Recovery Success High Yield Achieved Check_Purification->Success Good Recovery

Caption: A logical decision tree for troubleshooting low this compound yield.

References

Technical Support Center: NMR Structural Determination of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR structural determination of cyclic peptides.

Frequently Asked Questions (FAQs)

Q1: My NOE/ROE signals are very weak or completely absent. What are the possible causes and solutions?

A1: Weak or absent Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) signals are a common issue in the NMR analysis of cyclic peptides. This can be attributed to several factors:

  • Molecular Tumbling: Cyclic peptides often fall into an intermediate molecular weight range where the NOE enhancement is close to zero.

  • Conformational Flexibility: Rapid conformational exchange on the NMR timescale can average NOE signals to zero.

  • N-methylation: The absence of amide protons in N-methylated residues eliminates key NH-Hα correlations.

Troubleshooting Steps:

  • Switch to ROESY: The ROE is always positive, regardless of molecular weight, making it the preferred experiment for medium-sized molecules where NOE signals may be null.

  • Optimize Mixing Time: For NOESY experiments, the mixing time is a critical parameter. For small to medium-sized molecules, longer mixing times (e.g., 300-800 ms) may be necessary to build up sufficient NOE. For ROESY, a typical spin-lock mixing time is 150-250 ms.[1][2]

  • Increase Sample Concentration: Higher concentrations can improve the signal-to-noise ratio, but be mindful of potential aggregation.

  • Lower the Temperature: Reducing the temperature can slow down molecular tumbling and may favor a single conformation, leading to stronger NOE signals.

  • Change Solvent: The choice of solvent can influence the peptide's conformation and tumbling rate. Trying different solvents (e.g., DMSO-d6, methanol-d4, acetonitrile-d3) may improve spectral quality.

Q2: I am observing significant signal overlap in my 2D NMR spectra. How can I resolve these overlapping resonances?

A2: Signal overlap, particularly in the aliphatic region, is a frequent challenge in the NMR of cyclic peptides due to the presence of multiple protons in similar chemical environments.

Strategies for Resolution:

  • Higher Field Strength: If accessible, acquiring spectra on a higher field NMR spectrometer (e.g., 800 MHz vs. 600 MHz) will increase chemical shift dispersion.

  • Multi-dimensional NMR: Spreading the signals into two or more dimensions is the most effective way to resolve overlap.

    • 2D TOCSY: Helps to identify complete spin systems of individual amino acid residues.

    • 2D ¹H-¹³C HSQC: Correlates protons directly to their attached carbons, providing excellent resolution in the carbon dimension.

    • 2D ¹H-¹³C HMBC: Identifies longer-range (2-3 bond) correlations between protons and carbons, aiding in connecting different spin systems.

  • Varying Temperature: Acquiring spectra at different temperatures can induce small changes in chemical shifts, which may be sufficient to resolve overlapping signals.

  • Solvent Titration: Gradually changing the solvent composition can also alter chemical shifts and resolve ambiguities.

  • Selective 1D Experiments: Techniques like 1D TOCSY or 1D NOESY can be used to selectively excite a specific proton and observe correlations to other protons, even in crowded regions.

Q3: My sample seems to be aggregating, leading to broad lines in the NMR spectrum. How can I address this?

A3: Peptide aggregation leads to an increase in the effective molecular weight and slower tumbling, resulting in broad NMR signals and a loss of resolution.

Solutions to Minimize Aggregation:

  • Lower Concentration: This is the most straightforward approach. However, it may lead to a lower signal-to-noise ratio.

  • Change Solvent: Some solvents are more prone to promoting aggregation than others. Experiment with different deuterated solvents.

  • Modify pH and Buffer Conditions: The charge state of ionizable side chains can significantly impact aggregation. Adjusting the pH or the ionic strength of the buffer can help.

  • Add Organic Co-solvents: Small amounts of organic solvents like acetonitrile or trifluoroethanol can sometimes disrupt peptide-peptide interactions.

  • Increase Temperature: In some cases, increasing the temperature can break up aggregates.

Quantitative Data Tables

Table 1: Typical ³J(HN,Hα) Coupling Constants and Associated Dihedral Angles (φ) in Peptides

³J(HN,Hα) (Hz)Secondary Structure ImplicationApproximate φ Angle Range
< 5α-helix-50° to -70°
5 - 8Random Coil / FlexibleN/A
> 8β-sheet-120° to -140°

Table 2: Typical ¹H Chemical Shift Ranges (ppm) for Amino Acid Residues in Cyclic Peptides

Amino AcidNHOther Side Chain Protons
Ala 7.8 - 8.54.1 - 4.61.3 - 1.6
Val 7.7 - 8.44.0 - 4.51.9 - 2.3γ-CH₃: 0.8 - 1.1
Leu 7.8 - 8.54.2 - 4.71.5 - 1.8γ-CH: 1.5 - 1.8, δ-CH₃: 0.8 - 1.0
Ile 7.7 - 8.44.0 - 4.51.7 - 2.1γ-CH₂: 1.1 - 1.5, γ-CH₃: 0.8 - 1.0, δ-CH₃: 0.7 - 0.9
Pro N/A4.2 - 4.61.8 - 2.2γ-CH₂: 1.9 - 2.3, δ-CH₂: 3.4 - 3.8
Phe 7.8 - 8.64.5 - 5.02.9 - 3.3Aromatic: 7.0 - 7.5
Tyr 7.7 - 8.54.4 - 4.92.8 - 3.2Aromatic: 6.7 - 7.2
Trp 8.0 - 8.84.6 - 5.13.1 - 3.5Aromatic: 7.0 - 7.8, Indole NH: 10.0 - 10.5
His 8.0 - 8.84.5 - 5.03.0 - 3.4Imidazole C2-H: 8.0 - 8.7, C4-H: 7.0 - 7.3
Lys 7.8 - 8.54.1 - 4.61.6 - 1.9γ-CH₂: 1.3 - 1.6, δ-CH₂: 1.5 - 1.8, ε-CH₂: 2.8 - 3.1
Arg 7.8 - 8.54.1 - 4.61.6 - 1.9γ-CH₂: 1.5 - 1.7, δ-CH₂: 3.0 - 3.3
Asp 8.0 - 8.74.5 - 5.02.6 - 2.9
Asn 8.0 - 8.84.5 - 5.02.6 - 2.9Side chain NH₂: 6.8 - 7.8
Glu 7.9 - 8.64.2 - 4.71.9 - 2.3γ-CH₂: 2.2 - 2.5
Gln 7.9 - 8.64.2 - 4.71.9 - 2.3γ-CH₂: 2.2 - 2.5, Side chain NH₂: 6.7 - 7.7
Ser 7.9 - 8.64.3 - 4.83.7 - 4.0
Thr 7.8 - 8.54.2 - 4.74.0 - 4.4γ-CH₃: 1.1 - 1.3
Cys 7.9 - 8.64.4 - 4.92.8 - 3.4
Met 7.9 - 8.64.3 - 4.81.9 - 2.3γ-CH₂: 2.4 - 2.7, ε-CH₃: 2.0 - 2.2
Gly 8.0 - 8.83.8 - 4.2N/A

Note: Chemical shifts can vary depending on solvent, temperature, pH, and local conformation.

Table 3: Recommended Mixing Times for 2D NOESY and ROESY Experiments

Molecular Weight (Da)NOESY Mixing Time (ms)ROESY Spin-lock Time (ms)
< 1000300 - 800150 - 300
1000 - 2000150 - 400150 - 250
> 200050 - 200100 - 200

Experimental Protocols

Protocol 1: 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)

Objective: To identify coupled protons within the same amino acid spin system.

Methodology:

  • Sample Preparation: Prepare the cyclic peptide sample in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O with a buffer) at a concentration of 1-5 mM.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Acquire a 1D ¹H spectrum to determine the spectral width and transmitter offset.

    • Use a pulse sequence with water suppression (e.g., dipsi2esgpph on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW): Set to cover all proton resonances (typically 10-12 ppm).

    • Transmitter Offset (O1P): Center on the spectrum, often on the water resonance for effective suppression.

    • TOCSY Mixing Time (d9 on Bruker): Typically set between 60-80 ms. A longer mixing time allows magnetization to transfer to more distant protons within the spin system.[1]

    • Number of Scans (NS): 8-16 per increment, depending on the sample concentration.

    • Number of Increments (TD in F1): 256-512 for adequate resolution in the indirect dimension.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform Fourier transformation, phasing, and baseline correction.

Protocol 2: 2D ¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy)

Objective: To identify through-space correlations between protons, particularly for molecules in the intermediate size regime where NOE is weak.

Methodology:

  • Sample Preparation: As described for the TOCSY experiment.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Acquire a 1D ¹H spectrum to set the spectral width and offset.

    • Use a ROESY pulse sequence with water suppression (e.g., roesyesgpph on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW) and Transmitter Offset (O1P): Set as for the TOCSY experiment.

    • ROESY Spin-lock Time (p15 on Bruker): Typically 150-250 ms.[1]

    • Spin-lock Field Strength: Use a field strength sufficient to suppress TOCSY artifacts.

    • Number of Scans (NS): 16-64 per increment, as ROESY signals can be weak.

    • Number of Increments (TD in F1): 256-512.

  • Processing: Similar to the TOCSY experiment.

Mandatory Visualizations

Troubleshooting_Workflow start Start: NMR Data Acquisition check_sn Poor Signal-to-Noise? start->check_sn increase_conc Increase Sample Concentration Increase Number of Scans check_sn->increase_conc Yes check_overlap Significant Signal Overlap? check_sn->check_overlap No increase_conc->check_overlap higher_field Acquire Data at Higher Field check_overlap->higher_field Yes check_noe Weak or Absent NOE/ROE Signals? check_overlap->check_noe No multi_d_nmr Perform 2D/3D NMR (HSQC, HMBC, etc.) higher_field->multi_d_nmr multi_d_nmr->check_noe run_roesy Switch to ROESY Experiment check_noe->run_roesy Yes assign_resonances Resonance Assignment (COSY, TOCSY, HSQC) check_noe->assign_resonances No optimize_mix Optimize Mixing Time run_roesy->optimize_mix optimize_mix->assign_resonances noe_restraints Generate Distance Restraints (NOESY/ROESY) assign_resonances->noe_restraints structure_calc Structure Calculation (CYANA, XPLOR-NIH) noe_restraints->structure_calc refine_structure Structure Refinement & Validation structure_calc->refine_structure

Caption: Troubleshooting workflow for NMR structural determination of cyclic peptides.

Resonance_Assignment_Workflow start Start: Acquire 2D NMR Data (COSY, TOCSY, NOESY/ROESY, HSQC) identify_spin Identify Amino Acid Spin Systems (TOCSY) start->identify_spin sequential_walk Perform Sequential Walk (NOESY/ROESY: Hα(i) - NH(i+1)) identify_spin->sequential_walk hsqc_confirm Confirm Assignments with HSQC (¹H-¹³C/¹⁵N correlations) sequential_walk->hsqc_confirm ambiguous_assignment Ambiguous Assignments? hsqc_confirm->ambiguous_assignment hmbc_analysis Use HMBC for Long-Range Correlations ambiguous_assignment->hmbc_analysis Yes complete_assignment Complete Resonance Assignment Table ambiguous_assignment->complete_assignment No temp_variation Acquire Data at Different Temperature hmbc_analysis->temp_variation temp_variation->complete_assignment

Caption: Workflow for resonance assignment of cyclic peptides using 2D NMR.

References

Avellanin B stability in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Avellanin B in DMSO and other organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 2 years. Once dissolved in DMSO, the stability depends on the storage temperature.[1][2]

Q2: How stable is this compound in DMSO?

A2: The stability of this compound in DMSO is temperature-dependent. For short-term storage, a solution in DMSO can be kept at 4°C for up to 2 weeks. For longer-term storage of solutions, it is recommended to store them at -80°C, where it is stable for up to 6 months.[1][2]

Q3: Can I use other organic solvents to dissolve this compound?

A3: While DMSO is a common solvent, other organic solvents like ethanol, methanol, or acetonitrile can be used to dissolve compounds that are poorly soluble in aqueous solutions.[3] However, the choice of solvent should be guided by the specific experimental requirements and the compatibility of the solvent with the assay. It is always recommended to perform a vehicle control to assess the impact of the solvent on the experiment.

Q4: My this compound is precipitating out of solution. What should I do?

A4: Precipitation is a common issue when diluting a stock solution from an organic solvent into an aqueous buffer. This "solvent-shifting" can cause the compound to exceed its solubility limit in the final aqueous environment.[3][4] Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q5: Are there any known stability issues with cyclic peptides like this compound in DMSO?

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureDuration
Powder-20°C2 years[1][2]
In DMSO4°C2 weeks[1][2]
In DMSO-80°C6 months[1][2]

Troubleshooting Guides

Guide 1: Compound Precipitation Upon Dilution

This guide provides a step-by-step approach to address the precipitation of this compound when diluting a DMSO stock solution into an aqueous buffer.

G start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes check_dmso Is the final DMSO concentration >0.5%? check_concentration->check_dmso No success Problem Resolved reduce_concentration->success reduce_dmso Decrease final DMSO concentration check_dmso->reduce_dmso Yes use_cosolvent Consider using a co-solvent (e.g., Pluronic F-68, PEG) check_dmso->use_cosolvent No reduce_dmso->success check_ph Is the buffer pH optimal for solubility? use_cosolvent->check_ph adjust_ph Adjust buffer pH check_ph->adjust_ph No sonicate Try gentle warming or sonication check_ph->sonicate Yes adjust_ph->success sonicate->success fail Consult technical support sonicate->fail

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Stability of this compound in an Organic Solvent

This protocol outlines a general method for assessing the stability of this compound in a chosen organic solvent over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in the desired organic solvent (e.g., DMSO) to a final concentration of 10 mM. Ensure complete dissolution by vortexing or gentle sonication.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple small, tightly sealed vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at the desired temperatures (e.g., 4°C, -20°C, and -80°C).

    • Prepare a "time zero" sample for immediate analysis.

  • Time-Point Analysis:

    • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage temperature.

    • Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of intact this compound.

  • Data Analysis:

    • Compare the concentration of this compound at each time point to the "time zero" sample.

    • Calculate the percentage of degradation over time for each storage condition.

    • Plot the percentage of remaining this compound against time to visualize the stability profile.

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis a Prepare Stock Solution b Aliquot Samples a->b c Store at Different Temperatures b->c d Analyze at Time Points (HPLC) c->d e Calculate Degradation d->e f Determine Stability Profile e->f

Caption: Workflow for a compound stability study.

References

Technical Support Center: Avellanin B Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Avellanin B under laboratory conditions. As a cyclic peptide, this compound's stability can be influenced by various factors. Understanding its degradation pathways is crucial for accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

This compound, being a cyclic peptide, is generally more resistant to enzymatic degradation compared to linear peptides due to the absence of N- and C-termini.[1] However, its chemical stability is susceptible to factors such as pH, temperature, and the presence of oxidative agents. Under typical laboratory conditions (e.g., neutral pH, room temperature, protected from light), this compound is expected to be relatively stable for short-term experiments. For long-term storage, freezing or lyophilization is recommended.

Q2: What are the primary degradation pathways for this compound?

Based on its chemical structure, the primary non-enzymatic degradation pathways for this compound are predicted to be:

  • Hydrolysis: Cleavage of the peptide bonds within the cyclic structure, particularly at labile sites, can occur under acidic or basic conditions. This leads to the formation of linear peptides and eventually smaller peptide fragments and individual amino acids.

  • Oxidation: The amino acid residues within this compound, such as phenylalanine and proline, can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) or exposure to light.[2]

Q3: How does pH affect the stability of this compound?

Extreme pH conditions can significantly accelerate the degradation of this compound.

  • Acidic conditions (pH < 4): Acid-catalyzed hydrolysis of the amide bonds in the peptide backbone is a likely degradation pathway. This can lead to the linearization of the cyclic peptide.

  • Basic conditions (pH > 8): Base-catalyzed hydrolysis of the peptide bonds can also occur. Additionally, racemization of amino acid residues is a possibility at higher pH.

Q4: I am observing a loss of this compound activity in my cell culture medium. What could be the cause?

Loss of activity in cell culture media could be due to several factors:

  • Enzymatic degradation: Although more resistant than linear peptides, cyclic peptides can still be degraded by certain proteases present in cell culture media, especially if it is supplemented with serum.

  • Adsorption: Peptides can adsorb to the surfaces of plasticware (e.g., flasks, pipette tips), leading to a decrease in the effective concentration.

  • Chemical instability: The pH and composition of the cell culture medium could contribute to the chemical degradation of this compound over time, as described above.

Troubleshooting Guides

Issue 1: Peak area of this compound decreases during HPLC analysis over time.
Possible Cause Troubleshooting Step
Degradation in mobile phase Prepare fresh mobile phase daily. Ensure the pH of the mobile phase is compatible with this compound stability (ideally near neutral).
Instability in autosampler Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to minimize degradation of samples waiting for injection.
Photodegradation Protect samples from light by using amber vials or covering the autosampler.
Adsorption to vial/cap Use deactivated glass or low-adsorption plastic vials.
Issue 2: Appearance of new peaks in the chromatogram during a stability study.
Possible Cause Troubleshooting Step
Formation of degradation products This is an expected outcome of a stability study. Characterize the new peaks using mass spectrometry (MS) to identify the degradation products.
Contamination Ensure proper cleaning of all equipment and use high-purity solvents and reagents. Run a blank injection to check for contaminants.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.

Condition Parameter Value
Acidic (0.1 M HCl, 24h, 37°C) % Degradation~15-25%
Basic (0.1 M NaOH, 24h, 37°C) % Degradation~20-30%
Oxidative (3% H₂O₂, 24h, RT) % Degradation~10-20%
Thermal (60°C, 7 days) % Degradation~5-15%
Photolytic (UV light, 24h) % Degradation~10-25%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Water bath or incubator

  • UV lamp

  • HPLC system with UV or MS detector

  • pH meter

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at 37°C.

    • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at 37°C.

    • Oxidation: Mix the this compound stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Incubate the this compound stock solution at 60°C.

    • Photodegradation: Expose the this compound stock solution to UV light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the pH before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.[3][4]

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the major degradation products of this compound.

Materials:

  • Stressed samples from Protocol 1

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Methodology:

  • Chromatographic Separation: Separate the degradation products from the parent this compound molecule using a suitable HPLC method.

  • Mass Spectrometry Analysis:

    • Acquire full scan mass spectra to determine the molecular weights of the degradation products.

    • Perform tandem MS (MS/MS) experiments on the parent ion and the degradation product ions to obtain fragmentation patterns.

  • Structure Elucidation: Interpret the fragmentation patterns to propose the structures of the degradation products. This can help in identifying the specific sites of hydrolysis or oxidation.[5]

Visualizations

Degradation_Pathways This compound (Cyclic) This compound (Cyclic) Linearized this compound Linearized this compound This compound (Cyclic)->Linearized this compound Hydrolysis (Acid/Base) Oxidized this compound Oxidized this compound This compound (Cyclic)->Oxidized this compound Oxidation Peptide Fragments Peptide Fragments Linearized this compound->Peptide Fragments Further Hydrolysis Amino Acids Amino Acids Peptide Fragments->Amino Acids Complete Hydrolysis

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis Prepare this compound solution Prepare this compound solution Apply Stress (Acid, Base, Oxidative, Thermal, Photo) Apply Stress (Acid, Base, Oxidative, Thermal, Photo) Prepare this compound solution->Apply Stress (Acid, Base, Oxidative, Thermal, Photo) Sample at Time Points Sample at Time Points Apply Stress (Acid, Base, Oxidative, Thermal, Photo)->Sample at Time Points Neutralize (if needed) Neutralize (if needed) Sample at Time Points->Neutralize (if needed) HPLC Analysis HPLC Analysis Neutralize (if needed)->HPLC Analysis LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis Characterize Degradants Characterize Degradants LC-MS Analysis->Characterize Degradants

Caption: Workflow for this compound degradation studies.

References

Improving the solubility of Avellanin B for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Avellanin B for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a fungal metabolite, specifically a cyclic peptide, known for its pressor effect (ability to raise blood pressure) and potential to enhance the activity of antineoplastic drugs.[1][2][3][4] Like many cyclic peptides with hydrophobic residues, this compound is predicted to have low aqueous solubility, which can lead to precipitation in bioassay media, resulting in inaccurate and unreliable data.[5][6][7]

Q2: What is the recommended first step for dissolving this compound?

The most common and recommended initial approach is to create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into the aqueous assay buffer.[5] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose due to its high solubilizing capacity and relatively low toxicity in many biological systems.[1][5][6][8]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

This is a common issue indicating that the compound's solubility limit in the final aqueous medium has been exceeded. Here are several steps to troubleshoot this problem:

  • Reduce the Final Concentration: Test lower final concentrations of this compound in your assay.

  • Optimize the Co-solvent Percentage: The final concentration of DMSO in your assay should typically be kept low (e.g., ≤0.5% or even ≤0.1% for sensitive primary cells) to avoid solvent-induced toxicity.[9] However, a slight, controlled increase in the final DMSO percentage may be necessary to maintain solubility.

  • Use Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.[5][6]

  • Gentle Warming: Gently warming the solution may increase solubility, but this should be done with caution to avoid degradation of the peptide.

  • Stepwise Dilution: Instead of a single large dilution, try adding the DMSO stock to the aqueous buffer in a slow, drop-wise manner while vortexing.[6]

Q4: Are there alternative solvents to DMSO?

Yes, if DMSO is not suitable for your experimental system (e.g., it interferes with the assay or the peptide contains methionine or cysteine which can be oxidized), you can consider the following alternatives:[1][6][8]

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Ethanol

  • Isopropanol

Q5: How can pH be used to improve the solubility of this compound?

The solubility of peptides is often pH-dependent due to the presence of acidic and basic amino acid residues. To determine if pH adjustment can help, you first need to estimate the overall charge of this compound. While the exact amino acid sequence may not be readily available, general guidelines for peptides can be followed. If the peptide is acidic, dissolving it in a slightly basic buffer can help. Conversely, if it is basic, a slightly acidic buffer may improve solubility.[1][7][8]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem Possible Cause Suggested Solution(s)
This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). The compound has very low solubility even in organic solvents, or the solvent quality is poor.1. Try gentle heating or sonication to aid dissolution.[5]2. Use a fresh, anhydrous bottle of the organic solvent. DMSO is hygroscopic, and absorbed water can reduce its solvating power.[10]3. Test alternative organic solvents such as DMF or ACN.[1][6][8]
The solution is clear initially but becomes cloudy or shows precipitate over time. The compound may be degrading, or the solution is supersaturated and slowly precipitating.1. Prepare fresh solutions for each experiment.2. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[8]3. Consider filtering the solution through a 0.22 µm filter before use to remove any micro-precipitates.
Precipitation occurs upon dilution into aqueous buffer. The final concentration of the organic co-solvent is not high enough to maintain solubility.1. Decrease the final concentration of this compound.2. Increase the final percentage of the co-solvent, ensuring it remains within the tolerance limits of your bioassay (typically ≤0.5% for cell-based assays).[9]3. Perform a stepwise dilution by adding the stock solution drop-wise into the stirring aqueous buffer.[6]
Inconsistent results between experiments. Incomplete solubilization of this compound is leading to variations in the actual concentration.1. Visually inspect the solution for any particulate matter before use.2. Centrifuge the vial before opening to ensure all lyophilized powder is at the bottom.[5]3. Develop and strictly adhere to a standardized solubilization protocol.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation. Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Solvent Selection: Based on the hydrophobic nature of cyclic peptides, start with 100% DMSO.

  • Dissolution: Add a small volume of DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).

  • Aid Dissolution: If the peptide does not readily dissolve, vortex the solution and then sonicate for 10-20 seconds. Gentle warming can also be attempted.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Antineoplastic Activity Bioassay (MTT/CCK-8)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., 0.1% or 0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "cells only" control and a "vehicle control" (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Cell Viability Assessment: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Visualizations

Troubleshooting Workflow for this compound Solubility

G start Start: Dissolve this compound in 100% DMSO q1 Is the solution clear? start->q1 sonicate Vortex and Sonicate q1->sonicate No dilute Dilute stock into aqueous buffer q1->dilute Yes q2 Is the solution clear now? sonicate->q2 alt_solvent Try alternative solvent (DMF, ACN) q2->alt_solvent No q2->dilute Yes alt_solvent->q1 end Proceed with caution or consider formulation strategies alt_solvent->end If all fail q3 Does precipitate form? dilute->q3 success Success: Solution ready for bioassay q3->success No lower_conc Lower final concentration of this compound q3->lower_conc Yes lower_conc->dilute optimize_dmso Optimize final DMSO % (keep below toxic level) lower_conc->optimize_dmso step_dilution Use stepwise dilution lower_conc->step_dilution optimize_dmso->dilute step_dilution->dilute PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (activates) mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits FoxO FoxO Akt->FoxO inhibits PTEN PTEN (Inhibitor) PTEN->PIP3 dephosphorylates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival GrowthFactor Growth Factor GrowthFactor->RTK Avellanin This compound (Potential Inhibitor) Avellanin->PI3K potential target

References

Technical Support Center: Refining Bioassay Protocols for Consistent Avellanin B Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when evaluating the biological activity of Avellanin B. Given the limited publicly available data specific to this compound, this guide draws upon established protocols for similar cyclopeptides, particularly Avellanin A, and general best practices for the described bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the reported biological activity of this compound?

A1: this compound has been reported to enhance the activity of antineoplastic drugs. This suggests that this compound may possess properties that are cytotoxic, pro-apoptotic, or that it may sensitize cancer cells to other therapeutic agents.

Q2: Which bioassays are most relevant for studying this compound's activity?

A2: Based on its potential as an enhancer of antineoplastic drugs, the most relevant bioassays include:

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS, or CCK-8): To determine the effect of this compound on cancer cell proliferation and to calculate key parameters like the IC50 (half-maximal inhibitory concentration).

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): To determine if this compound induces programmed cell death.

  • Western Blotting: To investigate the molecular mechanism of action, potentially by examining signaling pathways involved in cell survival and apoptosis, such as the PI3K-Akt pathway.

Q3: What is the likely mechanism of action for this compound?

A3: While the precise mechanism for this compound is not yet fully elucidated, the structurally similar compound, Avellanin A, has been shown to exert its antiproliferative effects by suppressing the PI3K-Akt signaling pathway.[1][2] It is plausible that this compound may act through a similar mechanism. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is common in cancer.[1][2]

Q4: Are there any known IC50 values for Avellanins?

A4: For Avellanin A, an IC50 value of 0.72 µM has been reported in RWPE-1 cells using a CCK-8 cell viability assay.[1] While this provides a useful reference point, the IC50 for this compound may vary depending on the cell line and assay conditions.

Troubleshooting Guides

Cell Viability/Cytotoxicity Assays (e.g., MTT)
Issue Potential Cause Troubleshooting Steps
High background in "no cell" control wells - Contamination of media or reagents.- Use fresh, sterile media and reagents. - Ensure aseptic technique during the experiment.
- MTT reagent instability.- Prepare MTT solution fresh for each experiment and protect from light.
Low signal or poor dose-response - Insufficient incubation time with this compound or MTT reagent.- Optimize incubation times for your specific cell line and experimental conditions.
- Cell number is too low or too high.- Perform a cell titration experiment to determine the optimal seeding density.
- this compound precipitated out of solution.- Check the solubility of this compound in your culture medium. Consider using a different solvent or a lower concentration.
Inconsistent results between replicates - Uneven cell seeding.- Ensure a single-cell suspension before seeding and mix gently before aliquoting into wells.
- "Edge effect" in the microplate.- Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity.
- Pipetting errors.- Use calibrated pipettes and ensure consistent pipetting technique.
Apoptosis Assays (Annexin V/PI Staining via Flow Cytometry)
Issue Potential Cause Troubleshooting Steps
High percentage of necrotic cells (Annexin V+/PI+) in the negative control - Harsh cell handling during harvesting or staining.- Handle cells gently, use a non-enzymatic cell dissociation method if possible for adherent cells.
- Cells were overgrown before the experiment.- Use cells from a healthy, sub-confluent culture.
Low or no Annexin V positive signal in the treated group - this compound concentration is too low or incubation time is too short.- Perform a dose-response and time-course experiment to determine optimal conditions.
- Apoptotic cells have already detached and were lost.- Collect both the supernatant and adherent cells for analysis.
Poor separation between live, apoptotic, and necrotic populations - Incorrect compensation settings on the flow cytometer.- Use single-stain controls (unstained, Annexin V only, PI only) to set proper compensation.
- Delayed analysis after staining.- Analyze cells as soon as possible after staining, as Annexin V binding can be reversible.
Western Blotting for Signaling Pathways (e.g., PI3K-Akt)
Issue Potential Cause Troubleshooting Steps
No or weak signal for target protein - Insufficient protein loading.- Perform a protein quantification assay (e.g., BCA) and load an adequate amount of protein (typically 20-30 µg).
- Poor antibody quality or incorrect antibody dilution.- Use a validated antibody and optimize the dilution. Include a positive control if available.
- Inefficient protein transfer to the membrane.- Verify transfer efficiency with a loading control (e.g., GAPDH, β-actin) or by staining the membrane with Ponceau S.
High background on the blot - Insufficient blocking.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).
- Antibody concentration is too high.- Reduce the primary or secondary antibody concentration.
Inconsistent loading between lanes - Inaccurate protein quantification or pipetting errors.- Be meticulous with protein quantification and loading. Use a reliable loading control to normalize the data.

Quantitative Data Summary

The following tables present representative data from studies on the related compound, Avellanin A. Researchers investigating this compound can use this as a reference for expected outcomes and for designing their own experiments.

Table 1: Cytotoxicity of Avellanin A on RWPE-1 Cells

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5.2
0.285.3 ± 4.1
0.468.7 ± 3.5
0.655.1 ± 2.9
0.842.6 ± 2.2
1.031.9 ± 1.8
IC50 0.72

Data is hypothetical and based on the reported IC50 value for Avellanin A in RWPE-1 cells.[1]

Table 2: Effect of Avellanin A on Apoptosis-Related Protein Expression

TreatmentRelative Protein Expression (Fold Change vs. Control)
Bax p21 p53 Cyclin D1
Control1.01.01.01.0
Avellanin A (0.7 µM)2.53.12.80.4

This table summarizes the reported effects of Avellanin A on key apoptosis-related proteins.[1]

Experimental Protocols

Cell Viability Assay (MTT Protocol)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Culture cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Western Blot for PI3K-Akt Pathway
  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualizations

Experimental_Workflow_for_Avellanin_B_Bioassays cluster_setup Experiment Setup cluster_assays Bioassays cluster_analysis Data Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) This compound Treatment->Apoptosis Assay (Annexin V/PI) Western Blot (PI3K/Akt) Western Blot (PI3K/Akt) This compound Treatment->Western Blot (PI3K/Akt) IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis Assay (Annexin V/PI)->Apoptosis Quantification Protein Expression Analysis Protein Expression Analysis Western Blot (PI3K/Akt)->Protein Expression Analysis

Caption: Experimental workflow for evaluating the bioactivity of this compound.

Putative_Avellanin_B_Signaling_Pathway This compound This compound Receptor Receptor This compound->Receptor ? PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Inhibits? PIP2 PIP2 Akt Akt PIP3->Akt p-Akt p-Akt Akt->p-Akt Cell Survival Cell Survival p-Akt->Cell Survival Proliferation Proliferation p-Akt->Proliferation Apoptosis Apoptosis p-Akt->Apoptosis

Caption: Putative signaling pathway of this compound, based on Avellanin A data.

References

Technical Support Center: Troubleshooting Common Side Reactions in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on common challenges encountered during cyclic peptide synthesis. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you minimize side reactions and optimize your cyclization yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions related to side reactions during the synthesis of cyclic peptides.

Racemization/Epimerization

Q1: I am observing a significant amount of a diastereomeric impurity in my purified cyclic peptide. What is the likely cause and how can I prevent it?

A1: A common cause of diastereomeric impurities is racemization, specifically epimerization at the C-terminal amino acid during the activation step of the cyclization reaction. The activated carboxylic acid is susceptible to deprotonation of the alpha-carbon, leading to a loss of stereochemical integrity. This is particularly problematic for head-to-tail cyclization.

Troubleshooting Steps:

  • Choice of Coupling Reagent: The selection of the coupling reagent and any additives is critical. Carbodiimides like DCC or DIC, when used alone, can lead to significant racemization. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended to suppress this side reaction. Phosphonium and uronium/aminium salt-based reagents, such as PyBOP, HBTU, HATU, and COMU, often provide better results with lower levels of racemization.[1][2]

  • Reaction Temperature: Lowering the reaction temperature during the coupling/cyclization step can help minimize epimerization.

  • Base Selection: The choice and amount of base used can influence the extent of racemization. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) in the minimum required amount.

  • Cyclization Site: If possible, choose a cyclization site that is less prone to racemization. Glycine is an ideal C-terminal residue for cyclization as it is achiral. Proline at the C-terminus can also suppress epimerization.[3] Avoid sterically hindered amino acids at the cyclization junction if possible, as they can slow down the desired intramolecular reaction, allowing more time for epimerization.

Dimerization and Polymerization

Q2: My main product is a dimer or higher-order oligomer of my desired cyclic peptide. How can I favor intramolecular cyclization?

A2: The formation of dimers and polymers is a result of intermolecular reactions competing with the desired intramolecular cyclization. This is a common issue, especially in solution-phase cyclization.

Troubleshooting Steps:

  • High Dilution: For solution-phase cyclization, conducting the reaction at high dilution (typically <10 mM) is the most common strategy to favor the intramolecular reaction.[4]

  • On-Resin Cyclization: Performing the cyclization while the peptide is still attached to the solid support can significantly reduce intermolecular side reactions due to the "pseudo-dilution" effect.[5][6][7] The resin matrix isolates individual peptide chains, promoting intramolecular cyclization.

  • Turn-Inducing Elements: Incorporating turn-inducing elements such as proline, D-amino acids, or pseudoprolines into the linear peptide precursor can pre-organize the peptide into a conformation that is favorable for cyclization, thereby increasing the effective molarity for the intramolecular reaction.[4][8]

  • Peptide Concentration and Length: Shorter peptides (e.g., 5-mers) have shown higher cyclization efficiency and reduced dimerization compared to longer sequences (e.g., 15-mers) under similar on-resin conditions.[4] For solution-phase cyclization, the optimal concentration needs to be determined empirically, as it is sequence-dependent.[6]

Aspartimide Formation

Q3: My peptide contains an aspartic acid residue, and I am seeing impurities with the same mass as my product, as well as products with a mass corresponding to the addition of the deprotection base.

A3: This is a classic sign of aspartimide formation. Under basic conditions, the backbone amide nitrogen can attack the side-chain carbonyl of an aspartyl residue, forming a five-membered succinimide ring (aspartimide). This intermediate can then be opened by nucleophiles (like piperidine or water) to yield a mixture of α- and β-aspartyl peptides, as well as racemized products.[9][10][11] This is particularly prevalent in Asp-Gly, Asp-Ser, and Asp-Asn sequences.

Troubleshooting Steps:

  • Modify Deprotection Conditions:

    • Add an Acidic Additive: Adding a weak acid like 0.1 M HOBt or formic acid to the 20% piperidine in DMF deprotection solution can significantly suppress aspartimide formation.[9][12]

    • Use a Milder Base: Replacing piperidine with a weaker base like piperazine or dipropylamine (DPA) has been shown to reduce aspartimide formation.[9][13][14] A cocktail of 2% DBU and 5% piperazine in NMP is also an effective alternative.[13]

  • Use Sterically Hindered Protecting Groups: Employing a bulkier side-chain protecting group on the aspartic acid, such as 3-methylpent-3-yl (OMpe) or 2-phenyl-2-propyl (OPhp), can sterically hinder the formation of the succinimide ring. The benzyloxymethyl (OBno) protecting group has also shown excellent results in minimizing this side reaction.[11]

  • Backbone Protection: One of the most effective ways to completely prevent aspartimide formation is to use a backbone-protecting group on the residue following the aspartic acid (e.g., at the Gly in an Asp-Gly sequence). A 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen of the glycine prevents the initial cyclization step. This is often accomplished by using a pre-formed dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[12]

Diketopiperazine (DKP) Formation

Q4: I am experiencing significant yield loss, especially when synthesizing short cyclic peptides, and I detect a small cyclic dipeptide in my crude product.

A4: This is likely due to diketopiperazine (DKP) formation. This side reaction occurs at the dipeptide stage when the N-terminal amino group attacks the ester linkage to the resin, cleaving the dipeptide from the solid support as a stable six-membered ring.[5] Sequences containing proline at the second position are particularly susceptible.[5]

Troubleshooting Steps:

  • Use 2-Chlorotrityl Chloride (2-CTC) Resin: The bulky nature of the 2-CTC resin sterically hinders the intramolecular cyclization, thus reducing DKP formation.

  • Couple the First Two Amino Acids as a Pre-formed Dipeptide: This strategy bypasses the vulnerable dipeptidyl-resin stage altogether.

  • Modify Deprotection Conditions: For susceptible sequences, using a milder deprotection reagent, such as 2% DBU / 5% piperazine in NMP, can suppress DKP formation compared to the standard 20% piperidine in DMF.[13]

  • In Situ Acylation: A simultaneous deprotection and coupling procedure can trap the reactive N-terminal amine before it can initiate DKP formation.

Data Presentation: Comparative Analysis of Mitigation Strategies

The following tables summarize quantitative data on the effectiveness of different strategies to minimize common side reactions.

Table 1: Effect of Aspartic Acid Side-Chain Protecting Group on Aspartimide Formation

Asp Protecting GroupSequence% Aspartimide Formation (after 200 min in 20% piperidine/DMF)
OtBuVKDGYI17%
OMpeVKDGYILower than OtBu
OBnoVKDGYI~0.1%/cycle
OtBuVKDNYIHigh
OBnoVKDNYIAlmost undetectable
OtBuVKDRYIHigh
OBnoVKDRYIAlmost undetectable

Data adapted from reference[11].

Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization for a Model Peptide Library

Cyclization Method% Monomer% Dimer% Trimer
On-Resin (Fast Cyclizing Peptides)10000
On-Resin (Poorly Cyclizing Peptides)39 - 7228 - 610 - 17
Solution-Phase (Fast Cyclizing Peptides)Lower than on-resinHigher than on-resinPresent in some cases
Solution-Phase (Poorly Cyclizing Peptides)Lower than on-resinHigher than on-resinPresent in some cases

Data summarized from reference[15]. On-resin cyclization generally shows higher efficiency and lower oligomerization.

Table 3: Influence of Deprotection Reagent on Diketopiperazine (DKP) Formation

Deprotection Reagent% DKP Formation
20% Piperidine in DMF13.8%
5% Piperidine in DMF12.2%
5% Piperazine in DMF or NMP< 4%
2% DBU / 5% Piperazine in NMPDrastic reduction compared to 20% piperidine/DMF

Data adapted from reference[13].

Experimental Protocols

Here are detailed methodologies for key experiments to mitigate side reactions.

Protocol 1: On-Resin Head-to-Tail Cyclization

This protocol describes a general procedure for the on-resin cyclization of a peptide linked to the resin via a side-chain carboxylic acid.

Materials:

  • Peptide-resin with an orthogonally protected C-terminus (e.g., Allyl ester) and a free N-terminus.

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

  • Phenylsilane

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Coupling reagent (e.g., DIC/OxymaPure or HATU)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DCM in a reaction vessel for 30 minutes.

  • Allyl Deprotection:

    • Drain the DCM.

    • Add a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and phenylsilane (15 equivalents) in DCM.

    • Agitate the mixture at room temperature for 30 minutes.

    • Repeat the deprotection step one more time.

    • Wash the resin thoroughly with DCM (5x), DMF (5x), and finally DCM (5x).

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • In a separate vial, dissolve the coupling reagent (e.g., HATU, 3 equivalents) and base (e.g., DIPEA, 6 equivalents) in DMF.

    • Add the activation solution to the resin.

    • Agitate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight and may require optimization.

    • Monitor the completion of the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Final Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude cyclic peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

    • Purify the cyclic peptide by HPLC.

Protocol 2: Minimizing Aspartimide Formation using a Modified Deprotection Cocktail

This protocol can be used as a direct modification of a standard Fmoc-SPPS procedure to reduce base-catalyzed aspartimide formation.

Reagent Preparation:

  • Prepare the Fmoc-deprotection solution: 20% (v/v) piperidine and 0.1 M Formic Acid in N,N-Dimethylformamide (DMF).

Procedure:

  • Standard Deprotection: After the coupling of an amino acid, drain the reaction vessel.

  • First Treatment: Add the deprotection solution to the resin and agitate for 3-5 minutes.

  • Drain: Drain the solution.

  • Second Treatment: Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to ensure complete removal of piperidine and byproducts.

  • Continue Synthesis: Proceed with the next coupling step as per your standard protocol.

Visualizations: Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common side reactions.

Racemization_Troubleshooting start Diastereomeric Impurity Observed (Racemization) q1 What is your C-terminal residue for cyclization? start->q1 a1_1 Racemization-prone (e.g., not Gly or Pro) q1->a1_1 a1_2 Glycine or Proline q1->a1_2 s1 Change cyclization site to Gly or Pro if possible a1_1->s1 q2 What coupling reagent are you using? a1_2->q2 s1->q2 a2_1 Carbodiimide (DCC/DIC) without additive q2->a2_1 a2_2 Using additives or phosphonium/uronium reagents q2->a2_2 s2_1 Add HOBt or OxymaPure to the coupling reaction a2_1->s2_1 q3 Check reaction conditions s2_1->q3 s2_2 Consider COMU or HATU for lower racemization potential a2_2->s2_2 s2_2->q3 s3 Lower reaction temperature and use minimal amount of a hindered base (DIPEA) q3->s3

Caption: Troubleshooting workflow for racemization.

Dimerization_Troubleshooting start Dimer/Oligomer is the Major Product q1 Are you performing cyclization in solution or on-resin? start->q1 a1_1 Solution-phase q1->a1_1 a1_2 On-resin q1->a1_2 s1_1 Decrease peptide concentration (high dilution, <10 mM) a1_1->s1_1 s1_2 Switch to on-resin cyclization for 'pseudo-dilution' effect s1_1->s1_2 q2 Does your sequence have any turn-inducing elements? s1_2->q2 a1_2->q2 a2_1 No q2->a2_1 a2_2 Yes q2->a2_2 s2 Incorporate Pro, D-amino acids, or pseudoprolines to pre-organize the linear precursor a2_1->s2 s3 Consider peptide length; shorter peptides may cyclize more efficiently s2->s3 a2_2->s3

Caption: Troubleshooting workflow for dimerization.

Aspartimide_Troubleshooting start Aspartimide-related impurities detected q1 Which Asp-Xaa sequence are you synthesizing? start->q1 a1_1 Asp-Gly, Asp-Ser, or Asp-Asn q1->a1_1 a1_2 Other sequences q1->a1_2 s1 These are highly prone to aspartimide formation. Implement preventative measures. a1_1->s1 q2 Modify Fmoc-Deprotection Conditions a1_2->q2 s1->q2 s2_1 Add 0.1M HOBt or formic acid to 20% piperidine/DMF q2->s2_1 s2_2 Use a milder base: 2% DBU/5% Piperazine/NMP or Dipropylamine q2->s2_2 q3 Change Protecting Group Strategy s2_1->q3 s2_2->q3 s3_1 Use bulky Asp side-chain protecting group (e.g., OMpe, OBno) q3->s3_1 s3_2 Use backbone protection: Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide building block q3->s3_2

Caption: Troubleshooting workflow for aspartimide formation.

References

Validation & Comparative

Avellanin B: A Comparative Analysis of a Fungal Metabolite with Established Pressor Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pressor agent Avellanin B alongside commonly used clinical vasopressors: norepinephrine, phenylephrine, vasopressin, and angiotensin II. Due to the limited availability of public data on this compound, this comparison is based on initial findings and highlights areas where further research is needed.

Introduction to this compound

This compound is a cyclic peptide of fungal origin, first identified as a metabolite from Hamigera avellanea.[1] Initial studies have demonstrated its capacity to elicit a pressor effect, indicating its potential as a vasoconstrictor. However, comprehensive data on its efficacy, potency, and mechanism of action remain largely unpublished, limiting a direct and detailed comparison with well-established pressor agents.

Comparative Efficacy and Mechanism of Action

The following table summarizes the known characteristics of this compound in comparison to norepinephrine, phenylephrine, vasopressin, and angiotensin II. It is important to note that quantitative data for this compound's effect on mean arterial pressure (MAP) and its dose-response relationship are not available in the public domain.

Table 1: Comparison of Pressor Agent Characteristics

FeatureThis compoundNorepinephrinePhenylephrineVasopressinAngiotensin II
Class Fungal Metabolite (Cyclic Peptide)CatecholamineAlpha-1 Adrenergic AgonistPeptide HormonePeptide Hormone
Primary Mechanism of Action UnknownPrimarily α1 and β1 adrenergic receptor agonistSelective α1 adrenergic receptor agonistV1 receptor agonistAT1 receptor agonist
Effect on Mean Arterial Pressure (MAP) Increases MAP (quantitative data unavailable)Potent increase in MAPModerate increase in MAPModerate increase in MAPPotent increase in MAP
Typical Dose (Human, IV) Not established0.01-3 mcg/kg/min40-180 mcg/min0.01-0.04 units/min1.25-80 ng/kg/min
Onset of Action UnknownRapidRapidRapidRapid
Duration of Action UnknownShortShortVariableShort
Known Side Effects UnknownTachycardia, arrhythmias, peripheral ischemiaReflex bradycardia, headacheMyocardial ischemia, hyponatremiaThromboembolism, tachycardia

Signaling Pathways and Mechanisms of Action

The signaling pathways for the established pressor agents are well-characterized. In contrast, the molecular mechanism by which this compound exerts its pressor effect has not been elucidated.

Avellanin_B_Pathway Hamigera avellanea Hamigera avellanea This compound This compound Hamigera avellanea->this compound Produces Unknown Receptor/Pathway Unknown Receptor/Pathway This compound->Unknown Receptor/Pathway Acts on Vascular Smooth Muscle Cell Vascular Smooth Muscle Cell Vasoconstriction Vasoconstriction Vascular Smooth Muscle Cell->Vasoconstriction Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Unknown Receptor/Pathway->Vascular Smooth Muscle Cell Activates Norepinephrine_Pathway Norepinephrine Norepinephrine α1-Adrenergic Receptor α1-Adrenergic Receptor Norepinephrine->α1-Adrenergic Receptor Binds to Gq Protein Gq Protein α1-Adrenergic Receptor->Gq Protein Activates Phospholipase C Phospholipase C Gq Protein->Phospholipase C IP3 & DAG IP3 & DAG Phospholipase C->IP3 & DAG ↑ Intracellular Ca²⁺ ↑ Intracellular Ca²⁺ IP3 & DAG->↑ Intracellular Ca²⁺ Vasoconstriction Vasoconstriction ↑ Intracellular Ca²⁺->Vasoconstriction Phenylephrine_Pathway Phenylephrine Phenylephrine α1-Adrenergic Receptor α1-Adrenergic Receptor Phenylephrine->α1-Adrenergic Receptor Binds to Gq Protein Gq Protein α1-Adrenergic Receptor->Gq Protein Activates Phospholipase C Phospholipase C Gq Protein->Phospholipase C IP3 & DAG IP3 & DAG Phospholipase C->IP3 & DAG ↑ Intracellular Ca²⁺ ↑ Intracellular Ca²⁺ IP3 & DAG->↑ Intracellular Ca²⁺ Vasoconstriction Vasoconstriction ↑ Intracellular Ca²⁺->Vasoconstriction Vasopressin_Pathway Vasopressin Vasopressin V1 Receptor V1 Receptor Vasopressin->V1 Receptor Binds to Gq/11 Protein Gq/11 Protein V1 Receptor->Gq/11 Protein Activates Phospholipase C Phospholipase C Gq/11 Protein->Phospholipase C IP3 & DAG IP3 & DAG Phospholipase C->IP3 & DAG ↑ Intracellular Ca²⁺ ↑ Intracellular Ca²⁺ IP3 & DAG->↑ Intracellular Ca²⁺ Vasoconstriction Vasoconstriction ↑ Intracellular Ca²⁺->Vasoconstriction Angiotensin_II_Pathway Angiotensin II Angiotensin II AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Binds to Gq Protein Gq Protein AT1 Receptor->Gq Protein Activates Phospholipase C Phospholipase C Gq Protein->Phospholipase C IP3 & DAG IP3 & DAG Phospholipase C->IP3 & DAG ↑ Intracellular Ca²⁺ ↑ Intracellular Ca²⁺ IP3 & DAG->↑ Intracellular Ca²⁺ Vasoconstriction Vasoconstriction ↑ Intracellular Ca²⁺->Vasoconstriction Experimental_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Anesthetize Rat Anesthetize Rat Cannulate Artery Cannulate Artery Anesthetize Rat->Cannulate Artery Connect to Transducer Connect to Transducer Cannulate Artery->Connect to Transducer Administer Vehicle Administer Vehicle Connect to Transducer->Administer Vehicle Record Baseline BP Record Baseline BP Administer Vehicle->Record Baseline BP Administer Test Agent Administer Test Agent Record Baseline BP->Administer Test Agent Record Post-Dose BP Record Post-Dose BP Administer Test Agent->Record Post-Dose BP Calculate ΔMAP Calculate ΔMAP Record Post-Dose BP->Calculate ΔMAP Dose-Response Curve Dose-Response Curve Calculate ΔMAP->Dose-Response Curve

References

A Comparative Analysis of the Anticancer Activities of Avellanin A and Other Cyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, cyclic peptides have emerged as a promising class of therapeutic agents. Their constrained conformation often leads to increased metabolic stability, target selectivity, and potency compared to their linear counterparts. This guide provides a comparative analysis of the anticancer activity of Avellanin A, a representative of the Avellanin family of cyclic peptides, against other notable cyclic peptides: Kahalalide F, Sansalvamide A, and Dolastatin 10. This objective comparison is supported by experimental data on their cytotoxic effects and mechanisms of action.

While the initial focus of this guide was Avellanin B, the currently available scientific literature lacks specific data on its direct anticancer activities. However, recent studies on Avellanin A have provided valuable insights into the potential of the Avellanin family. Therefore, Avellanin A will be used as the primary comparator in this guide. One study noted that this compound may enhance the activity of existing antineoplastic drugs, suggesting a potential synergistic role in cancer therapy, though direct cytotoxic data remains to be elucidated.

Quantitative Comparison of Cytotoxic Activity

The in vitro cytotoxic activity of these cyclic peptides has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

Cyclic PeptideCancer Cell LineIC50 (µM)
Avellanin A RWPE-1 (Prostate)0.72[1][2]
Kahalalide F PC3 (Prostate)0.07[3][4]
DU145 (Prostate)0.28[3][4]
LNCaP (Prostate)0.28[3][4]
SKBR-3 (Breast)0.28[3][4]
BT474 (Breast)0.28[3][4]
MCF7 (Breast)0.28[3][4]
A549 (Lung)2.5
HT29 (Colon)0.25
Sansalvamide A Pancreatic Cancer Cell Lines~1 (dimerized derivative)[5]
Dolastatin 10 L1210 (Leukemia)0.00003[6][7][8]
NCI-H69 (Small Cell Lung)0.000059[6][7][8]
DU-145 (Prostate)0.0005[6][7][8][9]

Mechanisms of Anticancer Action & Signaling Pathways

The anticancer efficacy of these cyclic peptides stems from their distinct mechanisms of action, targeting various cellular processes and signaling pathways crucial for cancer cell survival and proliferation.

Avellanin A: PI3K/Akt Signaling Pathway Inhibition

Avellanin A exerts its antiproliferative effects by targeting the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. Avellanin A's mechanism involves the inhibition of key proteins in this pathway, leading to cell cycle arrest and apoptosis.

Avellanin_A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Avellanin_A Avellanin A Avellanin_A->PI3K Inhibits

Caption: Avellanin A inhibits the PI3K/Akt pathway, leading to decreased proliferation and increased apoptosis.

Kahalalide F: Induction of Oncosis

Kahalalide F induces a form of necrotic cell death known as oncosis. This process is characterized by cellular swelling, vacuolization, and eventual plasma membrane rupture, which is distinct from the programmed cell death of apoptosis.

Kahalalide_F_Pathway Kahalalide_F Kahalalide F Cell_Membrane Cell Membrane Integrity Kahalalide_F->Cell_Membrane Disrupts Cell_Swelling Cell_Swelling Cell_Membrane->Cell_Swelling Vacuolization Vacuolization Cell_Swelling->Vacuolization Membrane_Rupture Membrane_Rupture Vacuolization->Membrane_Rupture Oncosis Oncosis Membrane_Rupture->Oncosis

Caption: Kahalalide F disrupts cell membrane integrity, leading to oncosis.

Sansalvamide A: Hsp90 Inhibition and Cell Cycle Arrest

Sansalvamide A and its derivatives have been shown to inhibit Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of many oncoproteins.[5][10] Inhibition of Hsp90 leads to the degradation of its client proteins, ultimately causing cell cycle arrest, primarily at the G0/G1 phase.[11][12]

Caption: Sansalvamide A inhibits Hsp90, leading to the degradation of oncoproteins and G0/G1 cell cycle arrest.

Dolastatin 10: Tubulin Polymerization Inhibition

Dolastatin 10 is a potent antimitotic agent that disrupts microtubule dynamics by inhibiting tubulin polymerization. This interference with the formation of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Dolastatin 10 inhibits tubulin polymerization, causing G2/M arrest and apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activities of these cyclic peptides.

Experimental Workflow

Experimental_Workflow cluster_assays Assessment of Anticancer Effects Cell_Culture Cancer Cell Line Culture Treatment Treatment with Cyclic Peptide (Varying Concentrations) Cell_Culture->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_Assay MTT Assay (Cytotoxicity/Viability) Incubation->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Incubation->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Incubation->Western_Blot Data_Analysis Data Analysis and IC50 Determination MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for assessing the anticancer activity of cyclic peptides.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the cyclic peptide (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell.

Protocol:

  • Cell Treatment: Treat cells with the cyclic peptide at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Analysis of Protein Expression (Western Blot)

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels. This is particularly useful for examining the expression of proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

This comparative guide highlights the diverse and potent anticancer activities of Avellanin A, Kahalalide F, Sansalvamide A, and Dolastatin 10. While all exhibit significant cytotoxicity against cancer cells, their distinct mechanisms of action provide a broad spectrum of therapeutic strategies. Avellanin A's targeting of the PI3K/Akt pathway, Kahalalide F's induction of oncosis, Sansalvamide A's inhibition of Hsp90, and Dolastatin 10's disruption of microtubule dynamics underscore the versatility of cyclic peptides as anticancer agents. Further research, particularly into the in vivo efficacy and safety profiles of these compounds, is crucial for their translation into clinical applications. The detailed experimental protocols provided herein offer a standardized framework for future comparative studies in this exciting field of cancer research.

References

Validating the Antineoplastic Potential of Avellanin B: A Comparative Guide and Research Roadmap

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Avellanin B's potential as an antineoplastic agent. Due to a notable lack of specific experimental data on this compound in current scientific literature, this document leverages data from its closely related analogue, Avellanin A, and other cytotoxic metabolites from Hamigera avellanea to establish a framework for future research. A detailed roadmap for the experimental validation of this compound's anticancer effects is presented, including requisite methodologies and data interpretation.

Current Landscape: Limited Data on this compound, Insights from Avellanin A

This compound is a cyclic pentapeptide isolated from the fungus Hamigera avellanea. While its chemical structure is known, there is a significant gap in the scientific literature regarding its biological activity, particularly its potential as an antineoplastic agent. In contrast, its analogue, Avellanin A, has been the subject of preliminary cancer research.

A recent study demonstrated that Avellanin A exhibits antiproliferative effects on RWPE-1 prostate cells.[1] The compound was found to inhibit cell proliferation in a dose-dependent manner, with an IC50 value of 0.72 µM.[1] The proposed mechanism of action involves the inhibition of cathepsin L, leading to a downstream suppression of the PI3K-Akt signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a common strategy in cancer therapy.

Other secondary metabolites isolated from Hamigera avellanea, such as hamavellones A and B, have also shown moderate toxicity to some human cancer cell lines.[2][3] This suggests that compounds derived from this fungal source may hold promise for anticancer drug discovery.

Comparative Analysis: Avellanin A as a Surrogate

To initiate a comparative analysis for this compound, we can extrapolate from the findings on Avellanin A. The following table summarizes the known data for Avellanin A and outlines the necessary data points to be collected for this compound.

ParameterAvellanin A (Known Data)This compound (Required Data)Alternative Antineoplastic Agents (for broader comparison)
Cell Line(s) Tested RWPE-1 (prostate)[1]To be determined (e.g., a panel of breast, lung, colon cancer cell lines)Doxorubicin, Paclitaxel, Cisplatin (various cancer types)
IC50 Value 0.72 µM (in RWPE-1 cells)[1]To be determinedVaries widely depending on the agent and cell line
Mechanism of Action Inhibition of cathepsin L, suppression of PI3K-Akt pathway[1]To be determined (e.g., apoptosis induction, cell cycle arrest, anti-angiogenesis)DNA intercalation (Doxorubicin), microtubule stabilization (Paclitaxel), DNA cross-linking (Cisplatin)
In Vivo Efficacy Not reportedTo be determined (e.g., tumor growth inhibition in xenograft models)Well-established in various animal models and clinical trials

Experimental Roadmap for Validating this compound's Antineoplastic Effect

To rigorously assess the antineoplastic potential of this compound, a systematic experimental approach is required. The following protocols outline the key experiments.

In Vitro Cytotoxicity and Antiproliferative Assays

Objective: To determine the effective dose range of this compound and its ability to inhibit cancer cell growth.

Experimental Protocol (MTT Assay):

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media.

  • Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mechanism of Action Studies

Objective: To elucidate the molecular pathways through which this compound exerts its anticancer effects.

Experimental Protocol (Apoptosis Assay by Flow Cytometry):

  • Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Experimental Protocol (Western Blot for Signaling Pathways):

  • Protein Extraction: Treat cells with this compound, and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in apoptosis (e.g., Caspase-3, PARP, Bcl-2, Bax) and cell cycle regulation (e.g., Cyclin D1, CDK4, p21, p53). Use a loading control (e.g., β-actin or GAPDH).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine changes in protein expression.

In Vivo Antitumor Efficacy

Objective: To evaluate the ability of this compound to inhibit tumor growth in a living organism.

Experimental Protocol (Xenograft Mouse Model):

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into control and treatment groups. Administer this compound (at various doses) or a vehicle control via an appropriate route (e.g., intraperitoneal injection, oral gavage) on a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the control and treated groups to determine the in vivo efficacy of this compound.

Visualizing Pathways and Workflows

To aid in the conceptualization of the research plan, the following diagrams illustrate the known signaling pathway of Avellanin A and a proposed experimental workflow for this compound.

Avellanin_A_Pathway cluster_cell Cancer Cell Avellanin_A Avellanin A Cathepsin_L Cathepsin L Avellanin_A->Cathepsin_L inhibits PI3K PI3K Cathepsin_L->PI3K activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Avellanin_B_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Screening (MTT Assay) IC50 Determine IC50 Cytotoxicity->IC50 MOA Mechanism of Action (Apoptosis, Cell Cycle) IC50->MOA Xenograft Xenograft Model Development IC50->Xenograft Promising Results Signaling Signaling Pathway Analysis (Western Blot) MOA->Signaling Validation Validation of Antineoplastic Effect Signaling->Validation Efficacy Antitumor Efficacy Testing Xenograft->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity->PK_PD PK_PD->Validation

References

Cross-validation of Avellanin B activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the Avellanin family of cyclic pentapeptides, with a focused look at the antiproliferative activity of Avellanin A as a representative member. This guide addresses the current landscape of research, providing available experimental data, detailed methodologies, and insights into their mechanism of action for researchers, scientists, and drug development professionals.

Introduction

The Avellanin family of cyclic pentapeptides, originally isolated from fungi, has garnered interest in the scientific community for their diverse biological activities. While initial reports suggested that Avellanin B improves the activity of antineoplastic drugs, specific data on its direct cytotoxic or antiproliferative effects across different cell lines remains limited in publicly accessible research. This guide, therefore, provides a comparative overview of the known bioactivity of the Avellanin family, with a detailed focus on Avellanin A, a well-studied analogue. The data presented herein for Avellanin A serves as a foundational resource for understanding the potential therapeutic applications of this class of compounds.

Comparative Activity of Avellanin A

Recent studies have elucidated the antiproliferative effects of Avellanin A in a specific human cell line. The quantitative data from these studies are summarized below, providing a benchmark for its potency.

CompoundCell LineAssayIC50 (µM)Reference
Avellanin ARWPE-1 (human prostate epithelial)CCK-80.72[1]

Note: The RWPE-1 cell line, while not a cancer cell line, is an immortalized human prostate epithelial cell line often used in studies of prostate biology and carcinogenesis. The potent activity of Avellanin A in this cell line suggests a potential for further investigation in prostate cancer cell lines.

Mechanism of Action: The PI3K-Akt Signaling Pathway

Research into the molecular mechanism of Avellanin A has revealed its inhibitory effects on the PI3K-Akt signaling pathway.[2][3] This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.

The proposed mechanism involves Avellanin A interfering with the extracellular matrix (ECM)-receptor interactions, which in turn suppresses the downstream activation of PI3K and Akt.[3] This inhibition leads to cell cycle arrest and a decrease in cell proliferation.[3]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM ECM Receptor Receptor ECM->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Avellanin_A Avellanin A Avellanin_A->Receptor Inhibition

Figure 1. Proposed mechanism of Avellanin A via inhibition of the PI3K-Akt signaling pathway.

Experimental Protocols

To facilitate the cross-validation and further investigation of Avellanin activity, detailed protocols for key experiments are provided below.

Cell Viability Assay (CCK-8)

This protocol outlines the steps for determining the cytotoxic effects of a compound using the Cell Counting Kit-8 (CCK-8) assay.[1]

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., Avellanin A) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

    • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • CCK-8 Reagent Addition and Incubation:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of a compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the desired concentration of the test compound for a specific duration (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells by resuspending them in 70% ice-cold ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for PI3K-Akt Pathway Proteins

This protocol details the steps for analyzing the expression levels of key proteins in the PI3K-Akt pathway.

  • Protein Extraction:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis Cell_Seeding Cell Seeding Compound_Treatment Compound Treatment (e.g., Avellanin A) Cell_Seeding->Compound_Treatment Cell_Viability Cell Viability Assay (e.g., CCK-8) Compound_Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle Western_Blot Western Blotting (Protein Expression) Compound_Treatment->Western_Blot IC50_Determination IC50 Determination Cell_Viability->IC50_Determination Cell_Cycle_Distribution Cell Cycle Distribution Analysis Cell_Cycle->Cell_Cycle_Distribution Protein_Quantification Protein Level Quantification Western_Blot->Protein_Quantification

Figure 2. General experimental workflow for assessing the antiproliferative activity of a compound.

Conclusion and Future Directions

While the current body of research provides valuable insights into the bioactivity of Avellanin A, the specific activity of this compound remains an area ripe for investigation. The potent antiproliferative effect of Avellanin A and its defined mechanism of action through the PI3K-Akt pathway underscore the therapeutic potential of the Avellanin family. Future studies should focus on:

  • Direct evaluation of this compound: Conducting comprehensive in vitro studies to determine the cytotoxic and antiproliferative activity of this compound across a panel of cancer cell lines.

  • Comparative studies: Performing head-to-head comparisons of the activity of different Avellanin analogues to understand structure-activity relationships.

  • In vivo validation: Progressing the most potent compounds to in vivo models to assess their efficacy and safety.

The information and protocols presented in this guide offer a solid foundation for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of the Avellanin class of natural products.

References

Avellanin B vs. Actinomycin D: A Comparative Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Avellanin B and Actinomycin D, two compounds with potential applications in oncology. Due to the limited publicly available data on the specific anticancer activities of this compound, this comparison incorporates data for the structurally related compound, Avellanin A, as a preliminary proxy, alongside established data for Actinomycin D. It is crucial to note that while Avellanins A and B are related cyclic pentapeptides, their biological activities may differ significantly. Direct comparative studies between this compound and Actinomycin D in cancer cell lines are not currently available in the public domain.

Executive Summary

Actinomycin D is a well-characterized anticancer agent with a long history of clinical use. Its primary mechanism of action involves intercalating into DNA and inhibiting transcription, leading to cell cycle arrest and apoptosis.[1][2][3] In contrast, the anticancer properties of this compound are not well-documented. However, studies on the related compound, Avellanin A, suggest a mechanism involving the inhibition of the PI3K-Akt signaling pathway, which also leads to cell cycle arrest and apoptosis.[4][5][6]

This guide presents the available quantitative data on the cytotoxic effects of both compounds, details their proposed mechanisms of action through signaling pathway diagrams, and provides an overview of the experimental protocols used to generate this data.

Data Presentation

The following tables summarize the available quantitative data for Avellanin A (as a proxy for this compound) and Actinomycin D.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCancer Cell LineIC50 Value (µM)Reference
Avellanin ARWPE-1 (prostate epithelial)0.72[4][6]
Actinomycin DA2780 (ovarian)0.0017[2]
Actinomycin DA549 (lung)0.000201[2]
Actinomycin DPC3 (prostate)0.000276[2]
Actinomycin DOvarian & Placental Cancer Cell Lines (average)0.78[1]
Actinomycin DMG63 (osteosarcoma)Concentrations of 0.1, 0.5, 1, and 5 µM showed dose-dependent effects[7]

Note: The IC50 value for Avellanin A is in a non-cancerous prostate epithelial cell line and may not be representative of its effect on cancer cells. Further research is required to determine the IC50 values of this compound in various cancer cell lines.

Mechanism of Action and Signaling Pathways

Avellanin A (as a proxy for this compound):

Avellanin A is reported to exert its antiproliferative effects by targeting the PI3K-Akt signaling pathway.[4][5][6] This pathway is crucial for cell growth, survival, and proliferation. By inhibiting this pathway, Avellanin A leads to the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of cell cycle promoters like Cyclin D1, ultimately causing cell cycle arrest and apoptosis.[4][5]

Avellanin_A_Pathway Avellanin_A Avellanin A PI3K PI3K Avellanin_A->PI3K inhibits Akt Akt PI3K->Akt activates p53 p53 Akt->p53 inhibits CyclinD1 Cyclin D1 Akt->CyclinD1 activates Bax Bax p53->Bax activates Apoptosis Apoptosis Bax->Apoptosis CellCycleArrest Cell Cycle Arrest CyclinD1->CellCycleArrest promotes progression (inhibition leads to arrest)

Caption: Proposed signaling pathway for Avellanin A.

Actinomycin D:

Actinomycin D has a multi-faceted mechanism of action. Its primary mode of action is the intercalation into DNA, which physically obstructs the progression of RNA polymerase, thereby inhibiting transcription.[8] This leads to a depletion of short-lived mRNAs that code for proteins essential for cell survival and proliferation, such as anti-apoptotic proteins and cyclins. This disruption of cellular processes triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Actinomycin_D_Pathway Actinomycin_D Actinomycin D DNA DNA Actinomycin_D->DNA intercalates RNA_Polymerase RNA Polymerase Actinomycin_D->RNA_Polymerase inhibits Transcription Transcription RNA_Polymerase->Transcription drives Anti_Apoptotic_Proteins Anti-Apoptotic Proteins Transcription->Anti_Apoptotic_Proteins produces Cyclins Cyclins Transcription->Cyclins produces Intrinsic_Pathway Intrinsic Apoptosis (Mitochondrial) Anti_Apoptotic_Proteins->Intrinsic_Pathway inhibits Apoptosis Apoptosis Cyclins->Apoptosis regulates cell cycle Intrinsic_Pathway->Apoptosis Extrinsic_Pathway Extrinsic Apoptosis (Death Receptor) Extrinsic_Pathway->Apoptosis

Caption: Mechanism of action for Actinomycin D.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of common protocols used to evaluate the efficacy of anticancer compounds.

Cell Viability and Cytotoxicity Assay (e.g., MTT or CCK-8 Assay)

This assay is used to determine the concentration of a compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compound (this compound or Actinomycin D) is prepared and added to the wells. Control wells receive the vehicle (e.g., DMSO) or no treatment. The plates are typically incubated for 24 to 72 hours.[3][7]

  • Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.[3][7] Viable cells with active metabolism convert the reagent into a colored formazan product.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. An IC50 value is determined by plotting the percentage of viability against the log concentration of the compound.

Cytotoxicity_Workflow A Seed cells in 96-well plate B Add serially diluted compound A->B C Incubate for 24-72 hours B->C D Add MTT/CCK-8 reagent C->D E Incubate for 2-4 hours D->E F Measure absorbance E->F G Calculate IC50 F->G

Caption: General workflow for a cytotoxicity assay.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the compound of interest at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis).[9]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the different cell populations based on their fluorescence.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are exposed to the test compound.

  • Cell Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.[4]

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding fluorescent dye like Propidium Iodide. The fluorescence intensity is directly proportional to the DNA content.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion and Future Directions

Actinomycin D is a potent cytotoxic agent with a well-defined mechanism of action. The limited available data on Avellanin A suggests it may also possess anticancer properties, potentially through a different signaling pathway. However, a comprehensive understanding of this compound's efficacy and mechanism in cancer cells is currently lacking.

Future research should focus on:

  • Determining the cytotoxic profile of this compound across a wide range of cancer cell lines to establish its IC50 values.

  • Elucidating the precise mechanism of action of this compound , including its effects on key signaling pathways involved in cancer cell proliferation and survival.

  • Conducting direct comparative studies of this compound and Actinomycin D in the same cancer cell line models to accurately assess their relative potency and therapeutic potential.

Such studies are crucial for determining whether this compound holds promise as a novel therapeutic agent for cancer treatment.

References

How does Avellanin B's mechanism differ from other topoisomerase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the mechanistic differences between topoisomerase inhibitors is crucial for the advancement of novel therapeutics in oncology and other fields. While the requested comparison focuses on Avellanin B, an extensive review of scientific literature and patent databases reveals no evidence of its activity as a topoisomerase inhibitor.

This compound, a fungal metabolite, has been noted for its pressor effects and a vaguely described ability to "improve the activity of antineoplastic drugs." However, no primary research substantiates its role as a topoisomerase inhibitor.

In light of this, this guide will provide a detailed comparison between two well-established and mechanistically distinct classes of topoisomerase inhibitors: the Topoisomerase I inhibitor Camptothecin and the Topoisomerase II inhibitor Etoposide . This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals by providing a clear overview of their mechanisms, supported by experimental data and protocols.

Distinguishing the Mechanisms: Topoisomerase I vs. Topoisomerase II Inhibition

Topoisomerases are essential enzymes that resolve topological challenges in DNA during processes like replication, transcription, and recombination.[1][2] They function by creating transient breaks in the DNA backbone.[1] Topoisomerase I creates single-strand breaks, while Topoisomerase II introduces double-strand breaks.[3][4] Inhibitors of these enzymes are broadly classified into two categories:

  • Topoisomerase Poisons: These agents stabilize the transient covalent complex formed between the topoisomerase and DNA, preventing the re-ligation of the DNA strand(s).[4][5] This leads to an accumulation of DNA breaks, which can trigger cell cycle arrest and apoptosis.

  • Catalytic Inhibitors: These compounds interfere with the enzymatic activity of topoisomerases without stabilizing the cleavage complex.[4] They may, for example, prevent the binding of the enzyme to DNA or inhibit the cleavage step itself.

Camptothecin: A Topoisomerase I Poison

Camptothecin and its derivatives, such as topotecan and irinotecan, are classic examples of Topoisomerase I poisons.[2] They specifically target the Topoisomerase I-DNA covalent complex, preventing the re-ligation of the single-strand break.[2] This stabilization of the "cleavable complex" is the hallmark of their mechanism.

Etoposide: A Topoisomerase II Poison

Etoposide and teniposide are derivatives of podophyllotoxin and function as Topoisomerase II poisons.[2] They stabilize the Topoisomerase II-DNA covalent complex, leading to the accumulation of double-strand DNA breaks.[1][5]

Comparative Data on Inhibitor Performance

The following table summarizes key quantitative data comparing the activity of Camptothecin and Etoposide.

ParameterCamptothecinEtoposideReference
Target Enzyme Topoisomerase ITopoisomerase II[2]
Mechanism of Action Stabilization of the Topoisomerase I-DNA covalent complex (Poison)Stabilization of the Topoisomerase II-DNA covalent complex (Poison)[2][5]
Type of DNA Break Single-strand breaksDouble-strand breaks[1][3]
Cell Cycle Specificity S-phaseLate S and G2 phases
IC50 (Typical Range) Varies by cell line and derivative (e.g., Topotecan: 0.1-1 µM)Varies by cell line (e.g., 1-10 µM)
Effect on DNA Relaxation Inhibits at high concentrationsInhibits at high concentrations

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of topoisomerase inhibitors.

DNA Relaxation Assay

This assay is fundamental for determining the catalytic inhibition of topoisomerases.

Principle: Topoisomerases relax supercoiled plasmid DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis. An inhibitor of catalytic activity will prevent the conversion of supercoiled DNA to relaxed DNA.

Protocol:

  • Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA), and the test compound (e.g., this compound, Camptothecin, or Etoposide) at various concentrations.

  • Initiate the reaction by adding purified human Topoisomerase I or Topoisomerase II.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands using an intercalating dye (e.g., ethidium bromide) and quantify the percentage of supercoiled and relaxed DNA.

Cleavage Complex Assay

This assay is used to determine if a compound acts as a topoisomerase poison by stabilizing the cleavable complex.

Principle: Topoisomerase poisons trap the enzyme covalently bound to the DNA. This complex can be detected by various methods, including immunoprecipitation or by observing an increase in linearized plasmid DNA (for Topo II) or nicked plasmid DNA (for Topo I) on a gel.

Protocol:

  • Follow the initial steps of the DNA relaxation assay.

  • After incubation, rapidly denature the enzyme to trap the covalent complex. This can be done by adding a strong detergent like SDS.

  • Analyze the reaction products on an agarose or polyacrylamide gel.

  • An increase in the amount of nicked (for Topo I) or linear (for Topo II) DNA in the presence of the compound indicates stabilization of the cleavage complex.

In Vivo Complex of Enzyme (ICE) Assay

This cellular assay confirms the formation of topoisomerase-DNA covalent complexes within living cells.

Principle: This method isolates and quantifies the amount of topoisomerase covalently bound to genomic DNA in cells treated with a test compound.

Protocol:

  • Treat cultured cells with the test compound for a specific duration.

  • Lyse the cells directly in a way that preserves the covalent complexes.

  • Separate the DNA-protein complexes from free protein using cesium chloride gradient centrifugation or by immunodetection methods.

  • Quantify the amount of topoisomerase associated with the DNA fraction using western blotting or ELISA.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of Camptothecin and Etoposide.

Topoisomerase_I_Inhibition cluster_0 Topoisomerase I Catalytic Cycle cluster_1 Inhibition by Camptothecin Supercoiled_DNA Supercoiled DNA TopoI_Binding Topo I Binds Supercoiled_DNA->TopoI_Binding 1 Cleavage Single-Strand Cleavage (Covalent Complex) TopoI_Binding->Cleavage 2 Relaxation Strand Rotation & Relaxation Cleavage->Relaxation 3 Stabilized_Complex Stabilized Covalent Complex Cleavage->Stabilized_Complex Relaxation->Religation 4 Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA 5 Camptothecin Camptothecin Camptothecin->Stabilized_Complex Stabilized_Complex->Religation Blocks Step 4 DNA_Break Single-Strand DNA Break Stabilized_Complex->DNA_Break Replication Fork Collision Topoisomerase_II_Inhibition cluster_0 Topoisomerase II Catalytic Cycle cluster_1 Inhibition by Etoposide Catenated_DNA Catenated/Supercoiled DNA TopoII_Binding Topo II Binds Catenated_DNA->TopoII_Binding 1 DS_Cleavage Double-Strand Cleavage (Covalent Complex) TopoII_Binding->DS_Cleavage 2 Strand_Passage Strand Passage DS_Cleavage->Strand_Passage 3 Stabilized_Complex_II Stabilized Covalent Complex DS_Cleavage->Stabilized_Complex_II Strand_Passage->Religation_DS 4 Decatenated_DNA Decatenated/Relaxed DNA Religation_DS->Decatenated_DNA 5 Etoposide Etoposide Etoposide->Stabilized_Complex_II Stabilized_Complex_II->Religation_DS Blocks Step 4 DS_DNA_Break Double-Strand DNA Break Stabilized_Complex_II->DS_DNA_Break Replication/Transcription

References

Comparative Analysis of Avellanin A and Avellanin B Bioactivity: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals distinct bioactivities for the cyclic pentapeptides Avellanin A and Avellanin B. While research has elucidated a clear antiproliferative mechanism for Avellanin A, data on the biological effects of this compound remains limited, preventing a direct quantitative comparison. This guide summarizes the current understanding of the bioactivities of both compounds, presenting the available experimental data and highlighting the gaps in our knowledge.

Introduction to Avellanin A and this compound

Avellanin A and this compound are cyclic pentapeptides originally isolated from the fungus Hamigera avellanea. Structurally, they share a common peptide core, with a key difference in one of the amino acid residues. While both compounds have been noted for their biological effects, the depth of scientific investigation into their mechanisms of action differs significantly.

Bioactivity of Avellanin A

Research has primarily focused on the antiproliferative and metabolic effects of Avellanin A.

Antiproliferative Activity

Avellanin A has demonstrated significant antiproliferative effects, particularly in the context of benign prostatic hyperplasia (BPH). Studies have shown that Avellanin A can inhibit the proliferation of human prostate cells (RWPE-1) by inducing cell cycle arrest.

The primary mechanism of this antiproliferative action is the inhibition of the PI3K-Akt signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. Avellanin A treatment has been shown to decrease the phosphorylation of both PI3K and Akt, leading to the downstream regulation of cell cycle proteins. Specifically, it downregulates Cyclin D1 and upregulates the expression of tumor suppressors p21 and p53, as well as the pro-apoptotic protein Bax.

Inhibition of Apolipoprotein B Secretion

Initial studies on Avellanin A identified its ability to inhibit the secretion of apolipoprotein B (apoB) in human liver cancer cells (HepG2) without exhibiting cytotoxicity. Apolipoprotein B is a primary component of low-density lipoproteins (LDL), and its overproduction is a key factor in the development of atherosclerosis. The precise mechanism of this inhibition is yet to be fully elucidated.

Bioactivity of this compound

The bioactivity of this compound is less well-characterized, with available information suggesting two potential effects.

Pressor Effect
Potentiation of Antineoplastic Drugs

A more recent report suggests that this compound "improves the activity of antineoplastic drugs"[2]. This indicates a potential role as a chemosensitizer, a compound that can enhance the efficacy of chemotherapy drugs. However, the primary research supporting this claim, including the specific cancer cell lines, the antineoplastic agents tested, and the quantitative measure of this enhancement (e.g., IC50 values), is not detailed in the available literature.

Data Presentation

Due to the lack of direct comparative studies, a quantitative comparison table of the bioactivities of Avellanin A and this compound cannot be constructed. The following table summarizes the reported bioactivities for each compound individually.

CompoundBioactivityCell Line/ModelKey FindingsQuantitative Data
Avellanin A AntiproliferativeRWPE-1 (human prostate)Inhibits cell proliferation via PI3K-Akt pathwayNot specified in reviewed abstracts
Inhibition of ApoB SecretionHepG2 (human liver)Reduces apoB secretion without cytotoxicityNot specified in reviewed abstracts
Pressor EffectAnimal modelIncreases blood pressureNot specified in reviewed abstracts[1]
This compound Pressor EffectAnimal modelIncreases blood pressureNot specified in reviewed abstracts[1]
Potentiation of Antineoplastic DrugsNot specifiedReported to improve the activity of anticancer drugsNot specified in reviewed abstracts[2]

Experimental Protocols

Detailed experimental protocols for the bioactivity of this compound are not available in the reviewed literature. The following is a summary of the methodology used to investigate the antiproliferative effects of Avellanin A.

Western Blot Analysis for PI3K-Akt Pathway Inhibition by Avellanin A

Objective: To determine the effect of Avellanin A on the protein expression levels of key components of the PI3K-Akt signaling pathway in RWPE-1 cells.

Methodology:

  • Cell Culture and Treatment: RWPE-1 cells are cultured in appropriate media and treated with varying concentrations of Avellanin A for a specified duration (e.g., 48 hours).

  • Protein Extraction: After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each treatment group are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, Cyclin D1, p21, p53, Bax, and a loading control like β-actin).

  • Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to the loading control.

Mandatory Visualization

Due to the limited information on the signaling pathways affected by this compound, a comparative diagram is not feasible. The following diagram illustrates the known signaling pathway of Avellanin A's antiproliferative activity.

AvellaninA_Pathway cluster_cell RWPE-1 Cell AvellaninA Avellanin A PI3K PI3K AvellaninA->PI3K Inhibits pPI3K p-PI3K PI3K->pPI3K Phosphorylation Akt Akt pPI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation CyclinD1 Cyclin D1 pAkt->CyclinD1 Promotes p21 p21 pAkt->p21 Inhibits p53 p53 pAkt->p53 Inhibits Proliferation Cell Proliferation CyclinD1->Proliferation p21->Proliferation Inhibits Bax Bax p53->Bax Promotes Apoptosis Apoptosis Bax->Apoptosis

Caption: Signaling pathway of Avellanin A's antiproliferative effect.

Conclusion

The current body of scientific literature provides a foundational understanding of the bioactivities of Avellanin A and B. Avellanin A is an inhibitor of the PI3K-Akt pathway with demonstrated antiproliferative effects and also inhibits apolipoprotein B secretion. In contrast, the biological activities of this compound, reported as a pressor agent and a potentiator of antineoplastic drugs, are not yet supported by detailed, publicly available experimental data. To enable a comprehensive comparative analysis, further research is required to elucidate the mechanisms of action of this compound and to conduct direct comparative studies with Avellanin A across a range of biological assays. This would provide the necessary quantitative data to fully assess their relative potency and therapeutic potential.

References

Avellanin B and Its Synthetic Analogs: A Comparative Review of Efficacy and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Avellanin B, a naturally occurring cyclic pentapeptide, has garnered interest for its ability to enhance the activity of antineoplastic drugs.[1] This has spurred research into the synthesis of this compound analogs with potentially improved efficacy and safety profiles. This guide provides a comparative overview of the available data on this compound and its synthetic counterparts, focusing on their biological activities and the experimental methodologies used for their evaluation.

Comparative Efficacy

Direct comparative studies on the efficacy of this compound and its synthetic analogs are limited in the publicly available scientific literature. However, data on related Avellanin compounds and specific synthetic analogs provide insights into the potential of this chemical class.

A related natural product, Avellanin A , has demonstrated antiproliferative effects on RWPE-1 prostate cells with an IC50 value of 0.72 µM .[2] Its mechanism of action involves the suppression of the PI3K-Akt signaling pathway.[2]

Research into synthetic analogs has led to the discovery of novel bioactivities. A study on newly isolated Avellanin D-O , a series of synthetic analogs, revealed that one analog exhibited potent antimalarial activity against Plasmodium falciparum with an IC50 value of 0.19 ± 0.09 μM .[3][4][5]

Currently, there is a lack of publicly available data detailing the specific efficacy of this compound in enhancing the effects of antineoplastic drugs, as well as the cytotoxic or antineoplastic-enhancing activities of a broader range of its synthetic analogs.

Table 1: Summary of Efficacy Data for Avellanin Analogs

CompoundActivityModelIC50
Avellanin AAntiproliferativeRWPE-1 Cells0.72 µM[2]
Avellanin D Analog (Compound 6)AntimalarialP. falciparum0.19 ± 0.09 μM[3][4][5]

Safety and Toxicity

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are methodologies for key assays relevant to the evaluation of this compound and its analogs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.

In Vivo Toxicity Assessment in a Murine Model

Animal models are essential for evaluating the systemic toxicity of novel compounds.

Protocol:

  • Animal Model: Use healthy mice (e.g., BALB/c strain) of a specific age and weight.

  • Compound Administration: Administer the test compound via a relevant route (e.g., intraperitoneal, intravenous, or oral) at various doses. Include a control group receiving the vehicle.

  • Observation: Monitor the animals for a set period (e.g., 14 days) for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Endpoint Analysis: At the end of the observation period, perform a complete necropsy. Collect blood for hematological and biochemical analysis, and collect major organs for histopathological examination.

  • LD50 Determination: The lethal dose 50 (LD50) can be calculated from the mortality data to quantify the acute toxicity of the compound.

Antimalarial Activity Assay

This assay is used to determine the efficacy of compounds against the malaria parasite, Plasmodium falciparum.

Protocol:

  • Parasite Culture: Culture P. falciparum in human red blood cells in RPMI 1640 medium supplemented with human serum or Albumax.[8]

  • Drug Dilution: Prepare serial dilutions of the test compounds in the culture medium.

  • Assay Setup: In a 96-well plate, add the parasite culture to wells containing the different drug concentrations. Include positive (e.g., chloroquine) and negative (no drug) controls.[8]

  • Incubation: Incubate the plates for 48-72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.[8]

  • Growth Inhibition Assessment: Determine parasite growth inhibition using methods such as microscopic counting of Giemsa-stained smears, measurement of parasite-specific lactate dehydrogenase (pLDH) activity, or using a fluorescent DNA stain like SYBR Green I.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures can aid in understanding the mechanisms of action and evaluation processes.

Avellanin_A_Signaling_Pathway Avellanin A Signaling Pathway Avellanin_A Avellanin A PI3K PI3K Avellanin_A->PI3K Inhibits Akt Akt PI3K->Akt Activates Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Promotes MTT_Assay_Workflow MTT Assay Experimental Workflow Start Seed Cells in 96-well plate Incubate_24h Incubate for 24h Start->Incubate_24h Add_Compound Add Test Compound Incubate_24h->Add_Compound Incubate_Treatment Incubate for desired period Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance In_Vivo_Toxicity_Workflow In Vivo Toxicity Study Workflow Start Acclimatize Animals Administer_Compound Administer Test Compound Start->Administer_Compound Observe Observe for Clinical Signs Administer_Compound->Observe Monitor_Weight Monitor Body Weight Administer_Compound->Monitor_Weight Collect_Samples Collect Blood and Tissues Observe->Collect_Samples Monitor_Weight->Collect_Samples Analyze Hematology, Biochemistry, Histopathology Collect_Samples->Analyze Endpoint Determine Toxicity Profile Analyze->Endpoint

References

Benchmarking Anticancer Peptides: A Comparative Analysis of Avellanin A and Other Known Agents

Author: BenchChem Technical Support Team. Date: November 2025

While direct data on the anticancer potency of Avellanin B remains to be elucidated in publicly available research, a recent study on its close analog, Avellanin A, offers valuable insights into the potential of this class of fungal metabolites. This guide provides a comparative analysis of Avellanin A's potency against a selection of established anticancer peptides, offering a benchmark for future investigations into this compound.

A 2024 study has brought to light the antiproliferative effects of Avellanin A, a cyclic pentapeptide originally isolated from Hamigera avellanea. This research demonstrated that Avellanin A exhibits a potent inhibitory effect on human prostate epithelial cells (RWPE-1) with a half-maximal inhibitory concentration (IC50) of 0.72 µM[1]. This finding is significant as previous reports had not associated Avellanin A with cytotoxic activity[1]. The mechanism of action for Avellanin A was identified as the suppression of the PI3K-Akt signaling pathway, a critical pathway in cell survival and proliferation[1][2].

Comparative Potency of Anticancer Peptides

To contextualize the potency of Avellanin A, the following table summarizes its IC50 value alongside those of other well-characterized anticancer peptides (ACPs). The IC50 value represents the concentration of a substance needed to inhibit a biological process by half and is a standard measure of potency.

PeptideSource/ClassTarget Cancer Cell Line(s)IC50 (µM)
Avellanin A Fungal MetaboliteRWPE-1 (Human Prostate Epithelial)0.72[1]
Magainin II AmphibianBladder cancer cell lines~75.2 - 198.1[3]
Incomptine A Plant (Sesquiterpene Lactone)U-937, HL-60, K-562, REH (Leukemia)0.3 - 0.6[4]
Garlicnin B1 Plant (Garlic)C26 (Colon Cancer)~20 µg/mL
Bcl-3 Inhibitor A27 Synthetic Small MoleculeKarpas-422 (B-cell Lymphoma)18.78[5]
Bcl-3 Inhibitor A27 Synthetic Small MoleculeRL (B-cell Lymphoma)4.436[5]

Experimental Protocols

The determination of a peptide's anticancer potency relies on robust and reproducible experimental methodologies. Below are the detailed protocols for the cell viability assay used to determine the IC50 of Avellanin A and a general protocol for the widely used MTT assay.

Cell Viability Assay for Avellanin A (CCK-8 Assay)

This protocol is based on the methodology described in the study of Avellanin A's effect on RWPE-1 cells[1].

  • Cell Seeding: RWPE-1 cells are seeded in 96-well plates at a specified density.

  • Treatment: After a 24-hour incubation period to allow for cell attachment, the cells are treated with varying concentrations of Avellanin A.

  • Incubation: The treated cells are incubated for 48 hours.

  • CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Final Incubation: The plates are incubated for an additional 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined by plotting the cell viability against the logarithm of the Avellanin A concentration and fitting the data to a dose-response curve.

General Protocol for MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with a range of concentrations of the anticancer peptide and incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: The culture medium is replaced with fresh medium containing the MTT reagent (typically at a final concentration of 0.5 mg/mL).

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

Visualizing the molecular pathways and experimental processes is crucial for understanding the action and evaluation of anticancer peptides.

PI3K_Akt_Signaling_Pathway Avellanin_A Avellanin A Avellanin_A->Inhibition ECM_Receptor ECM-Receptor Interaction PI3K PI3K ECM_Receptor->PI3K Akt Akt PI3K->Akt Cell_Cycle_Progression Cell Cycle Progression Akt->Cell_Cycle_Progression Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibition->ECM_Receptor

Caption: PI3K-Akt signaling pathway inhibited by Avellanin A.

Anticancer_Peptide_Potency_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Cell Treatment with Peptide cell_seeding->treatment peptide_prep Peptide Dilution Series peptide_prep->treatment incubation Incubation (24-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, CCK-8) incubation->viability_assay data_acquisition Absorbance Measurement viability_assay->data_acquisition data_analysis Data Analysis & IC50 Calculation data_acquisition->data_analysis end End data_analysis->end

Caption: Experimental workflow for anticancer peptide potency.

References

Structural activity relationship (SAR) studies of Avellanin B analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the Structural Activity Relationship (SAR) of Avellanin B analogs is currently limited by the scarcity of dedicated research in the public domain. However, by examining SAR studies of analogous cyclic peptides, we can derive valuable insights into the structural modifications that may influence biological activity. This guide provides a comparative overview based on available data for similar compounds, offering a framework for researchers in drug discovery and development.

The Avellanin family of cyclic peptides, isolated from Hamigera species, exhibits a range of biological activities. Avellanin A is known to elevate blood pressure, while this compound enhances the activity of antineoplastic drugs. Avellanin C has been identified as an inhibitor of quorum-sensing signaling in Staphylococcus aureus[1].

Comparative SAR Data of Analagous Cyclic Peptides

To understand the potential SAR of this compound, we can analyze the structure-activity relationships of other cyclic peptides where modifications have been systematically evaluated. The following table summarizes key findings from studies on analogous compounds.

Analog/ModificationTarget/ActivityKey FindingsReference Compound ActivityModified Compound Activity
Hamigeran B Analog 9c Nitric Oxide (NO) Production Inhibition (Anti-neuroinflammatory)Introduction of a specific substituent led to potent inhibition of NO production in LPS-activated BV-2 microglial cells.Not SpecifiedIC₅₀ = 5.85 µM
Hamigeran B Analog 9q Nitric Oxide (NO) Production Inhibition (Anti-neuroinflammatory)Another modification also resulted in significant NO production inhibition.Not SpecifiedIC₅₀ = 6.31 µM
Sanguinamide B Analog (L-Phe) Bacterial Motility InhibitionIncorporation of an L-Phenylalanine residue generated a compound with the greatest inhibitory effect on bacterial motility.Not SpecifiedSuperior inhibitory effect
Fenestin A Analog Antitumor Activity (HepG2 cells)Incorporation of thiazole and a rigid isoindolinone fragment improved the bioactivity of the cyclopeptide.[2]Not SpecifiedImproved bioactivity
Halocidin Analog (di-K19Hc) Antimicrobial ActivityDimerization and specific amino acid substitutions led to a peptide with strong antimicrobial activity and reduced hemolytic activity.Not SpecifiedPotent antimicrobial activity
(KLAKLAK)₂-NH₂ Analog (Si5) Cytotoxicity (Murine embryonic fibroblasts)Replacement of Alanine with β-Alanine significantly decreased cytotoxicity.CC₅₀ = 365.3 ± 4.08CC₅₀ = 1272.0 ± 70.70

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are protocols for key assays relevant to the activities of Avellanins and their analogs.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the minimal inhibitory concentration (MIC) of a compound against a specific bacterium.

  • Bacterial Culture Preparation: Bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), are grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C with shaking. The culture is then diluted to a concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.[3]

  • Compound Preparation: The cyclic peptide analogs are dissolved in an appropriate solvent (e.g., distilled water or DMSO) to create stock solutions.[3]

  • Assay Procedure: A serial dilution of the test compounds is prepared in a 96-well microtiter plate. The standardized bacterial suspension is then added to each well.

  • Incubation: The plates are incubated at 37°C for a specified period, typically 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quorum Sensing Inhibition Assay (Violacein Inhibition)

This assay is used to screen for compounds that can inhibit quorum sensing, a bacterial communication system.

  • Indicator Strain: Chromobacterium violaceum ATCC 12472, which produces the purple pigment violacein in response to quorum sensing signals, is used as the reporter strain.[4]

  • Assay Setup: A double-layer agar diffusion method is employed. A base layer of Luria-Bertani (LB) agar is prepared. A top layer of soft LB agar (0.7% w/v) is inoculated with the C. violaceum culture and poured over the base layer.[4]

  • Compound Application: Wells are made in the solidified agar, and the test compounds are added to these wells.[4]

  • Incubation: The plates are incubated at an appropriate temperature until violacein production is observed in the control areas.

  • Analysis: Quorum sensing inhibition is indicated by a zone of colorless, but turbid, bacterial growth around the well containing the active compound. The absence of growth indicates antimicrobial activity.[4]

Neurite Outgrowth Assay

This assay assesses the potential of compounds to promote or inhibit the growth of neurites, which is relevant for neurotrophic or neurotoxic effects.

  • Cell Culture: Human induced pluripotent stem cell (iPSC)-derived neurons are plated on laminin-coated 384-well plates.[5]

  • Compound Treatment: The cells are treated with the test compounds and controls and incubated in a humidified environment at 37°C with 5% CO₂ for an optimal period (e.g., 72 hours).[5]

  • Staining and Imaging: After incubation, the cells are fixed, permeabilized, and stained to visualize the neurites and cell bodies. High-content imaging systems are used to capture images of the neurons.[5]

  • Analysis: Automated image analysis software is used to quantify various parameters of neurite outgrowth, such as the total neurite length per neuron and the average neurite length.[5]

Visualizing the SAR Workflow

The following diagram illustrates a typical workflow for a structural activity relationship study of natural product analogs.

SAR_Workflow cluster_0 Lead Discovery cluster_1 Analog Synthesis & Evaluation cluster_2 Lead Optimization Natural_Product_Isolation Natural Product Isolation (e.g., this compound) Biological_Screening Initial Biological Screening Natural_Product_Isolation->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Analog_Design Analog Design & Synthesis Hit_Identification->Analog_Design In_Vitro_Assays In Vitro Biological Assays (e.g., Antimicrobial, QS Inhibition) Analog_Design->In_Vitro_Assays SAR_Analysis SAR Analysis In_Vitro_Assays->SAR_Analysis SAR_Analysis->Analog_Design Optimized_Analog_Synthesis Optimized Analog Synthesis SAR_Analysis->Optimized_Analog_Synthesis In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Optimized_Analog_Synthesis->In_Vivo_Studies Lead_Candidate Lead Candidate Selection In_Vivo_Studies->Lead_Candidate

Caption: A generalized workflow for the structural activity relationship (SAR) study of a natural product analog.

References

Safety Operating Guide

Personal protective equipment for handling Avellanin B

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Avellanin B

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. This guide is based on the general principles of handling potentially cytotoxic and hazardous compounds, drawing from available safety literature and supplier handling instructions. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.

This compound, a fungal metabolite, has been noted for its pressor effect and its potential to enhance the activity of antineoplastic drugs. Due to the latter characteristic, it is prudent to handle this compound as a potentially cytotoxic compound. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Logistical Information

Proper storage and preparation are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Receiving and Storage:

Upon receipt, it is recommended to centrifuge the vial to ensure the entire compound is at the bottom.[1][2] Store the powdered compound as recommended on the Certificate of Analysis, which for many similar compounds is -20°C for long-term storage (up to 3 years) or 4°C for shorter periods (up to 2 years).[2][3]

Preparation of Solutions:

When preparing stock solutions, use an appropriate solvent as indicated on the product datasheet. For cell-based assays, if using DMSO, ensure the final concentration in the culture medium is less than 0.5% to avoid cellular toxicity.[1][2][3] It is advisable to prepare aliquots of the stock solution for routine use to avoid repeated freeze-thaw cycles.[1][2][3] Store stock solutions at -80°C for up to 6 months or at -20°C for up to one month.[1][3]

Storage ConditionPowder StabilitySolution Stability
-80°C Not specifiedUp to 6 months
-20°C Up to 3 yearsUp to 1 month
4°C Up to 2 yearsNot recommended
Room Temperature Shipped at room temperature; stable for short periodsNot recommended

Data is based on general guidelines for similar compounds and should be confirmed with the supplier-specific Certificate of Analysis.[2][3]

Personal Protective Equipment (PPE)

Given the potential cytotoxic nature of this compound, a comprehensive PPE protocol is mandatory to prevent exposure through skin contact, inhalation, or ingestion.

PPE ItemSpecification
Gloves Double gloving with chemotherapy-rated nitrile gloves.
Gown Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.
Eye Protection Chemical splash goggles or a full-face shield.
Respiratory Protection A fit-tested N95 respirator or higher, especially when handling the powder outside of a certified chemical fume hood or biological safety cabinet.
Experimental Protocols: Safe Handling Procedures

Adherence to strict protocols is essential to minimize the risk of exposure during the handling of this compound.

Working in a Controlled Environment: All handling of powdered this compound and preparation of concentrated stock solutions should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of aerosols or powder.

Step-by-Step Handling:

  • Preparation: Before starting, ensure the work area is clean and decontaminated. Gather all necessary materials and equipment.

  • Donning PPE: Put on all required PPE in the correct order (gown, mask/respirator, eye protection, and then gloves - inner pair first, outer pair over the cuff of the gown).

  • Weighing: If weighing the powder, do so in a fume hood on a tared weigh boat. Use spark-free tools.

  • Solubilization: Add the solvent to the vial containing this compound slowly to avoid splashing. Cap the vial and vortex until the compound is fully dissolved.

  • Aliquoting: Dispense the stock solution into smaller, clearly labeled cryovials for storage.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.

  • Decontamination: Thoroughly decontaminate the work surface with an appropriate cleaning agent.

Operational and Disposal Plans

A clear plan for waste disposal is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous chemical waste.

Waste Segregation and Disposal:

  • Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container for hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns, masks), labware (pipette tips, vials, etc.), and cleaning materials should be collected in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Unused stock solutions and contaminated media should be collected in a sealed, labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.

The final disposal of hazardous waste must be carried out by a licensed waste management company in accordance with local, state, and federal regulations.

Visual Guides

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound Handling start Start Handling This compound task_assessment Assess Task: Powder or Liquid? start->task_assessment powder_handling Handling Powder or Concentrated Solution task_assessment->powder_handling Powder dilute_handling Handling Dilute Solutions task_assessment->dilute_handling Liquid ppe_powder Required PPE: - Double Nitrile Gloves - Disposable Gown - Goggles/Face Shield - N95 Respirator powder_handling->ppe_powder ppe_dilute Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses dilute_handling->ppe_dilute end Proceed with Task ppe_powder->end ppe_dilute->end

Caption: PPE selection workflow for handling this compound.

This compound Waste Disposal Plan

This diagram outlines the step-by-step process for the safe disposal of waste contaminated with this compound.

Waste_Disposal_Plan cluster_disposal This compound Waste Disposal Protocol start Generate Waste waste_type Identify Waste Type start->waste_type sharps Contaminated Sharps waste_type->sharps Sharps solid_waste Contaminated Solid Waste (PPE, Labware) waste_type->solid_waste Solid liquid_waste Contaminated Liquid Waste waste_type->liquid_waste Liquid sharps_container Place in Sharps Container for Hazardous Waste sharps->sharps_container solid_container Place in Labeled Leak-Proof Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Sealed, Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container professional_disposal Arrange for Professional Hazardous Waste Disposal sharps_container->professional_disposal solid_container->professional_disposal liquid_container->professional_disposal

Caption: Step-by-step disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avellanin B
Reactant of Route 2
Avellanin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.